molecular formula C26H42O2 B3023601 1-Phenylicosane-1,3-dione CAS No. 58446-52-9

1-Phenylicosane-1,3-dione

Cat. No.: B3023601
CAS No.: 58446-52-9
M. Wt: 386.6 g/mol
InChI Key: LRQGFQDEQPZDQC-UHFFFAOYSA-N
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Description

1-Phenyl-1, 3-eicosanedione, also known as 1-benzoyl-2-nonadecanone or benzoylstearoyl methane, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. 1-Phenyl-1, 3-eicosanedione is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1-phenyl-1, 3-eicosanedione is primarily located in the membrane (predicted from logP). Outside of the human body, 1-phenyl-1, 3-eicosanedione can be found in fats and oils. This makes 1-phenyl-1, 3-eicosanedione a potential biomarker for the consumption of this food product.

Properties

IUPAC Name

1-phenylicosane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C26H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)23-26(28)24-20-17-16-18-21-24/h16-18,20-21H,2-15,19,22-23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LRQGFQDEQPZDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)CC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052246
Record name Phenylicosane-1,3-dione
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Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Liquid
Record name 1,3-Eicosanedione, 1-phenyl-
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CAS No.

58446-52-9
Record name 1-Phenyl-1,3-eicosanedione
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Record name Benzoylstearoylmethane
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Record name 1,3-Eicosanedione, 1-phenyl-
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Record name Phenylicosane-1,3-dione
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Record name Phenylicosane-1,3-dione
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Record name BENZOYLSTEAROYLMETHANE
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Record name 1-Phenyl-1,3-eicosanedione
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Foundational & Exploratory

1-Phenylicosane-1,3-dione synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Characterization of 1-Phenylicosane-1,3-dione

Executive Summary

1-Phenylicosane-1,3-dione (CAS: 58446-52-9), commercially known as Stearoylbenzoylmethane (SBM), is a high-molecular-weight


-diketone critical to the polymer stabilization industry.[1] Unlike simple diketones, its lipophilic C17 alkyl tail confers unique solubility and compatibility with polyvinyl chloride (PVC) matrices, where it acts as a non-toxic co-stabilizer for Calcium/Zinc systems. By chelating labile chlorine atoms and sequestering Lewis acid catalysts (e.g., ZnCl

), it prevents the "zipper degradation" of PVC.

This guide details a robust, thermodynamically controlled synthesis via the Claisen condensation of acetophenone and methyl stearate. It prioritizes industrial scalability, utilizing a self-validating protocol that minimizes side reactions (e.g., self-aldol condensation) through kinetic management.[1]

Chemical Structure & Retrosynthetic Analysis

Target Molecule: 1-Phenylicosane-1,3-dione Formula: C


H

O

MW: 386.61 g/mol [1][2][3]

The molecule consists of a benzoyl group linked via a methylene bridge to a stearoyl (octadecanoyl) chain. The 1,3-dicarbonyl core exists in a keto-enol equilibrium, heavily favored toward the cis-enol form due to intramolecular hydrogen bonding and conjugation with the phenyl ring.[1]

Retrosynthesis: The most efficient disconnection is at the C2-C3 bond relative to the phenyl ring, implying a crossed Claisen condensation between a methyl ketone (nucleophile) and a fatty acid ester (electrophile).

  • Nucleophile: Acetophenone (provides the methyl enolate).

  • Electrophile: Methyl Stearate (provides the carbonyl anchor).

  • Driving Force: Formation of the stable

    
    -diketonate anion.
    

Retrosynthesis Target 1-Phenylicosane-1,3-dione (Target) Disconnection C1-C2 Disconnection Target->Disconnection Retrosynthesis Precursors Acetophenone + Methyl Stearate Disconnection->Precursors Claisen Condensation

Figure 1: Retrosynthetic logic for SBM construction.

Experimental Protocol: Synthesis of 1-Phenylicosane-1,3-dione

Method: Base-Promoted Crossed Claisen Condensation Scale: Laboratory (100 g basis) Reaction Type: Nucleophilic Acyl Substitution (Thermodynamic Control)[1]

Reagents & Materials[2][4][5][6][7][8]
ReagentMW ( g/mol )Equiv.[4]Mass/VolRole
Methyl Stearate 298.511.089.5 gElectrophile
Acetophenone 120.151.0537.8 gNucleophile
Sodium Methoxide 54.021.5024.3 gBase
Xylenes (Isomer mix) Solvent-400 mLSolvent (High BP)
Sulfuric Acid (10%) --200 mLQuenching Agent
Step-by-Step Methodology

Step 1: System Preparation (Inert Atmosphere)

  • Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a Dean-Stark trap topped with a reflux condenser.

  • Flush the system with dry Nitrogen (

    
    ) for 15 minutes. Rationale: Enolates are moisture-sensitive; water destroys the base and reduces yield.[1]
    

Step 2: Formation of the Electrophilic Suspension

  • Charge the flask with Xylenes (350 mL) and Methyl Stearate (89.5 g) .

  • Add Sodium Methoxide (24.3 g) powder.

  • Heat the mixture to reflux (~138-140°C).

  • Observation: The mixture will become a turbid suspension. The high temperature is crucial to solubilize the stearate and ensure rapid methanol removal.

Step 3: Controlled Addition (The Kinetic Gate)

  • Dissolve Acetophenone (37.8 g) in the remaining Xylenes (50 mL) .

  • Add this solution dropwise to the refluxing stearate/base mixture over 60-90 minutes .

  • Critical Control Point: Slow addition maintains a low concentration of acetophenone enolate relative to the ester, preventing acetophenone self-condensation (aldol side-reaction).

  • Continuously distill off the methanol/xylene azeotrope via the Dean-Stark trap. Removal of methanol shifts the equilibrium forward (Le Chatelier’s principle).

Step 4: Reaction Maturation

  • After addition is complete, continue reflux for an additional 2 hours .

  • Endpoint Check: TLC (Mobile phase: 90:10 Hexane/Ethyl Acetate) should show disappearance of Methyl Stearate (

    
    ) and appearance of the diketone (
    
    
    
    , streaks due to enol).

Step 5: Workup and Isolation

  • Cool the reaction mixture to 50°C. It will thicken as the sodium salt of the diketone precipitates.

  • Slowly add 10% H

    
    SO
    
    
    
    (200 mL)
    with vigorous stirring. The solid salt will dissolve, and the free diketone will partition into the organic layer.
  • Separate the organic (Xylene) layer. Wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure (Rotavap) to obtain a waxy solid.

Step 6: Purification

  • Recrystallize the crude wax from Ethanol (95%) or Heptane .

  • Cool to 4°C overnight. Filter the white crystalline solid and dry under vacuum at 40°C.

Mechanism of Action

The reaction proceeds via an addition-elimination pathway.[4] The driving force is the final deprotonation of the product, which is more acidic (pKa ~9) than the starting ketone (pKa ~19) or alcohol (pKa ~16).

Mechanism Step1 1. Deprotonation Acetophenone + NaOMe -> Enolate + MeOH Step2 2. Nucleophilic Attack Enolate attacks Methyl Stearate -> Tetrahedral Intermediate Step1->Step2 Step3 3. Elimination Loss of OMe- -> 1,3-Diketone formed Step2->Step3 Step4 4. Irreversible Deprotonation 1,3-Diketone + OMe- -> Stable Enolate Salt + MeOH Step3->Step4 Driving Force

Figure 2: Step-wise mechanistic pathway of the Claisen condensation.

Characterization & Validation

To ensure the product meets "Senior Scientist" standards, the following data must be verified.

Physical Properties
  • Appearance: White to off-white crystalline powder.[1]

  • Melting Point: 68–69°C (Sharp melting point indicates high purity).

  • Solubility: Soluble in Toluene, THF, Chloroform; Insoluble in Water.

Spectroscopic Data
TechniqueFeatureExpected SignalInterpretation

H NMR
Enol -OH

16.2 ppm (s, 1H)
Strong intramolecular H-bond; confirms enol form.[1]
Methine -CH=

6.1 ppm (s, 1H)
Vinyl proton of the enol tautomer.
Phenyl Group

7.4–7.9 ppm (m, 5H)
Aromatic ring protons.
Alkyl Chain

0.88 (t), 1.25 (m)
Terminal methyl and methylene backbone (Stearoyl).
IR Carbonyl1600–1620 cm

Broad, intense band due to conjugated/chelated C=O.[1]
Enol -OH2500–3200 cm

Broad, diffuse absorption typical of chelated OH.[1]
Quality Control (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Acetonitrile : Water (90:10) with 0.1% Formic Acid.

  • Detection: UV at 300 nm (The

    
    -diketone chromophore absorbs strongly here).[1]
    
  • Purity Criteria: >98.0% area under curve.

References

  • Preparation of 1-Phenyl-1,3-eicosanedione . Patent CN101250129A. Available at:

  • Synthesis and properties of 1,3-Diketones . Russian Journal of Organic Chemistry, 2013. Available at:

  • Claisen Condensation: Mechanism and Protocols . Master Organic Chemistry. Available at:

  • Stearoylbenzoylmethane (SBM) Product Data . ECHEMI Global Chemical Database. Available at:

Sources

Stearoylbenzoylmethane: A Technical Guide to a Multifaceted β-Diketone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Stearoylbenzoylmethane (SBM), a molecule distinguished by its β-diketone functional core. While firmly established in industrial applications, its structural attributes suggest a rich, yet largely untapped, potential in the biomedical and pharmaceutical sciences. This document is intended for researchers, chemists, and drug development professionals, offering a comprehensive overview of SBM's fundamental properties, synthesis, and a forward-looking perspective on its prospective applications.

Section 1: Core Molecular Attributes and Physicochemical Properties

Stearoylbenzoylmethane, systematically named 1-Phenyl-1,3-eicosanedione, is an organic compound that merges a long-chain fatty acid derivative with an aromatic ketone structure.[1][2] This unique combination imparts properties that are valuable in both material and biological sciences.

Table 1: Chemical Identity of Stearoylbenzoylmethane

IdentifierValue
IUPAC Name 1-Phenyl-1,3-eicosanedione
Synonyms SBM, Stearoyl Benzoyl Methane, 1-phenylicosane-1,3-dione, SBM-50
CAS Number 58446-52-9[3]
Molecular Formula C₂₆H₄₂O₂[1][4]
Molecular Weight 386.61 g/mol [5][6]
EINECS Number 261-257-4[7]
Physicochemical Properties

SBM is typically a light white or slightly yellow crystalline powder with no distinctive odor.[1][8] Its most notable characteristic is its lipophilicity, conferred by the long stearoyl chain, which dictates its solubility profile. It is readily soluble in various organic solvents but practically insoluble in water.[1][7][9]

Table 2: Physicochemical Data for Stearoylbenzoylmethane

PropertyDescriptionSource(s)
Appearance White to light yellow powder/crystalline powder[1][5][10]
Melting Point ≥56°C (for SBM-50, ≥98% purity); ≥53°C (for SBM-55, ≥70% purity)[3][7][11]
Boiling Point (Predicted) ~493.4 °C[12][13]
Density (Predicted) ~0.931 g/cm³[12][13]
pKa (Predicted) ~8.87[12]
Solubility Soluble in toluene, acetone, trichloromethane, ethyl acetate, ether, o-xylene, and aqueous sodium hydroxide. Insoluble in water and hexane. Slightly soluble in ethanol.[1][7][9]
The β-Diketone Core: Keto-Enol Tautomerism

The chemical reactivity and functionality of SBM are dominated by its 1,3-dicarbonyl (β-diketone) moiety. This structure exists in a dynamic equilibrium between its keto and enol forms, a phenomenon known as tautomerism. The enol form is significantly stabilized by intramolecular hydrogen bonding, forming a pseudo-aromatic six-membered ring. This tautomerism is the foundation of SBM's ability to act as a potent chelating agent.[14]

Caption: Keto-Enol tautomerism of the β-diketone moiety.

Spectroscopic Profile
  • ¹H NMR: The most characteristic signal would be the enolic proton, expected as a sharp singlet between 15-17 ppm. The methylene protons alpha to the carbonyls would appear around 3.5-4.0 ppm. The aromatic protons of the benzoyl group would be found in the 7.4-8.0 ppm region, while the long aliphatic chain would produce a series of overlapping multiplets between 0.8-2.5 ppm.

  • ¹³C NMR: Two distinct carbonyl signals would be expected in the 180-200 ppm range for the keto form. In the enol form, these would shift upfield. The enolic carbons would appear around 95-105 ppm.

  • IR Spectroscopy: The spectrum would be characterized by strong C=O stretching bands around 1680-1720 cm⁻¹ for the keto form. In the enol tautomer, a broad O-H stretch from the intramolecular hydrogen bond would be visible around 2500-3200 cm⁻¹, and the C=O stretch would shift to a lower frequency (~1600 cm⁻¹) due to conjugation.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 386.61, corresponding to its molecular weight. Fragmentation would likely involve cleavage at the carbonyl groups.

Section 2: Chemical Synthesis

The primary route for synthesizing Stearoylbenzoylmethane is the Claisen condensation , a cornerstone reaction in organic chemistry for forming carbon-carbon bonds.[9] This reaction involves the base-catalyzed condensation between a ketone and an ester. For SBM, the reactants are acetophenone and an ester of stearic acid, typically methyl stearate.[1]

G Reactant1 Methyl Stearate Step1 Step 1: Condensation (Heating under N₂) Reactant1->Step1 Reactant2 Acetophenone Reactant2->Step1 Catalyst Sodium Methoxide (Base Catalyst) Catalyst->Step1 Solvent Xylene (Solvent) Solvent->Step1 Step2 Step 2: Acidification Step1->Step2 Step3 Step 3: Purification (Washing, Crystallization, Drying) Step2->Step3 Product Stearoylbenzoylmethane (SBM) Step3->Product

Caption: General workflow for the synthesis of SBM.

Detailed Laboratory Protocol

The following self-validating protocol is adapted from established industrial synthesis procedures.[12] The success of the reaction is confirmed by the near-complete consumption of the limiting reagent, acetophenone, which can be monitored by gas chromatography.[12]

Materials:

  • Methyl Stearate

  • Acetophenone

  • Sodium Methoxide (powdered)

  • Xylene (anhydrous)

  • Inert gas (Nitrogen or Argon)

  • Acid for neutralization (e.g., dilute HCl or H₂SO₄)

Step-by-Step Methodology:

  • Reactor Setup: Assemble a double-jacketed glass reactor equipped with an efficient mechanical stirrer, a reflux condenser, and an inert gas inlet.

  • Inerting: Purge the reactor thoroughly with nitrogen gas to create an inert atmosphere, preventing side reactions involving moisture and oxygen.[12]

  • Charging Reagents: To the reactor, add xylene, methyl stearate, and powdered sodium methoxide. Begin vigorous stirring to form a slurry.[12]

  • Heating and Reflux: Heat the reaction mixture to boiling, maintaining a total reflux.[12]

  • Acetophenone Addition: Slowly add acetophenone to the refluxing mixture over a period of approximately one hour. The slow addition is crucial to control the exothermic reaction and prevent self-condensation of acetophenone.[12]

  • Reaction Completion: After the addition is complete, continue to maintain the reaction at reflux for an additional 15-30 minutes to ensure full conversion. During this time, any methanol generated as a byproduct can be distilled off.[12]

  • Acidification: Cool the reaction mixture. Carefully and slowly add an aqueous acid solution to neutralize the sodium methoxide and protonate the resulting sodium enolate of SBM, causing the product to precipitate.

  • Isolation and Purification: Isolate the crude SBM product by filtration. Wash the solid sequentially with water to remove inorganic salts and then with a non-polar solvent like hexane to remove unreacted starting materials.[1]

  • Drying: Dry the purified white to off-white solid product under vacuum to yield the final Stearoylbenzoylmethane.

Section 3: Established Application as a Polymer Stabilizer

The primary commercial application of SBM is as a non-toxic auxiliary heat stabilizer for polyvinyl chloride (PVC).[1][3][10] It is particularly valued in applications requiring high transparency and safety, such as food packaging, beverage bottles, and medical devices.[1][8][11] SBM is typically used in conjunction with primary stabilizers like calcium/zinc or barium/zinc systems.[5]

Mechanism of Action: Preventing "Zinc Burning"

During PVC processing at high temperatures, zinc-based stabilizers can generate zinc chloride (ZnCl₂), a strong Lewis acid that can catalyze the rapid, catastrophic degradation of the polymer chain—a phenomenon known as "zinc burning". SBM prevents this by acting as a powerful chelating agent.[5] The enol form of SBM complexes with zinc ions, effectively sequestering them and preventing their participation in the degradation pathway.[5] This synergistic effect greatly improves the initial color, transparency, and long-term stability of the PVC product.[3]

Caption: SBM mechanism preventing PVC degradation via chelation.

Section 4: Prospective Applications in Drug Development and Life Sciences

While SBM's role in materials science is well-defined, its potential in the biomedical field is an area ripe for exploration. This potential stems directly from the versatile chemistry of its β-diketone core, a scaffold present in numerous biologically active molecules.[9][14][15]

The β-Diketone Scaffold in Medicinal Chemistry

The β-diketone moiety is considered a "privileged scaffold" in drug design. It is a key structural feature in compounds known to possess a wide range of pharmacological activities, including:

  • Anti-inflammatory and Antioxidant Effects: Many β-dicarbonyl compounds, like the natural product curcumin, exhibit potent anti-inflammatory and antioxidant properties.[14][15] This activity is often attributed to the enol tautomer's ability to scavenge free radicals.[14]

  • Anticancer Activity: The β-diketone structure is a key intermediate for COX-2 inhibitors and is found in natural products with anticancer properties.[16] Metal complexes of β-diketones have also been explored as potential anticancer agents.[17]

  • Antimicrobial Properties: Various synthetic β-diketones have been screened and found to possess antibacterial and antifungal activities.[9][18]

Metal Chelation as a Therapeutic Strategy

The potent metal-chelating ability of β-diketones is not only useful for industrial applications but also holds therapeutic promise.[14][17] Dysregulation of metal ion homeostasis is implicated in numerous diseases. For instance, excessive intracellular iron can induce ferroptosis, a form of cell death linked to cartilage damage in osteoarthritis.[19]

Recent research has shown that microspheres functionalized with β-diketone groups can effectively chelate reactive iron in situ, restoring mitochondrial homeostasis and protecting chondrocytes.[19] This provides a compelling proof-of-concept for the therapeutic application of β-diketone chelators. The ability of SBM to bind metal ions suggests it could be investigated for similar roles in diseases characterized by metal overload.

G Iron Excess Intracellular Iron (Fe²⁺) ROS Reactive Oxygen Species (ROS) Generation Iron->ROS Fenton Reaction Lipid Lipid Peroxidation ROS->Lipid Ferroptosis Ferroptosis (Cell Death) Lipid->Ferroptosis Disease Tissue Damage (e.g., Osteoarthritis) Ferroptosis->Disease Chelator β-Diketone Chelator (e.g., SBM) Chelator->Iron Sequesters Iron

Caption: Role of iron in ferroptosis and intervention by a β-diketone chelator.

The Role of the Stearoyl Chain

The long, lipophilic stearoyl chain of SBM is a critical feature for drug development professionals to consider. This high lipophilicity would likely govern its pharmacokinetic profile, influencing membrane permeability, protein binding, and overall biodistribution. While potentially limiting its aqueous solubility, this property could be leveraged for:

  • Formulation Science: SBM could be formulated into lipid-based drug delivery systems like liposomes or solid lipid nanoparticles.

  • Targeting Membranes: The long alkyl chain may facilitate interaction with or incorporation into cellular membranes, potentially localizing its therapeutic action.

Section 5: Safety and Handling

Stearoylbenzoylmethane is generally considered non-toxic and is approved by the FDA for use in food and pharmaceutical contact materials.[11] However, as a fine powder, it presents occupational handling hazards.

  • Inhalation: May cause respiratory irritation.[3][20]

  • Skin and Eye Contact: Can cause skin and serious eye irritation.[3][20]

A safety data sheet indicates that specific toxicological data, such as an LD50 value, is unavailable.[21] Therefore, standard laboratory precautions for handling fine chemical powders are required.

Recommended Handling Procedures:

  • Handle in a well-ventilated area, preferably within a fume hood, to avoid dust formation.[21]

  • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[21]

  • Store in a tightly closed container in a cool, dry place away from incompatible materials.[21]

Conclusion

Stearoylbenzoylmethane is a molecule of significant duality. Its established role as a safe and effective PVC stabilizer is based on the fundamental chemistry of its β-diketone core—specifically, its keto-enol tautomerism and potent metal chelation. It is precisely these characteristics that position SBM as a molecule of interest for future biomedical research. The β-diketone scaffold is a validated starting point for developing drugs with anti-inflammatory, antioxidant, and anticancer properties. The unique combination of this functional core with a long lipophilic chain makes SBM a compelling candidate for investigation in drug delivery and in therapeutic areas where metal ion dysregulation is a key pathological factor. Further research is warranted to unlock the full potential of this versatile compound beyond the realm of materials science.

References

  • Repolyfine. (2023, August 9). Stearoylbenzoylmethane (SBM)
  • Unilong Industry Co., Ltd. Stearoyl Benzoyl Methane with CAS 58446-52-9. Unilong Chemical Supplier.
  • ResearchGate. Some linear 1,3-diketones possessing biological activity.
  • Scholars Research Library. (2012). Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity. Scholars Research Library.
  • CymitQuimica. CAS 58446-52-9: 1-Phenyl-1,3-eicosanedione. CymitQuimica Product Page.
  • ChemicalBook. (2023). Stearoylbenzoylmethane | 58446-52-9. ChemicalBook.
  • MDPI.
  • Lyson Chem-Materials (Shanghai) Co. Stearoyl Benzoyl Methane. Lyson Chem.
  • Nanjing Lanya Chemical Co., Ltd. Stearoyl Benzoyl Methane (SBM)
  • International Journal of Pharmaceutical Research and Allied Sciences. (2012).
  • Bioray Chemical Co., Ltd. SBM | 58446-52-9. Bioray Chem.
  • Nanjing Lanya Chemical Co., Ltd. Stearoyl Benzoyl Methane (SBM). Lanya Chemical.
  • Shandong Jianbang New Material Co., Ltd. Stearoyl benzoyl methane.
  • GYC Group. GY-SBM Stearoyl benzoyl methane (SBM). GYC Speciality Chemicals.
  • Longchang Chemical. Stearoyl benzoyl methane CAS 58446-52-9. Longchang Chemical.
  • ChemicalBook.
  • PubMed. (2024). β-Diketone Functionalized Microspheres Chelate Reactive Iron via Metal Coordination for Cartilage Repair.
  • ResearchGate. (2018). Half-Sandwich Metal Complexes with β-Diketone-Like Ligands and Their Anticancer Activity.
  • ECHEMI. 1-Phenyl-1,3-eicosanedione Formula. ECHEMI.
  • ResearchGate. (2020). β-Diketones as Scaffolds for Anticancer Drug Design.
  • Chemsrc. 1-Phenylicosane-1,3-dione | CAS#:58446-52-9. Chemsrc.

Sources

Thermal properties of Stearoylbenzoylmethane (TGA, DSC)

Author: BenchChem Technical Support Team. Date: February 2026

Title: Thermal Analysis of Stearoylbenzoylmethane (SBM): A Technical Characterization Guide for Stability & Purity Profiling

Executive Summary

Stearoylbenzoylmethane (SBM), chemically known as 1-phenyl-1,3-eicosanedione (CAS 58446-52-9), acts as a critical


-diketone thermal stabilizer in polymer matrices (specifically PVC) and a UV-absorbing agent in pharmaceutical packaging. Its efficacy is governed by its thermodynamic stability and tautomeric equilibrium.

This guide provides a rigorous framework for characterizing SBM using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Unlike standard certificates of analysis (CoA), this document focuses on the causality of thermal behaviors—linking the melting endotherm to alkyl chain distribution and weight-loss events to ligand volatility versus degradation.

Part 1: Chemical Identity & Structural Thermodynamics

To interpret thermal data correctly, one must understand the molecular engine of SBM. It is not a static crystal; it is a dynamic tautomeric system.

  • Core Structure: A

    
    -diketone moiety flanked by a phenyl group and a long alkyl chain (typically C18, though industrial grades are often C16/C18 blends).
    
  • Thermodynamic Driver: The keto-enol tautomerism is the functional mechanism. The enol form chelates metal ions (e.g.,

    
    ) and scavenges HCl.
    
  • Critical Implication for Thermal Analysis: The melting point is sensitive to the C16/C18 ratio (purity), while the decomposition temperature dictates its "process window" in extrusion.

Mechanism of Action (The "Why" behind the Stability)

The following diagram illustrates the stabilization loop that SBM must survive thermally to perform.

SBM_Mechanism SBM_Keto SBM (Keto Form) SBM_Enol SBM (Enol Form) (Active Chelate) SBM_Keto->SBM_Enol Tautomerism (Heat driven) Complex Zn-SBM Complex (Stable) SBM_Enol->Complex Chelation ZnCl2 ZnCl2 (Lewis Acid Catalyst) PVC_Deg PVC Degradation (Dehydrochlorination) ZnCl2->PVC_Deg Catalyzes Complex->ZnCl2 Sequesters PVC_Deg->SBM_Enol Allylic Cl Substitution

Figure 1: The thermodynamic cycle of SBM. Thermal analysis must confirm that SBM remains stable (does not volatilize) at the temperatures required to form the Zn-SBM complex.

Part 2: Differential Scanning Calorimetry (DSC) Profiling

Objective: Determine the solid-liquid transition (melting point), quantify purity via the van 't Hoff equation, and identify polymorphs.

The Challenge: Industrial SBM is often a "cut" of stearoyl (C18) and palmitoyl (C16) chains. A single sharp peak indicates high purity; a broadened or split peak indicates a eutectic mixture of alkyl chains.

Experimental Protocol: Heat-Cool-Heat Cycle
ParameterSettingRationale
Instrument Heat Flux DSCStandard for organic melting points.
Pan Type Tzero Aluminum (Hermetic)Prevents sublimation of the

-diketone prior to melting.
Sample Mass 3.0 – 5.0 mgLow mass minimizes thermal lag for sharper resolution.
Purge Gas Nitrogen (50 mL/min)Prevents oxidative degradation during the scan.
Ramp Rate 10°C/min (Standard)Balance between resolution and sensitivity.

Workflow Logic:

  • Cycle 1 (Heat to 90°C): Erases "thermal history" (storage conditions, compaction). Ignore this data for calculation.

  • Cool (to 0°C): Controls the crystallization rate to create a uniform crystal lattice.

  • Cycle 2 (Heat to 90°C): The critical analytical run.

Data Interpretation
  • Onset Temperature (

    
    ):  Typically 55°C – 58°C . This is the QC specification.
    
  • Peak Maximum (

    
    ):  Typically ~60°C .
    
  • Peak Width (FWHM): Narrow (<3°C) implies high C18 purity. Broad (>5°C) implies a C16/C18 blend.

DSC_Workflow Start Sample Preparation (3-5mg in Hermetic Pan) Heat1 1st Heat: 25°C -> 90°C (Erase Thermal History) Start->Heat1 Cool Cool: 90°C -> 0°C (Controlled Crystallization) Heat1->Cool Heat2 2nd Heat: 0°C -> 90°C (Analytical Run) Cool->Heat2 Decision Analyze Endotherm Shape Heat2->Decision Result_Pure Sharp Peak (High Purity SBM) Decision->Result_Pure FWHM < 3°C Result_Mix Broad/Split Peak (C16/C18 Blend) Decision->Result_Mix FWHM > 5°C

Figure 2: DSC decision tree for assessing SBM quality.

Part 3: Thermogravimetric Analysis (TGA) & Stability

Objective: Define the "Processing Window." PVC is processed at 180°C–200°C. SBM must not volatilize or degrade before this point.

The Challenge: Distinguishing between volatilization (evaporation of the intact molecule) and decomposition (breaking of chemical bonds). SBM has a relatively low molecular weight for a polymer additive, making it prone to volatility.

Experimental Protocol: Decomposition Kinetics
ParameterSettingRationale
Pan Type Platinum or Alumina (Open)Allows volatiles to escape; prevents secondary reactions with Al.
Sample Mass 10 – 15 mgHigher mass improves signal-to-noise for small weight losses.
Atmosphere Nitrogen (Inert) vs. Air (Oxidative)Run both.

determines thermal stability; Air simulates processing reality.
Ramp Rate 20°C/minFaster rate simulates the rapid heating in extrusion.
Range 30°C to 600°CCaptures full degradation profile.
Key Metrics & Acceptance Criteria
  • 
     (Temperature at 1% Mass Loss): 
    
    • Target: > 200°C.[1]

    • Significance: If loss occurs < 150°C, it indicates retained solvents (from synthesis) or moisture. SBM is hydrophobic, so moisture should be negligible.

  • 
     (Onset of Decomposition): 
    
    • Target: > 230°C.

    • Significance: This is the safety limit. If the extruder exceeds this, the stabilizer itself becomes a contaminant (char).

  • Ash Content (at 600°C):

    • Target: < 0.1%.[2]

    • Significance: SBM is organic.[2][3][4][5] High ash indicates contamination with inorganic stabilizers (like Calcium Stearate or Zeolites) often co-packed with SBM.

Part 4: Integrated Data Summary

For a researcher validating a new supplier or a drug development professional assessing packaging extractables, the following table summarizes the "Gold Standard" profile for SBM.

PropertyTechniqueTypical ValueCriticality
Melting Onset DSC (2nd Heat)55°C – 58°CDetermines handling (solid vs. melt feeding).
Heat of Fusion (

)
DSC~130 J/gUsed to calculate % crystallinity in final product.
1% Weight Loss TGA (

)
> 200°CEnsures no volatility during compounding.
Decomposition Onset TGA (

)
> 250°CSafety margin for high-speed extrusion.
Residue TGA< 0.1%Confirms chemical purity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62860, Stearoylbenzoylmethane. Retrieved from [Link]

  • ResearchGate (2012).Synergism of pentaerythritol-zinc with

    
    -diketone and calcium stearate in poly(vinyl chloride) thermal stability. (Discusses the thermal mechanism of SBM). Retrieved from [Link]
    
  • ASTM International. ASTM E794-06: Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. (Standard protocol basis). Retrieved from [Link]

  • ASTM International. ASTM E1131-20: Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]

Sources

1-Phenylicosane-1,3-dione as a metal chelating agent

1-Phenylicosane-1,3-dione: A Lipophilic -Diketone Scaffold for Metal Chelation

Executive Summary

1-Phenylicosane-1,3-dione (often referred to industrially as Stearoylbenzoylmethane or SBM) represents a specialized class of lipophilic

111

While its dominant commercial application lies in the stabilization of Polyvinyl Chloride (PVC) via Zinc/Calcium chelation, its utility extends to hydrometallurgy and metallodrug development, where membrane permeability and organic-phase solubility are paramount.[1] This guide provides a technical deep-dive into its synthesis, chelation thermodynamics, and experimental protocols for metal extraction.[1]

Part 1: Chemical Architecture & Mechanism

Structural Properties

The molecule (

  • The Chelating Core: A 1,3-dione moiety capable of keto-enol tautomerism.[1][2]

  • The Electronic Anchor: A phenyl group at C1, providing electronic conjugation that stabilizes the enol form via resonance.[1]

  • The Lipophilic Tail: A heptadecyl (C17) chain at C3, conferring extreme hydrophobicity and solubility in organic solvents (xylenes, dichloromethane).[1]

Keto-Enol Tautomerism & Coordination

In solution, 1-phenylicosane-1,3-dione exists in equilibrium between its diketo and enol forms.[1] The enol form is thermodynamically favored in non-polar solvents and is the active species for metal coordination. Upon deprotonation, the resulting enolate anion acts as a bidentate ligand (



1

Key Stability Factor: The phenyl group enhances the acidity of the enolic proton compared to alkyl-only diketones, facilitating easier deprotonation and stronger metal binding constants (

1

ChelationMechanismKetoDiketo Form(Ph-CO-CH2-CO-R)EnolEnol Form(Ph-C(OH)=CH-CO-R)Keto->EnolTautomerism(Solvent Dependent)Enol->KetoAnionEnolate Anion(Resonance Stabilized)Enol->Anion- H+ (Base)ComplexMetal Complex(M-L2 Chelate)Anion->Complex+ M(n+)(Coordination)

Figure 1: Mechanistic pathway from tautomerism to metal coordination. The enol form is the precursor to the active chelating anion.[1]

Part 2: Synthesis & Characterization[1][3]

Objective: Synthesis of 1-Phenylicosane-1,3-dione via Claisen Condensation. Purity Target: >98% (HPLC).

Reagents
  • Methyl Stearate: 1.0 eq (Source of C18 chain).[1]

  • Acetophenone: 1.0 eq (Source of Phenyl group).[1]

  • Sodium Methoxide (NaOMe): 1.2 eq (Base catalyst).[1]

  • Solvent: Xylene (High boiling point non-polar solvent).[1]

Step-by-Step Synthesis Protocol
  • Inerting: Purge a 3-neck round-bottom flask with

    
     to remove moisture (critical for NaOMe activity).[1]
    
  • Slurry Formation: Suspend Sodium Methoxide (powdered) in dry Xylene.

  • Addition 1: Add Methyl Stearate and heat to 100°C. Ensure complete dissolution.

  • Condensation: Add Acetophenone dropwise over 60 minutes. The reaction generates methanol.[1][3]

  • Azeotropic Distillation: Increase temperature to reflux (~135-140°C). Use a Dean-Stark trap to continuously remove the methanol/xylene azeotrope.[1] Note: Removal of methanol drives the equilibrium forward.[1]

  • Acidification: Cool to 50°C. Quench with dilute HCl to protonate the sodium enolate salt back to the neutral 1,3-dione.

  • Purification: Separate the organic layer.[1] Wash with water (3x) to remove salts.[1] Recrystallize from ethanol/hexane to obtain a white/off-white solid (mp ~56°C).

Characterization Table
ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 56.0 – 60.0 °CCapillary Method
Assay ≥ 98.0%GC / HPLC
Volatile Content ≤ 0.5%Loss on Drying
Solubility Soluble in Toluene, DCM; Insoluble in WaterGravimetric

Part 3: Metal Chelation Protocol (Biphasic Extraction)[1]

Context: Due to its lipophilicity, 1-Phenylicosane-1,3-dione is ideal for Liquid-Liquid Extraction (LLE) .[1] It can extract metal ions (Cu, Zn, Fe) from an aqueous phase into an organic phase.[1]

Experimental Setup
  • Organic Phase: 1-Phenylicosane-1,3-dione (10 mM) dissolved in Dichloromethane (DCM) or Toluene.[1]

  • Aqueous Phase: Metal Salt (

    
     or 
    
    
    , 1 mM) in buffered water (pH adjusted).
  • Buffer: HEPES or Acetate buffer (pH 5.0 – 8.0 depending on metal).

Protocol
  • Preparation: Prepare equal volumes (e.g., 10 mL) of the Organic Phase (Ligand) and Aqueous Phase (Metal).[1]

  • Contact: Combine phases in a separatory funnel or sealed vial.

  • Equilibration: Shake vigorously for 30 minutes at Room Temperature (25°C).

  • Separation: Allow phases to separate (approx. 10 mins). The organic phase will contain the neutral

    
     complex.[1]
    
  • Quantification:

    • Aqueous: Measure residual metal concentration via ICP-OES or Atomic Absorption Spectroscopy (AAS).[1]

    • Organic: Back-extract with 1M HCl or measure UV-Vis absorbance (shift in

      
       indicates complexation).[1]
      
Extraction Efficiency Calculation



1

ExtractionWorkflowcluster_0Phase Preparationcluster_1AnalysisOrgOrganic Phase(Ligand in Toluene)MixMixing / Shaking(30 mins, 25°C)Org->MixAqAqueous Phase(Metal Salt + Buffer)Aq->MixSepPhase SeparationMix->SepAq_PostAqueous Raffinate(Measure Residual M+)Sep->Aq_PostBottom Layer(if DCM)Org_PostOrganic Extract(Contains M-L2 Complex)Sep->Org_PostTop Layer(if Toluene)

Figure 2: Biphasic Liquid-Liquid Extraction workflow for metal isolation.

Part 4: Applications & Causality[1][3]

Industrial PVC Stabilization (The Primary Use Case)

Mechanism: PVC degrades via dehydrochlorination, releasing HCl.[1] This HCl catalyzes further degradation (zipper elimination).[1]

1Role of 1-Phenylicosane-1,3-dione:costabilizer


1
  • Why this molecule? Its high lipophilicity ensures perfect compatibility with the PVC polymer matrix, preventing migration or "blooming" to the surface.[1]

Drug Development & Metallodrugs

Potential: The molecule's structure mimics natural siderophores but with enhanced membrane permeability.

  • Iron Chelation: Potential candidate for treating iron overload in lipid-rich tissues (e.g., CNS), though toxicity profiling is required.[1]

  • Metal Delivery: Can be used to encapsulate therapeutic metals (e.g., Copper or Platinum) to facilitate transport across the blood-brain barrier (BBB) or into tumor cells, leveraging the "Trojan Horse" effect of the lipophilic tail.[1]

References

  • FooDB. (2019).[1] Compound Summary: 1-Phenyl-1,3-eicosanedione.[4][5] Retrieved from [Link][1]

  • Royal Society of Chemistry. (2016).[1] Rapid and efficient biphasic liquid extraction of metals with bio-derived lipophilic β-diketone. RSC Advances. Retrieved from [Link]

  • ChemSrc. (2025).[1] 1-Phenylicosane-1,3-dione MSDS and Physicochemical Data. Retrieved from [Link]

Discovery and history of Stearoylbenzoylmethane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Stearoylbenzoylmethane: From Synthesis to Application

Abstract

Stearoylbenzoylmethane (SBM), a β-diketone of significant industrial importance, has carved a niche as an indispensable auxiliary heat stabilizer in the processing of polyvinyl chloride (PVC). This guide provides a comprehensive exploration of SBM, beginning with the fundamental principles of its synthesis rooted in the classic Claisen condensation. We will dissect its physicochemical properties, elucidate the keto-enol tautomerism critical to its function, and present a detailed, modern protocol for its industrial preparation. The core of this guide focuses on the mechanism of action by which SBM synergistically enhances the performance of primary metallic stabilizers, particularly in preventing the "zinc burning" phenomenon in Ca/Zn stabilized PVC systems. Furthermore, we will examine its broader applications and situate SBM within the larger context of dibenzoylmethane derivatives. This document is intended for researchers, chemists, and professionals in the fields of polymer science and drug development seeking a deep, technical understanding of Stearoylbenzoylmethane.

The Genesis of a Molecule: Discovery and the Chemistry of β-Diketones

The history of Stearoylbenzoylmethane is not one of a singular, serendipitous discovery but rather a story of applying established organic chemistry principles to solve a specific industrial problem. The molecule belongs to the class of 1,3- or β-diketones, compounds that are pivotal intermediates in organic synthesis, particularly for forming carbon-carbon bonds and synthesizing heterocyclic compounds like pyrazoles and isoxazoles[1][2].

The foundational reaction for the synthesis of β-diketones is the Claisen condensation . This reaction involves the base-catalyzed condensation between a ketone and an ester to form a β-dicarbonyl compound[1][2]. In the case of Stearoylbenzoylmethane, the synthesis is achieved through the condensation of methyl stearate (an ester derived from the long-chain fatty stearic acid) and acetophenone (an aromatic ketone) in an alkaline environment[3][4]. The base, typically a strong alkoxide like sodium methylate, is crucial as it deprotonates the α-carbon of the acetophenone, forming a nucleophilic enolate ion which then attacks the electrophilic carbonyl carbon of the methyl stearate. This reaction framework represents the most classical and direct approach to forming the SBM structure[1][2].

Physicochemical Properties and Structural Elucidation

Stearoylbenzoylmethane is a light white to pale yellow powder, a characteristic that makes it suitable for applications where color integrity of the final product is important[4][5]. Its non-toxic and odorless nature has led to its approval for use in sensitive applications such as food and pharmaceutical packaging in several countries[6][7].

A defining feature of SBM, and β-diketones in general, is its existence as a mixture of keto and enol tautomers in equilibrium. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and this tautomerism is fundamental to its function as a stabilizer and chelating agent.

PropertyValueSource(s)
Chemical Name 1-phenyl-1,3-eicosanedione[4][8]
CAS Number 58446-52-9[6][8][9][10][11]
Molecular Formula C26H42O2[4][8][11]
Molecular Weight 386.61 g/mol [8]
Appearance White to light yellow powder[4][5][11]
Melting Point ≥53.0℃ to ≥56.0℃ (depending on purity)[6][11]
Solubility Soluble in toluene, acetone, trichloromethane, ethyl acetate; Insoluble in water and hexane.[4][11]

Modern Synthetic Route and Experimental Protocol

Modern industrial synthesis of Stearoylbenzoylmethane has been optimized for high yield, cost-effectiveness, and environmental considerations, such as solvent recycling[3]. The process is a two-step reaction starting from readily available raw materials: stearic acid, methanol, and acetophenone[3][4].

Experimental Protocol: Optimized Synthesis of Stearoylbenzoylmethane

Step 1: Esterification of Stearic Acid

  • Charge a reaction vessel with stearic acid and methanol.

  • Add a catalytic amount of sulfuric acid.

  • Heat the mixture under reflux to drive the esterification reaction, forming methyl stearate.

  • Upon completion, neutralize the catalyst and purify the methyl stearate, typically through distillation.

Step 2: Claisen Condensation

  • In a separate four-hole flask, charge sodium methylate (15g) and a mixed solvent (150g) and heat to 110°C with stirring[3].

  • Add the prepared methyl stearate (32.78g)[3].

  • Once reflux begins, slowly add acetophenone (12g)[3].

  • Maintain the reaction at 110°C - 120°C under reflux for 4-5 hours to complete the condensation[3]. This step yields the sodium salt of SBM.

Step 3: Work-up and Purification

  • Cool the reaction mixture and acidify it to protonate the enolate, precipitating the crude Stearoylbenzoylmethane.

  • Filter the crude product and wash it thoroughly to remove salts and unreacted starting materials.

  • Recover the solvent from the filtrate for recycling[3].

  • Recrystallize the crude SBM bullion from a non-toxic solvent like industrial alcohol at a low temperature (0°C - 10°C) for 12-18 hours[3].

  • Filter the purified crystals, dry them, to obtain the final product with a purity of up to 98%[3].

This optimized process boasts a condensation yield of up to 88% and a crystallization yield of up to 95%[3].

G cluster_0 Step 1: Esterification cluster_1 Step 2: Condensation cluster_2 Step 3: Purification SA Stearic Acid Ester Esterification (H₂SO₄ Catalyst) SA->Ester MeOH Methanol MeOH->Ester MS Methyl Stearate Ester->MS MS_in Methyl Stearate MS->MS_in Cond Claisen Condensation (NaOCH₃, 110-120°C) MS_in->Cond AP Acetophenone AP->Cond SBM_Salt Crude SBM (Sodium Salt) Cond->SBM_Salt SBM_Salt_in Crude SBM (Sodium Salt) SBM_Salt->SBM_Salt_in Acid Acidification & Washing Recryst Recrystallization (Industrial Alcohol, 0-10°C) Acid->Recryst Dry Drying Recryst->Dry Final Pure SBM Powder (≥98%) Dry->Final SBM_Salt_in->Acid caption Figure 1: Optimized Industrial Synthesis Workflow for Stearoylbenzoylmethane. G cluster_PVC PVC Degradation Pathway cluster_Stab Stabilization Mechanism PVC PVC Polymer Chain HCl HCl (gas) PVC->HCl Dehydrochlorination Heat Heat Heat->PVC Polyene Conjugated Polyenes (Discoloration) HCl->Polyene Autocatalysis CaZn Ca/Zn Stearate (Primary Stabilizer) ZnCl2 ZnCl₂ (Lewis Acid) CaZn->ZnCl2 Neutralizes HCl ZnCl2->Polyene Catalyzes Degradation ('Zinc Burning') Complex Stable Zinc-SBM Complex ZnCl2->Complex SBM Stearoylbenzoylmethane (Auxiliary Stabilizer) SBM->Complex Chelation HCl_2 HCl HCl_2->CaZn caption Figure 2: Role of SBM in Preventing 'Zinc Burning' in PVC.

Figure 2: Role of SBM in Preventing 'Zinc Burning' in PVC.
Broader Applications and Context

Beyond its primary role, SBM also contributes to the overall stability of PVC formulations by acting as an antioxidant and a light/UV stabilizer.[5][8] Its utility is particularly noted in rigid, non-toxic, and transparent PVC products, including:

  • Mineral water bottles and oil drums [3][7]* Transparent sheets and films [3][7]* Medical devices and pharmaceutical packaging [4][7] The dibenzoylmethane core structure is a well-known chromophore used in UV-absorbing applications. A prominent example is Butyl Methoxydibenzoylmethane (Avobenzone), a globally approved chemical sunscreen agent that provides broad-spectrum UVA protection.[12][13] While SBM is not primarily marketed as a sunscreen, its structural similarity to Avobenzone underpins its UV-stabilizing properties in polymer matrices.

Future Directions and Research Opportunities

The ongoing regulatory push for phasing out heavy-metal-based stabilizers (like those containing lead or cadmium) has solidified the importance of non-toxic systems like Ca/Zn. This trend ensures a continued and expanding market for high-performance auxiliary stabilizers like Stearoylbenzoylmethane.[4]

Future research can be directed towards:

  • Synthesis of Novel Derivatives: Modifying the stearoyl or benzoyl moieties could lead to new β-diketones with enhanced solubility, higher thermal stability, or improved synergistic effects with next-generation primary stabilizers.

  • Expanding Applications: Leveraging SBM's chelating properties for applications beyond PVC, such as in metal extraction, catalysis, or as an additive in other polymer systems.

  • Enhanced UV Protection: Investigating the potential of SBM and its derivatives as multifunctional additives that provide both heat and enhanced UV stability, potentially reducing the total number of additives required in a formulation.

References

  • CN102503793A - Preparation method of stearoylbenzoylmethane and application thereof to molding processing of thermoplastic resin.
  • Stearoylbenzoylmethane (SBM) Can Be Used As A Heat Stabilizer. (2023, August 9). Repolyfine. [Link]

  • Stearoyl Benzoyl Methane (SBM 50). MCC Menssing | Chemiehandel & Consultants GmbH. [Link]

  • Stearoyl Benzoyl Methane (SBM). Nanjing Lanya Chemical. [Link]

  • Stearoyl benzoyl methane. Castor International. [Link]

  • Stearoyl Benzoyl Methane. Lyson Chem-Materials (Shanghai) Company. [Link]

  • Stearoyl benzoyl methane. Shandong Jianbang New Material Co., Ltd. [Link]

  • A Survey of UV Filters Used in Sunscreen Cosmetics. (2024, April 14). MDPI. [Link]

  • General method of synthesis for natural long-chain beta-diketones. (1987). Journal of Natural Products. [Link]

  • CN101565364B - Synthetic method of Beta-diketone metal salt.
  • Synthesis of 1,3-diketones. Organic Chemistry Portal. [Link]

  • Recent Developments in the Synthesis of β-Diketones. (2021). MDPI. [Link]

  • β-diketones: Important Intermediates for Drug Synthesis. (2014). ResearchGate. [Link]

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Methodological & Application

Use of 1-Phenylicosane-1,3-dione in flexible PVC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from lead and tin-based stabilizers to Calcium/Zinc (Ca/Zn) systems in medical-grade Polyvinyl Chloride (PVC) is driven by regulatory mandates (REACH, EU MDR) and toxicity concerns. However, Ca/Zn systems are prone to "Zinc Burning"—a catastrophic, rapid degradation caused by the accumulation of Lewis acid zinc chloride (


).

1-Phenylicosane-1,3-dione (Stearoylbenzoylmethane, SBM, CAS: 58446-52-9) is a critical


-diketone co-stabilizer designed to mitigate this failure mode. This guide details the mechanistic rationale, formulation protocols, and validation workflows for integrating SBM into flexible PVC matrices intended for high-transparency medical applications (e.g., IV tubing, blood bags).

Part 1: Scientific Foundation & Mechanism

The Challenge: Zinc Sensitivity

In Ca/Zn stabilization, Zinc soaps (e.g., Zinc Stearate) actively replace unstable allylic chlorine atoms on the PVC chain, preventing initial discoloration. However, the byproduct of this reaction is Zinc Chloride (


).
  • The Threat:

    
     is a potent Lewis acid that catalyzes dehydrochlorination. Once formed, it accelerates the "unzipping" of the PVC polymer chain, leading to sudden blackening (cross-linking) known as "Zinc Burn."
    
The Solution: 1-Phenylicosane-1,3-dione (SBM)

SBM acts as a "Lewis Acid Scavenger" and a secondary stabilizer through keto-enol tautomerism.

  • Chelation: The enolic form of SBM complexes with

    
    , effectively deactivating its catalytic potential.
    
  • Substitution: SBM can displace allylic chlorines directly, forming a stable C-C bond that disrupts the degradation pathway.

Mechanistic Pathway Visualization

PVC_Stabilization PVC_Unstable Unstable PVC (Allylic Cl) Stable_PVC Stabilized PVC PVC_Unstable->Stable_PVC Zn-Soap Substitution Zn_Soap Zn-Carboxylate (Primary Stabilizer) ZnCl2 ZnCl2 (Lewis Acid Catalyst) Zn_Soap->ZnCl2 Byproduct Degradation Rapid Degradation (Zinc Burn) ZnCl2->Degradation Catalyzes Complex Inert Zn-SBM Complex ZnCl2->Complex Deactivation SBM 1-Phenylicosane-1,3-dione (SBM) SBM->Complex Chelates ZnCl2

Figure 1: Mechanism of Action. SBM intercepts the autocatalytic degradation loop by sequestering Zinc Chloride.

Part 2: Formulation & Processing Protocol

Objective: Create a transparent, medical-grade flexible PVC compound with high thermal stability.

Standard Formulation Reference
ComponentFunctionControl (phr)Test Formulation (phr)
PVC Resin (K-70) Base Polymer100.0100.0
DOTP / DINCH Non-phthalate Plasticizer50.050.0
ESBO HCl Scavenger / Co-stabilizer3.03.0
Ca/Zn Stearate Primary Stabilizer2.02.0
Stearic Acid Lubricant0.20.2
1-Phenylicosane-1,3-dione Beta-Diketone Co-Stabilizer 0.0 0.3

Note: "phr" = parts per hundred resin.

Compounding Workflow (Dry Blend)

Equipment: High-speed mixer (Henschel type). Safety: Wear dust mask (N95) and safety glasses. SBM is a fine powder.

  • Pre-heating: Heat mixer jacket to 60°C.

  • Resin Addition: Add PVC resin. Mix at low speed (500 rpm) for 2 minutes.

  • Stabilizer Addition (Critical Step):

    • Add Ca/Zn stabilizer and 1-Phenylicosane-1,3-dione simultaneously.

    • Rationale: Early addition ensures the stabilizer coats the PVC grains before the plasticizer blocks the pores.

    • Increase speed to high (1500-2000 rpm).

  • Plasticizer Injection:

    • When temperature reaches 80°C , inject plasticizer (pre-heated to 60°C) slowly over 60 seconds.

    • Rationale: 80°C is the optimal porosity opening point for S-PVC.

  • Discharge:

    • Continue mixing until the blend reaches 110°C - 115°C .

    • Discharge into a cooling mixer. Cool to 40°C to prevent agglomeration.

Plastification (Two-Roll Mill)

Equipment: Laboratory Two-Roll Mill.

  • Set Temperatures:

    • Front Roll: 165°C

    • Back Roll: 160°C

  • Milling:

    • Add dry blend to the nip.

    • Band formation should occur within 60-90 seconds.

    • Perform "3/4 cuts" and folds every 30 seconds to ensure homogeneity.

    • Total Mill Time: 5 minutes exactly.

    • Note: Extended milling consumes the stabilizer. Keep time constant for valid comparisons.

  • Sheet Extraction: Pull a sheet at 0.5mm thickness.

Part 3: Validation & Testing Protocols

To validate the efficacy of SBM, three specific tests are required.

Static Thermal Stability (Oven Test)

Standard: ISO 182-2 / ASTM D2115

  • Sample Prep: Cut milled sheet into 20mm x 20mm squares.

  • Apparatus: Mathis Oven or Metrastat (air circulating).

  • Conditions: 190°C.

  • Procedure:

    • Mount samples on the sliding tray.

    • Eject a sample every 10 minutes (0, 10, 20, ... 120 min).

  • Endpoint: The time at which the sample turns completely black (Zinc Burn).

    • Target: Control (Ca/Zn only) often fails at 40-50 min. Target with SBM: >90 min.

Color Hold (Yellowness Index)

Standard: ASTM E313 / ASTM D1925

  • Measurement: Measure the Yellowness Index (YI) of the "0 minute" and "10 minute" samples from the static test using a Spectrophotometer (d/8 geometry).

  • Analysis: SBM is specifically known for improving initial color.[1]

    • Success Criteria:

      
      YI < 2.0 between Control and Test samples at t=0.
      
Congo Red Test (Dynamic Stability)

Standard: ISO 182-1

  • Procedure: Place 5g of chopped PVC pellets in a test tube heated to 200°C.

  • Indicator: A Congo Red paper strip is placed at the top of the tube.

  • Measurement: Measure time until the paper turns blue (indicating HCl evolution).

    • Significance: This measures the "induction time" before the stabilizer is exhausted.

Part 4: Experimental Workflow Diagram

Workflow cluster_0 Formulation Phase cluster_1 Processing Phase cluster_2 Validation Phase Weighing Weigh Components (Acc: 0.01g) DryBlend High Speed Mix (Max T: 115°C) Weighing->DryBlend Milling Two-Roll Mill (165°C, 5 min) DryBlend->Milling Pressing Compression Mold (Plaques) Milling->Pressing StaticTest Static Oven Test (190°C) Pressing->StaticTest ColorTest Colorimetry (CIE L*a*b*) Pressing->ColorTest

Figure 2: Experimental Workflow for PVC Stabilization Validation.

References

  • ChemicalBook. (2025). Stearoylbenzoylmethane Properties and Applications. Retrieved from

  • Songwon Industrial Group. (2025). PVC Stabilizers and Plasticizers Technical Guide. Retrieved from [2]

  • Goldstab Organics. (2025). PVC Heat Stabilizers for Medical Applications. Retrieved from

  • PubChem. (2025). 1-Phenyl-1,3-eicosanedione Compound Summary. Retrieved from

  • Gatherstar Group. (2025). Calcium Zinc Stabilizer for PVC: A Comprehensive Guide. Retrieved from

Sources

Application Note: Thermal Stability Testing of PVC with 1-Phenylicosane-1,3-dione (SBM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the validation and testing protocols for 1-Phenylicosane-1,3-dione (commonly referred to industrially as Stearoylbenzoylmethane or SBM ; CAS 58446-52-9) as a high-performance co-stabilizer in Polyvinyl Chloride (PVC) formulations.

As the industry shifts from heavy metal stabilizers (Pb, Cd) to Calcium/Zinc (Ca/Zn) systems, "zinc burning" (rapid catalytic degradation caused by


) has become a critical failure mode. 1-Phenylicosane-1,3-dione acts as a specific chelating agent and structural stabilizer to mitigate this. This guide provides a self-validating experimental framework to quantify the efficacy of SBM in delaying dehydrochlorination and preserving optical clarity in rigid and semi-rigid PVC applications.

Scientific Foundation: Mechanism of Action

To design effective tests, one must understand the failure mechanism. PVC degrades thermally via the "zipper elimination" of HCl, creating polyene sequences that cause yellowing and eventual blackening.

The "Zinc Burning" Phenomenon

In Ca/Zn stabilizer systems, Zinc carboxylate (


) replaces unstable allylic chlorine atoms on the PVC chain. However, the byproduct, Zinc Chloride (

), is a strong Lewis acid that catalyzes further dehydrochlorination, leading to sudden, catastrophic blackening.
The Role of 1-Phenylicosane-1,3-dione

SBM functions via two primary pathways:

  • Complexation: It chelates

    
    , neutralizing its Lewis acid catalytic activity.
    
  • Substitution: The enol form of the

    
    -diketone displaces labile allylic chlorines, forming a stable C-C bond that interrupts the degradation zipper.
    
Mechanistic Visualization

SBM_Mechanism PVC_Unstable Unstable PVC (Allylic Cl) ZnCl2 ZnCl2 (Lewis Acid Catalyst) PVC_Unstable->ZnCl2 Reaction with ZnSt2 Stable_PVC Stabilized PVC (Substituted) PVC_Unstable->Stable_PVC + SBM (Substitution) ZnSt2 Zn Stabilizer (ZnSt2) Degradation Rapid Degradation (Blackening) ZnCl2->Degradation Catalysis Complex Zn-SBM Complex (Inactive) ZnCl2->Complex + SBM (Chelation) SBM 1-Phenylicosane-1,3-dione (SBM)

Figure 1: The dual-action mechanism of SBM prevents the catalytic feedback loop of Zinc Chloride.

Materials and Formulation

The following baseline formulation is recommended to isolate the variable (SBM concentration).

Table 1: Standard Test Formulation (Rigid PVC)

ComponentFunctionDosage (phr)Notes
PVC Resin Base Polymer100.0K-Value 57-60 (Suspension)
Ca/Zn Stearate Primary Stabilizer2.52:1 Ca:Zn ratio recommended
Epoxidized Soybean Oil HCl Scavenger3.0Synergist with SBM
Lubricant (PE Wax) Processing Aid0.5External lubricant
1-Phenylicosane-1,3-dione Analyte 0.0 - 0.5 Variable for testing

Note: phr = parts per hundred resin.

Experimental Protocols

Protocol A: Static Thermal Stability (Mathis Oven / Metrastat)

Objective: Determine the "induction time" to initial color change and "stability time" to blackening under static heat. This mimics the residence time in an extruder die.

Methodology:

  • Dry Blending: Mix components in a high-speed mixer at 110°C to ensure absorption of liquid additives and dispersion of SBM powder.

  • Milling: Process the dry blend on a two-roll mill at 180°C for 5 minutes to form a 0.5 mm thick sheet.

  • Sample Preparation: Cut strips (e.g., 20mm x 200mm) from the milled sheet.

  • Thermal Stress: Place strips in a Metrastat oven or Mathis oven at 190°C .

  • Sampling: The oven automatically ejects the tray or moves the sample at fixed intervals (e.g., every 5 minutes).

Data Analysis: Measure the Yellowness Index (YI) (ASTM D1925 or E313) of each zone.

  • Pass Criteria:

    
    YI < 5 for the first 20 minutes.
    
  • Zinc Burning Point: Time at which the sample turns completely black.

Protocol B: Dehydrochlorination Rate (Congo Red Test)

Objective: Measure the time until free HCl is released from the polymer matrix (ISO 182-1).

Methodology:

  • Cut 50mg of the milled PVC sheet into small cubes (

    
    ).
    
  • Place sample in a reaction tube heated to 200°C in an oil bath.

  • Place a Congo Red indicator paper at the top of the tube (wetted with glycerin).

  • Endpoint: Measure the time (minutes) for the indicator paper to turn from red to blue (pH < 3).

Causality Check:

  • If SBM is effective, it will sequester HCl/ZnCl2, significantly extending the time to color change compared to the control.

Protocol C: Dynamic Stability (Torque Rheometry)

Objective: Simulate actual processing conditions (shear + heat) to determine the "fusion time" and "degradation time."

Methodology:

  • Equipment: Brabender Plasti-Corder or Thermo Haake Rheomix.

  • Settings: Chamber temp 190°C , Rotor speed 60 RPM , Charge 60g .

  • Procedure:

    • Load dry blend.

    • Record Torque (Nm) vs. Time.

    • Observe the "Fusion Peak" (gelation).

    • Continue running until torque rises sharply (Crosslinking/Degradation point).

Experimental Workflow Diagram

Workflow cluster_Tests Validation Protocols Start Raw Materials (PVC + Ca/Zn + SBM) Mixing High Speed Mixing (110°C, 10 min) Start->Mixing Milling Two-Roll Mill (180°C, 5 min) Mixing->Milling Test3 Torque Rheometer (Dynamic Stability) Mixing->Test3 Dry Blend direct load Sheet PVC Sheet (0.5mm Thickness) Milling->Sheet Test1 Static Oven Test (Color Hold) Sheet->Test1 Test2 Congo Red Test (HCl Release) Sheet->Test2 Analysis Data Analysis (YI, t-ind, Torque) Test1->Analysis Test2->Analysis Test3->Analysis

Figure 2: Integrated workflow for preparing and validating PVC formulations containing SBM.

Data Interpretation & Expected Results

When analyzing the results, compare the SBM formulation against a "Control" (Ca/Zn only) and a "Reference" (using Dibenzoylmethane - DBM).

Table 2: Expected Performance Metrics

ParameterControl (No SBM)SBM (0.3 phr)Interpretation
Initial Color (YI) 15 - 205 - 8SBM significantly improves initial whiteness/clarity.
Congo Red Time 10 - 15 min30 - 45 minSBM delays HCl evolution by neutralizing ZnCl2.
Zinc Burning (Static) 30 min> 60 minSBM prevents the catalytic "blackening" crash.
Rheometer Stability 12 min20 minExtended processing window before crosslinking.

Key Insight: SBM (C20 chain) generally offers superior long-term stability and compatibility compared to DBM (shorter chain) due to lower volatility and better solubility in the PVC matrix during the later stages of heating [1].

Troubleshooting & Best Practices

  • Dispersion: 1-Phenylicosane-1,3-dione is a solid powder. If not dispersed well, it causes "fish eyes" (gel spots). Ensure high-shear mixing reaches at least 110°C.

  • Synergies: SBM works best when combined with Epoxidized Soybean Oil (ESBO) and Phosphites. The ESBO acts as an HCl scavenger, while the phosphite regenerates the SBM [2].

  • Dosage: Do not overdose (>1.0 phr). Excess

    
    -diketone can lead to "plate-out" (additive migration to the surface) on processing equipment.
    

References

  • ChemicalBook. (2025).[1] Stearoylbenzoylmethane (58446-52-9) Properties and Applications.[1][2][3][4][5] Retrieved from

  • Repolyfine. (2023).[5] Stearoylbenzoylmethane (SBM) Can Be Used As A Heat Stabilizer.[2][3][5][6][7][8] Retrieved from

  • Metrohm. (n.d.). Thermostability of PVC and related chlorinated polymers (Application Bulletin).[9] Retrieved from

  • SpecialChem. (2025). PVC Stabilizers: Types, Mechanisms and Selection. (General reference for Ca/Zn mechanisms).
  • Unilong Industry. (n.d.). Stearoyl Benzoyl Methane Technical Data Sheet. Retrieved from

Sources

Accelerated aging studies of PVC containing Stearoylbenzoylmethane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerated Aging & Stabilization Assessment of PVC Containing Stearoylbenzoylmethane (SBM)

Part 1: Executive Summary

This technical guide provides a rigorous framework for evaluating the efficacy of Stearoylbenzoylmethane (SBM) (CAS: 58446-52-9) as a co-stabilizer in Polyvinyl Chloride (PVC) formulations. SBM, a


-diketone, is critical in non-toxic Ca/Zn stabilizer systems used in medical tubing, blood bags, and food-contact films. It functions by replacing labile allylic chlorine atoms and sequestering zinc chloride (

), thereby preventing the catastrophic degradation known as "zinc burning."

This protocol details the preparation, accelerated aging (thermal and dynamic), and analytical validation required to quantify SBM's impact on initial color retention and long-term thermal stability.

Part 2: Scientific Foundation & Mechanism

The Degradation Challenge: Dehydrochlorination

PVC degrades primarily through dehydrochlorination , a "zipper" reaction where hydrochloric acid (HCl) is eliminated from the polymer backbone. This creates conjugated polyene sequences (


).[1]
  • 
    :  The polymer turns yellow/brown (chromophores).
    
  • Lewis Acid Catalysis: In Ca/Zn systems, Zinc stearate (

    
    ) reacts with HCl to form Zinc Chloride (
    
    
    
    ).[2] While
    
    
    is a potent initial color stabilizer, the resulting
    
    
    is a strong Lewis acid that catalyzes further dehydrochlorination, leading to rapid blackening ("zinc burning").
The SBM Solution

SBM acts as a synergistic co-stabilizer via two distinct mechanisms:[3]

  • Radical Scavenging / Substitution: The enol form of SBM reacts with labile allylic chlorine sites on the PVC chain via a Claisen-type condensation. This interrupts the formation of long polyene sequences.

  • Chelation (The "Zinc-Burn" Brake): SBM forms a stable complex with

    
    , deactivating its Lewis acid potential and extending the service life of the polymer.
    
Mechanistic Visualization

SBM_Mechanism PVC_Unstable Unstable PVC (Allylic Cl) Intermediate Substitution Reaction PVC_Unstable->Intermediate Heat SBM_Enol SBM (Enol Form) SBM_Enol->Intermediate SBM_Complex Zn-SBM Complex (Deactivated) SBM_Enol->SBM_Complex Chelation ZnSt2 Zn Stabilizer (ZnSt2) ZnCl2 ZnCl2 (Lewis Acid - Toxic) ZnSt2->ZnCl2 Reacts with HCl PVC_Stable Stabilized PVC (SBM-Grafted) Intermediate->PVC_Stable Prevents Unzipping ZnCl2->PVC_Unstable Catalyzes Degradation ZnCl2->SBM_Complex Sequestered

Caption: Figure 1: Dual-action mechanism of SBM. Pathway 1 (Top) shows stabilization of the PVC backbone. Pathway 2 (Bottom) shows the sequestration of catalytic ZnCl2.

Part 3: Experimental Protocols

Materials & Formulation Strategy

To validate SBM, you must compare a Control (Ca/Zn only) against a Test Formulation (Ca/Zn + SBM).

Table 1: Standard Test Formulation (Medical Grade Simulation)

ComponentFunctionControl (phr)Test (phr)Notes
PVC Resin (K-Value 65-70) Base Polymer100.0100.0Suspension grade medical PVC.
DOTP or DINP Plasticizer40.040.0Phthalate-free preferred for medical.
Ca/Zn Stearate Primary Stabilizer2.02.0Standard 2:1 or 3:1 Ca/Zn ratio.
Epoxidized Soybean Oil Co-stabilizer3.03.0HCl scavenger.
Stearoylbenzoylmethane Target Co-stabilizer 0.0 0.3 - 0.5 The variable.
Lubricant (Stearic Acid) Process Aid0.30.3Prevents sticking.
Protocol A: Sample Preparation (Milling & Molding)

Objective: Create homogenous, stress-free sheets for aging.

  • Dry Blending:

    • Pre-heat a high-speed mixer to 80°C.

    • Add PVC resin.[3] Add liquid stabilizers (ESO) and plasticizers slowly while mixing at 1500 rpm.

    • Add solid stabilizers (Ca/Zn, SBM) when the mix temperature reaches 100°C.

    • Discharge at 120°C (dry blend temperature) and cool to 40°C.

  • Two-Roll Milling:

    • Set roll temperature: 170°C (Front) / 165°C (Back).

    • Gap: 0.5 mm.

    • Process time: 5 minutes. Critical: Do not over-process, or you consume the stabilizer before the test begins.

    • Sheet out the material.[1]

  • Compression Molding:

    • Press milled sheets at 180°C / 150 bar for 2 minutes.

    • Cool under pressure to prevent warping.

    • Cut into standard strips (

      
      ).
      
Protocol B: Static Thermal Aging (ASTM D3045)

Objective: Simulate long-term storage or processing heat history.

Methodology:

  • Apparatus: Forced-air circulation oven (Temperature precision

    
    ).
    
  • Mounting: Mount strips on a rotating carousel or Mathis oven tray to ensure uniform airflow. Do not let strips touch.

  • Conditions:

    • Temperature:

      
       (Accelerated Stability Test) or 
      
      
      
      (Zinc Burning Test).
    • Sampling: Remove one strip every 10 minutes (for

      
      ) or every 5 minutes (for 
      
      
      
      ).
  • Endpoint: Continue until the sample turns completely black (carbonized).

Data Collection:

  • Visual: Mount strips on a white card in chronological order.

  • Quantitative: Measure CIE

    
     color coordinates using a colorimeter.
    
  • Metric: Calculate Yellowness Index (YI) per ASTM E313 and Total Color Difference (

    
    ).
    


Protocol C: Dehydrochlorination Induction Time (Congo Red - ISO 182-1)

Objective: Determine the exact time until the stabilizer is exhausted and HCl is released.

Methodology:

  • Cut 50mg of PVC sample into small cubes (

    
    ).
    
  • Place in a reaction tube heated to

    
    .
    
  • Place a Congo Red paper strip at the top of the tube (wetted with glycerin).

  • Measurement: Record the time (in minutes) for the paper to change from red (pH > 5) to blue (pH < 3).

  • Interpretation: A longer induction time indicates that SBM is effectively scavenging HCl or preventing its formation.

Part 4: Workflow Visualization

Protocol_Workflow Start Raw Materials (PVC, Ca/Zn, SBM) Mix High Speed Mixing (120°C Discharge) Start->Mix Mill Two-Roll Mill (170°C, 5 mins) Mix->Mill Press Compression Molding (1mm Sheets) Mill->Press Split Sample Division Press->Split Test1 Static Oven Aging (180°C / 10 min intervals) Split->Test1 Test2 Congo Red Test (ISO 182-1 @ 200°C) Split->Test2 Test3 Colorimetry (CIE L*a*b* / YI) Test1->Test3 Result Stability Profile (Induction Time & Color Hold) Test2->Result Test3->Result

Caption: Figure 2: Experimental workflow from formulation to analytical validation.

Part 5: Data Interpretation & Expected Results

When analyzing the data, look for the following "Signature Effects" of SBM:

Table 2: Interpreting SBM Performance

ParameterControl (Ca/Zn Only)Test (Ca/Zn + SBM)Interpretation
Initial Color (0-20 min) Slight yellowing may occur early.Near White / Clear. SBM's primary benefit is exceptional "Initial Color" retention by substituting allylic Cl immediately.
Zinc Burning (Blackening) Sudden onset at ~60-80 mins.Delayed onset (>100 mins). SBM chelates

, preventing the autocatalytic degradation spike.
Congo Red Time Baseline (e.g., 40 min).Extended (+15-30%). Indicates higher reserve stability against HCl evolution.

Self-Validation Check:

  • If the Test sample turns black faster than the Control, check the SBM dosage. Excess

    
    -diketone can sometimes act as a pro-degradant if not balanced with sufficient HCl scavengers (like Hydrotalcite or ESO).
    
  • If the Initial Color is red/pink, this indicates the formation of Iron-SBM complexes (contamination). Ensure clean equipment (stainless steel) is used.

References

  • ASTM International. (2023). ASTM D3045-18, Standard Practice for Heat Aging of Plastics Without Load. ASTM International.[4][5] [Link]

  • ISO. (2018). ISO 182-1:1990, Plastics — Determination of the tendency of compounds and products based on vinyl chloride homopolymers and copolymers to evolve hydrogen chloride and any other acidic products at elevated temperatures. International Organization for Standardization. [Link]

  • Yousif, E., & Hasan, A. (2015). Photostability of poly(vinyl chloride) – Still on the run. Journal of Taibah University for Science. [Link]

  • Balköse, D., et al. (2002). Synergism of Calcium Stearate and Zinc Stearate in PVC Stabilization.[1][6][7][8] Journal of Applied Polymer Science. [Link]

Sources

Application Note: Quantification of 1-Phenylicosane-1,3-dione in Polymer Matrices by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated method for the quantification of 1-phenylicosane-1,3-dione, also known as stearoylbenzoylmethane, in common polymer matrices. This compound is frequently used as a co-stabilizer in PVC formulations to improve color and long-term stability.[1] Accurate quantification is crucial for quality control, regulatory compliance, and understanding the performance characteristics of the final polymer product. The described method utilizes a solvent extraction procedure followed by analysis using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The protocol has been validated for linearity, accuracy, and precision, demonstrating its suitability for its intended purpose in research and industrial settings.

Introduction and Scientific Principle

1-Phenylicosane-1,3-dione is a β-diketone characterized by a phenyl group and a long alkyl chain, making it highly soluble in organic solvents and compatible with polymer systems.[2] Its primary role in polymers, particularly Polyvinyl Chloride (PVC), is as a heat co-stabilizer, often used in conjunction with calcium/zinc or barium/zinc systems to prevent "zinc burning" and maintain the material's transparency and stability.[1] The concentration of this additive must be precisely controlled to ensure optimal performance and meet specifications for products like medical devices and food packaging.[1]

The analytical method presented here is based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity. 1-Phenylicosane-1,3-dione, with its long hydrocarbon chain, is a nonpolar compound that will be strongly retained on a nonpolar stationary phase (like C18) and eluted with a nonpolar mobile phase.

The molecule's structure, specifically the benzoyl group, contains a chromophore that absorbs ultraviolet (UV) light. This property allows for sensitive and specific detection using a UV detector.[3] The amount of UV light absorbed is directly proportional to the concentration of the analyte in the sample, enabling accurate quantification when compared against a calibration curve prepared from certified reference standards.[3]

Materials and Instrumentation

Reagents and Materials
  • 1-Phenylicosane-1,3-dione certified reference standard (≥98% purity)

  • Tetrahydrofuran (THF), HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade or ultrapure (18.2 MΩ·cm)

  • Polymer samples containing 1-phenylicosane-1,3-dione (e.g., PVC, PLGA)

  • 0.2 µm PTFE syringe filters

Instrumentation
  • HPLC system equipped with:

    • Binary or Quaternary Pump

    • Autosampler

    • Column Thermostat

    • UV or Photodiode Array (PDA) Detector

  • Analytical Balance (4-decimal place)

  • Vortex Mixer

  • Centrifuge

  • Volumetric flasks and pipettes (Class A)

Experimental Protocols

Protocol 1: Preparation of Standard Solutions and Calibration Curve

Causality Note: The accuracy of the entire analysis hinges on the precise preparation of the calibration curve. Using a certified reference standard and Class A volumetric glassware minimizes systematic errors. A multi-point calibration curve is essential to confirm the linear response of the detector over the expected concentration range of the samples.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 25.0 mg of 1-phenylicosane-1,3-dione reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with THF. This solution should be stored in the dark at 4°C.

  • Intermediate Stock Solution (100 µg/mL): Pipette 5.0 mL of the Primary Stock Solution into a 50 mL volumetric flask and bring to volume with Acetonitrile.

  • Working Calibration Standards: Prepare a series of at least five working standards by diluting the Intermediate Stock Solution with Acetonitrile. A suggested concentration range is 1, 5, 10, 25, and 50 µg/mL.

Protocol 2: Sample Preparation - Extraction from Polymer Matrix

Causality Note: The critical challenge in this analysis is the efficient and complete extraction of the analyte from the complex polymer matrix without degrading the analyte or the polymer in a way that interferes with analysis. THF is an excellent solvent for many polymers like PVC and polypropylene, allowing the matrix to dissolve completely.[4][5] Methanol is then used as an anti-solvent to selectively precipitate the polymer, leaving the highly soluble 1-phenylicosane-1,3-dione in the supernatant. This precipitation step is crucial for "cleaning up" the sample to prevent polymer macromolecules from clogging the HPLC column.

  • Sample Weighing: Accurately weigh approximately 200 mg of the polymer sample into a 15 mL glass centrifuge tube.

  • Dissolution: Add 5.0 mL of THF to the tube. Cap tightly and vortex vigorously for 1 minute. Allow the sample to dissolve completely, which may require gentle agitation or standing at room temperature for several hours.[5]

  • Precipitation: Once the polymer is fully dissolved, add 5.0 mL of Methanol dropwise while vortexing. The polymer should precipitate as a white solid.

  • Separation: Centrifuge the tube at 4000 rpm for 10 minutes to pellet the precipitated polymer.

  • Extraction & Dilution: Carefully transfer 1.0 mL of the clear supernatant to a 10 mL volumetric flask. Dilute to volume with Acetonitrile.

  • Filtration: Filter the final solution through a 0.2 µm PTFE syringe filter into an HPLC vial.

dot graph "Extraction_Workflow" { layout="dot"; rankdir="TB"; graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes Start [label="Weigh ~200 mg Polymer Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="Add 5.0 mL THF\n(Complete Dissolution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitate [label="Add 5.0 mL Methanol\n(Precipitate Polymer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Centrifuge [label="Centrifuge at 4000 rpm\n(Pellet Polymer)", fillcolor="#FBBC05", fontcolor="#202124"]; Extract [label="Transfer 1.0 mL Supernatant", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dilute [label="Dilute to 10.0 mL with Acetonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"]; Filter [label="Filter (0.2 µm PTFE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Sample Ready for HPLC Injection", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Dissolve; Dissolve -> Precipitate; Precipitate -> Centrifuge; Centrifuge -> Extract; Extract -> Dilute; Dilute -> Filter; Filter -> End; } enddot Caption: Workflow for the extraction of 1-phenylicosane-1,3-dione from a polymer matrix.

Protocol 3: HPLC Analysis

Causality Note: A C18 column is selected for its excellent retention of nonpolar compounds. The mobile phase of Acetonitrile and Water provides the necessary polarity gradient to elute the analyte with a sharp, symmetrical peak shape. The detection wavelength of 345 nm is chosen to maximize sensitivity for the benzoyl chromophore while minimizing potential interference from other additives or residual matrix components.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (90:10 v/v), isocratic

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 345 nm

  • System Equilibration: Purge the system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject a solvent blank (Acetonitrile) to ensure the system is clean.

    • Inject the working calibration standards from lowest to highest concentration.

    • Inject the prepared polymer samples.

    • It is good practice to inject a calibration standard periodically (e.g., every 10 sample injections) to monitor system stability.

Data Analysis and Method Validation

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[6] The validation parameters outlined below are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]

  • Calibration Curve and Linearity:

    • Plot the peak area of 1-phenylicosane-1,3-dione from the standard injections versus their corresponding concentrations (µg/mL).

    • Perform a linear regression analysis. The method is considered linear if the coefficient of determination (R²) is ≥ 0.999.

  • Quantification:

    • Determine the concentration (C_hplc, in µg/mL) of the analyte in the sample solution using the linear regression equation from the calibration curve.

    • Calculate the final concentration in the original polymer sample (% w/w) using the following equation:

    % (w/w) = (C_hplc × V_final × DF) / (W_sample × 10000)

    Where:

    • C_hplc = Concentration from HPLC (µg/mL)

    • V_final = Final volume of supernatant dilution (10 mL)

    • DF = Dilution factor from precipitation step (Total volume / Supernatant volume = 10 mL / 5 mL = 2)

    • W_sample = Weight of the initial polymer sample (mg)

  • Method Validation Summary: The method should be validated to ensure it provides reliable results. This involves assessing accuracy (recovery), precision (repeatability), and sensitivity (LOD/LOQ).

Parameter Procedure Acceptance Criteria Example Result
Linearity 5-point calibration curve (1-50 µg/mL)R² ≥ 0.9990.9998
Accuracy (Recovery) Spike a blank polymer matrix at three concentration levels (e.g., 80%, 100%, 120% of target). Analyze in triplicate.98.0 - 102.0% recovery99.5%
Precision (Repeatability) Analyze six replicate preparations of a single polymer sample.RSD ≤ 2.0%1.2%
Limit of Detection (LOD) Based on Signal-to-Noise ratio (S/N = 3)Report value0.1 µg/mL
Limit of Quantitation (LOQ) Based on Signal-to-Noise ratio (S/N = 10)Report value0.3 µg/mL

dot graph "Validation_Pyramid" { layout="dot"; rankdir="TB"; graph [fontname="Arial", fontsize=12]; node [shape=Mrecord, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=none];

// Node Definitions node1 [label="Method Validation\n(ICH Q2(R1))", fillcolor="#F1F3F4", fontcolor="#202124"]; node2 [label=" Accuracy (Recovery) | Precision (RSD) | Specificity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node3 [label=" Linearity (R²) | Range", fillcolor="#34A853", fontcolor="#FFFFFF"]; node4 [label=" LOD | LOQ", fillcolor="#FBBC05", fontcolor="#202124"]; node5 [label="Robustness", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges node1 -> node2; node2 -> node3; node3 -> node4; node4 -> node5; } enddot Caption: Key parameters for analytical method validation based on ICH Q2(R1) guidelines.

Conclusion

The HPLC-UV method described in this application note provides a reliable, accurate, and precise means for quantifying 1-phenylicosane-1,3-dione in polymer matrices. The sample preparation protocol, involving polymer dissolution and precipitation, is effective at isolating the analyte and minimizing matrix interference. The method is suitable for routine quality control analysis in industrial settings and for research applications in materials science and drug development.

References

  • ALFA CHEMICAL. Good Price CAS:58446-52-9 | 1-Phenylicosane-1,3-dione for Sale. Available at: [Link]

  • Agilent Technologies. Analysis of Additives in a Polymer. Available at: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. Available at: [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. June 1995. Available at: [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – GPC. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. November 2005. Available at: [Link]

  • LCGC International. How It Works: UV Detection for HPLC. Available at: [Link]

  • Waters Corporation. Rapid Analysis of 25 Common Polymer Additives. Available at: [Link]

Sources

Application Note: Synthesis and Characterization of Lipophilic Metal Complexes with 1-Phenylicosane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis, purification, and metal complexation of 1-Phenylicosane-1,3-dione (also known as Stearoylbenzoylmethane), a highly lipophilic


-diketone ligand. Unlike short-chain analogs (e.g., acetylacetone), the inclusion of a C20-equivalent backbone confers unique solubility properties, making this ligand ideal for generating metallodrugs with enhanced membrane permeability and for applications in solvent extraction. This guide provides a self-validating protocol for synthesizing the ligand via Claisen condensation and subsequent coordination with transition metals (Cu(II), Zn(II)), emphasizing critical process parameters (CPPs) to minimize side reactions.

Ligand Synthesis: 1-Phenylicosane-1,3-dione

The synthesis relies on the Claisen condensation of acetophenone with methyl stearate. The choice of base and solvent is critical; sodium hydride (NaH) in anhydrous THF is preferred over alkoxides to prevent transesterification byproducts and drive the equilibrium forward irreversibly until quenching.

Reaction Mechanism & Workflow

The following diagram illustrates the Claisen condensation pathway and the subsequent tautomeric equilibrium critical for metal binding.

LigandSynthesis Reactants Acetophenone + Methyl Stearate Base NaH / THF (Reflux) Reactants->Base Deprotonation Intermediate Enolate Anion (Na+ Salt) Base->Intermediate Condensation (- MeOH) Quench Acid Hydrolysis (HCl) Intermediate->Quench Neutralization Product 1-Phenylicosane-1,3-dione (Keto-Enol Mixture) Quench->Product Isolation

Figure 1: Synthetic pathway for 1-Phenylicosane-1,3-dione via Claisen condensation.

Experimental Protocol

Reagents:

  • Acetophenone (12.0 g, 0.1 mol)

  • Methyl Stearate (29.8 g, 0.1 mol)

  • Sodium Hydride (60% dispersion in oil, 8.0 g, 0.2 mol)

  • Tetrahydrofuran (THF), anhydrous (250 mL)

  • Hydrochloric acid (1M)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Base Suspension: Wash NaH with dry hexane (3 x 20 mL) under nitrogen to remove mineral oil. Resuspend the grey solid in anhydrous THF (100 mL).

  • Addition: Mix Acetophenone and Methyl Stearate in the remaining THF (150 mL). Add this solution dropwise to the NaH suspension over 45 minutes at room temperature. Note: Evolution of hydrogen gas will occur.

  • Reflux: Heat the mixture to reflux (66°C) for 4–6 hours. The solution should turn from yellow to deep orange/red, indicating enolate formation.

  • Quenching: Cool the reaction to 0°C in an ice bath. Carefully quench with 1M HCl (150 mL) until pH < 3. Vigorous stirring is required to break up the solid sodium enolate mass.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Evaporate the solvent. Recrystallize the crude waxy solid from hot Ethanol/Hexane (9:1).

    • Yield Target: 65–75%

    • Appearance: White to off-white waxy leaflets.

Metal Complex Synthesis

The lipophilic nature of 1-Phenylicosane-1,3-dione requires a modified complexation protocol compared to standard aqueous methods. We utilize a mixed-solvent system (THF/Ethanol) to ensure ligand solubility while allowing the metal acetate to dissolve.

Coordination Chemistry

The ligand operates as a monoanionic bidentate chelator (


). The metal center (

) coordinates with two ligand molecules, forming a neutral, highly lipophilic complex

.

Chelation Ligand Ligand (Enol Form) Base Base (Acetate/Et3N) Ligand->Base H+ Removal Deprot Ligand Anion (L-) Base->Deprot Complex Lipophilic Complex [M(L)2] Deprot->Complex Coordination Metal Metal Salt (M2+) Metal->Complex Chelation

Figure 2: Mechanism of bidentate chelation forming the neutral lipophilic complex.

Protocol: Copper(II) Bis(1-phenylicosane-1,3-dionate)

Reagents:

  • 1-Phenylicosane-1,3-dione (Synthesized above, 2.0 mmol)

  • Copper(II) Acetate Monohydrate (1.0 mmol)

  • Ethanol (20 mL)

  • THF (10 mL)

Step-by-Step Procedure:

  • Ligand Solution: Dissolve 1-Phenylicosane-1,3-dione (773 mg, 2 mmol) in THF (10 mL). Mild heating (40°C) may be required.

  • Metal Solution: Dissolve Copper(II) Acetate (200 mg, 1 mmol) in hot Ethanol (20 mL).

    • Why Acetate? The acetate anion acts as a weak base, facilitating the deprotonation of the

      
      -diketone without requiring external bases like NaOH, which could contaminate the product with salts.
      
  • Complexation: Add the metal solution dropwise to the ligand solution while stirring.

  • Reaction: Reflux the mixture at 70°C for 2 hours. The color will shift to a deep blue-green (characteristic of square-planar Cu(II)

    
    -diketonates).
    
  • Precipitation: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. The complex is extremely lipophilic and may not precipitate in pure ethanol. If no precipitate forms, add water dropwise until turbidity appears, then cool.

  • Isolation: Filter the precipitate, wash with cold 50% Ethanol/Water, and dry under vacuum.

Data Summary & Characterization
ParameterLigand (Free)Cu(II) Complex
Appearance White waxy solidDark green/blue crystalline powder
Melting Point 58–62°C115–120°C (Sharper)
Solubility Hexane, THF, DCMHexane, Chloroform, Toluene (Insoluble in water)
IR (C=O stretch) ~1600 cm⁻¹ (broad, H-bonded)~1580 cm⁻¹ (shifted, metal-coordinated)

Critical Process Parameters (CPPs)

To ensure reproducibility and scientific integrity, the following parameters must be controlled:

  • Anhydrous Conditions (Synthesis): The Claisen condensation is reversible. Water destroys the NaH and hydrolyzes the ester starting material. Ensure THF is distilled over Sodium/Benzophenone or dried via molecular sieves.

  • Keto-Enol Tautomerism: In solution, the ligand exists in equilibrium. For NMR characterization, use

    
    . The enol proton typically appears as a broad singlet at 
    
    
    
    16.0–17.0 ppm. Disappearance of this peak confirms metal coordination.
  • Purification of Lipophilic Complexes: Unlike simple acetylacetonates, these complexes are "greasy." If recrystallization fails, use column chromatography (Silica Gel) with Hexane:Ethyl Acetate (95:5) as the eluent.

Applications in Drug Development[1][2]

The 1-Phenylicosane-1,3-dione ligand is specifically engineered for Lipophilicity-Driven Pharmacokinetics .

  • Membrane Permeability: The C17 alkyl tail (stearoyl moiety) significantly increases the LogP of the metal complex. This allows the metallodrug to passively diffuse through the lipid bilayer of cell membranes, a common bottleneck for cisplatin and other inorganic therapeutics [1].

  • Albumin Binding: Long-chain

    
    -diketonates show enhanced affinity for Human Serum Albumin (HSA), potentially utilizing albumin transport mechanisms for biodistribution [2].
    
  • Formulation: These complexes are highly compatible with lipid-based drug delivery systems, such as Solid Lipid Nanoparticles (SLNs) and liposomes, preventing premature leakage of the metal payload [3].

References

  • Ref 1:Lipophilic ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -diketones and their derivatives: Synthesis and Biomedical Applications. MDPI Pharmaceuticals. 
    
  • Ref 2:Biological Investig

    
    -diketone Ligands. National Institutes of Health (PMC). 
    
  • Ref 3: Claisen Condensation Protocols and Mechanism. Master Organic Chemistry.

  • Ref 4: 1-Phenylicosane-1,3-dione Product Data. Matrix Scientific.[1]

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Application Notes and Protocols for 1-Phenylicosane-1,3-dione in Non-Toxic PVC for Food Packaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced, Non-Toxic Stabilizers in Food-Grade PVC

Poly(vinyl chloride) (PVC) possesses a unique combination of properties—flexibility, durability, and transparency—that make it an attractive material for food packaging applications such as cling films, bottles, and blister packs. However, PVC is inherently thermally unstable.[1] When subjected to the high temperatures required for processing, it undergoes a degradation process known as dehydrochlorination, where hydrogen chloride (HCl) is eliminated from the polymer backbone.[1][2] This process not only compromises the material's integrity, leading to discoloration and brittleness, but the released HCl can also catalyze further degradation.[2]

To counteract this, heat stabilizers are essential additives in any PVC formulation.[3] For decades, stabilizers based on heavy metals like lead and cadmium were prevalent, but their toxicity has led to their prohibition in food contact materials. The industry has since transitioned to safer alternatives, with Calcium-Zinc (Ca/Zn) based systems emerging as a leading non-toxic solution for food-grade applications.[4][5]

While effective, Ca/Zn stabilizers can be susceptible to a phenomenon known as "zinc burning," a rapid, catastrophic degradation that can occur during processing.[6] This has necessitated the inclusion of co-stabilizers to enhance performance. Among the most effective of these are β-diketones, a class of organic compounds that provide excellent initial color hold and long-term stability.[6][7] This guide focuses on a particularly effective β-diketone, 1-Phenylicosane-1,3-dione , also known by its common chemical name Stearoylbenzoyl Methane (SBM).

This document provides a comprehensive technical overview, including detailed protocols for the formulation, processing, and testing of non-toxic, food-contact-compliant PVC stabilized with 1-Phenylicosane-1,3-dione.

Chemical Profile and Mechanism of Action of 1-Phenylicosane-1,3-dione (SBM)

1-Phenylicosane-1,3-dione is a solid, high-molecular-weight β-diketone that is particularly well-suited for PVC stabilization due to its low volatility and excellent compatibility with PVC formulations.

Chemical Structure and Properties:

PropertyValue
Chemical Name 1-Phenylicosane-1,3-dione
Synonyms Stearoylbenzoyl Methane (SBM)
CAS Number 58446-52-9[6]
Molecular Formula C₂₆H₄₂O₂[2]
Molecular Weight 386.61 g/mol [2]
Appearance Light yellow or white powder[8]
Melting Point 56°C[9]

Mechanism of Thermal Stabilization:

The primary role of 1-Phenylicosane-1,3-dione within a Ca/Zn stabilizer system is multifaceted, acting through two key mechanisms:

  • Substitution of Labile Chlorine Atoms: The PVC polymer chain contains defect sites, such as allylic chlorine atoms, which are highly susceptible to thermal degradation and act as initiation points for dehydrochlorination. The enol tautomer of SBM can substitute these labile chlorine atoms, forming a more stable ester linkage and preventing the initiation of the degradation cascade.[6]

  • Chelation of Zinc Chloride (ZnCl₂): Zinc stearate, a primary component of Ca/Zn stabilizers, reacts with HCl to form zinc chloride (ZnCl₂). While this neutralizes the acid, ZnCl₂ itself is a strong Lewis acid that can vigorously catalyze further PVC degradation, leading to "zinc burning".[6] 1-Phenylicosane-1,3-dione acts as a powerful chelating agent, forming a stable complex with the ZnCl₂. This sequestration of the catalytic zinc chloride is crucial for preventing rapid degradation and ensuring good long-term stability.[6]

The synergistic action between the primary Ca/Zn stabilizers and the co-stabilizer SBM is therefore critical to achieving a robust, processable, and durable non-toxic PVC material.

Mechanism of PVC stabilization by SBM.

Protocols for Formulation and Processing

This section provides a detailed protocol for the preparation of a non-toxic PVC film suitable for food packaging applications, incorporating 1-Phenylicosane-1,3-dione as a co-stabilizer.

PART 1: PVC Formulation

The following formulation is provided in parts per hundred resin (phr) , a standard convention in the polymer industry.

ComponentType / ExampleFunctionTypical PHR
PVC Resin Suspension Grade (K-value 65-67)Polymer Matrix100
Plasticizer Dioctyl terephthalate (DOTP)Flexibility30 - 50
Primary Stabilizer Calcium StearateHeat Stabilizer, Lubricant0.8 - 1.5
Primary Stabilizer Zinc StearateHeat Stabilizer0.3 - 0.6
Co-Stabilizer 1-Phenylicosane-1,3-dione (SBM) Color & Long-term Stability0.2 - 0.5
Lubricant Stearic AcidInternal/External Lubricant0.2 - 0.5
Processing Aid Acrylic-basedImproves Melt Properties1.0 - 2.0

Note: This formulation is a starting point. Optimization may be required based on specific processing equipment and desired final properties. A typical dosage for SBM is 3-5% of the total Calcium/Zinc stabilizer content.[9]

PART 2: Synthesis of 1-Phenylicosane-1,3-dione (SBM)

While SBM is commercially available, for research and development purposes, it can be synthesized via a Claisen condensation reaction.

Reaction: Methyl Stearate + Acetophenone → 1-Phenylicosane-1,3-dione

Materials:

  • Methyl Stearate

  • Acetophenone[9]

  • Sodium Methoxide (powdered)

  • Xylene (anhydrous)

  • Hydrochloric Acid (for neutralization)

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • Setup: Assemble a double-jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet.

  • Charge Reactor: Under a nitrogen atmosphere, charge the reactor with anhydrous xylene and powdered sodium methoxide.

  • Heating and Addition: Heat the mixture to reflux. Slowly add a stoichiometric amount of methyl stearate to the reactor.

  • Acetophenone Addition: Once the methyl stearate is added, begin the slow, dropwise addition of acetophenone over a period of 1 hour.[10]

  • Reaction: Continue to heat the mixture under reflux for an additional 15-30 minutes after the acetophenone addition is complete. During this time, methanol generated during the reaction can be distilled off to drive the reaction to completion.[10]

  • Quenching and Neutralization: Cool the reaction mixture. Slowly and carefully add hydrochloric acid to neutralize the sodium methoxide and acidify the mixture.

  • Workup: Perform a liquid-liquid extraction. Wash the organic layer with water and then with a sodium bicarbonate solution to remove any remaining acid.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the xylene under reduced pressure to yield the crude 1-Phenylicosane-1,3-dione.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield a high-purity white or light-yellow powder.

PART 3: PVC Compounding and Sheet Preparation

This protocol describes the process of blending the PVC formulation and preparing a homogenous sheet for subsequent testing using a laboratory two-roll mill and a compression molder.

Equipment:

  • High-speed mixer

  • Laboratory two-roll mill with heating capabilities

  • Compression molder with heated platens

  • Polished metal plates and spacers (e.g., 1 mm thickness)

Protocol:

  • Dry Blending: In a high-speed mixer, combine the PVC resin, SBM, calcium stearate, zinc stearate, stearic acid, and processing aid. Mix at high speed until a homogenous powder blend is achieved. Add the liquid plasticizer (DOTP) and continue mixing until it is fully absorbed and the blend is a free-flowing powder.

  • Two-Roll Milling:

    • Preheat the rolls of the two-roll mill to a temperature between 150-180°C.[11]

    • Set a narrow gap (nip) between the rolls.

    • Gradually feed the PVC dry blend into the nip. The material will begin to flux and form a band around one of the rolls.[11]

    • Continuously cut and fold the PVC sheet back into the nip for 5-10 minutes to ensure thorough mixing and homogenization.[12]

  • Sheet Formation: Once the compound is homogenous, gradually widen the nip to the desired thickness and sheet off the material.

  • Compression Molding:

    • Preheat the compression molder platens to approximately 170-180°C.[12]

    • Cut a piece of the milled PVC sheet and place it between two polished metal plates, using spacers to define the final thickness (e.g., 1 mm).

    • Place the assembly into the press. Apply low pressure for a few minutes to preheat the material, then increase to high pressure (10-15 MPa) for 2-5 minutes to allow the material to fully flow and consolidate.

    • Cool the mold under pressure using the press's cooling system until the sheet is below its glass transition temperature before removal.

Performance Evaluation and Quality Control Protocols

To validate the efficacy and safety of the PVC formulation, two critical tests must be performed: thermal stability analysis and migration testing.

Protocol 1: Thermal Stability Evaluation (Congo Red Test)

This method determines the static thermal stability of the PVC compound by measuring the time until the evolution of HCl gas. It is based on the ASTM D4202 standard.[4]

Equipment:

  • Thermostatically controlled oil bath or heating block (set to 180°C ± 1°C)[13]

  • Test tubes (18 x 150 mm)

  • Congo Red indicator paper strips[4]

  • Timing device

Procedure:

  • Sample Preparation: Place a precisely weighed amount (e.g., 2.5 ± 0.1 g) of the prepared PVC compound (either from the milled sheet or molded plaque, cut into small pieces) into a test tube.

  • Indicator Setup: Insert a strip of Congo Red paper into a small glass tube, ensuring it extends out by about 30 mm. Place this assembly through a stopper into the test tube containing the PVC sample. The bottom of the paper should be positioned approximately 25 mm above the surface of the PVC material.[4]

  • Heating: Place the test tube into the heating block or oil bath maintained at 180°C and start the timer immediately.

  • Endpoint Determination: Observe the Congo Red paper for any color change. The endpoint is the time, in minutes, at which the blue color first appears on the indicator paper. This time is recorded as the thermal stability time.[13]

Expected Performance: A well-stabilized PVC formulation containing an optimized Ca/Zn/SBM system should exhibit a significantly longer thermal stability time compared to a control formulation without SBM. For example, studies have shown that the inclusion of a β-diketone in a stabilizer system can extend the induction time to as long as 35 minutes at 180°C.[14]

Quantitative Data Example:

FormulationStabilizer System (phr)Test Temp.Thermal Stability Time (minutes)
ControlCa/Zn Stearate (1.5)180°C~15-20
Test Ca/Zn Stearate (1.5) + SBM (0.3) 180°C > 30
Protocol 2: Migration Testing for Food Contact Compliance

Migration testing is essential to ensure that no components from the PVC packaging transfer to the food in quantities that could endanger human health. The testing is governed by regulations such as Commission Regulation (EU) No 10/2011 in Europe.[8] This involves exposing the plastic to food simulants under worst-case conditions of time and temperature.[1]

Food Simulants:

  • Simulant A: 10% ethanol (v/v) in water (for aqueous foods)

  • Simulant B: 3% acetic acid (w/v) in water (for acidic foods)

  • Simulant D2: Vegetable oil (e.g., olive oil) or alternative fatty food simulants like 95% ethanol or isooctane (for fatty foods)[14][15]

Procedure (Overall Migration - Example):

  • Sample Preparation: Cut test specimens from the compression-molded PVC sheet with a known surface area (e.g., 1 dm²).

  • Exposure: Immerse the test specimen in the chosen food simulant at a specified ratio (e.g., 6 dm² per 1 L of simulant).[12]

  • Test Conditions: The conditions depend on the intended use. For long-term storage at room temperature, a standard test condition is 10 days at 40°C .[1]

  • Analysis:

    • For overall migration , the simulant is evaporated, and the mass of the non-volatile residue is determined gravimetrically. The result is expressed in mg/dm². The overall migration limit (OML) in the EU is 10 mg/dm².[8]

    • For specific migration , the concentration of 1-Phenylicosane-1,3-dione in the simulant is determined using a sensitive analytical technique like LC-MS/MS.

G cluster_simulants Food Simulants cluster_analysis Analysis start Prepare PVC Sheet (1mm thick) cut Cut Test Specimen (e.g., 1 dm²) start->cut immerse Immerse Specimen in Simulant cut->immerse simA A: 10% Ethanol simA->immerse simB B: 3% Acetic Acid simB->immerse simD2 D2: Olive Oil simD2->immerse condition Test Condition: 10 days at 40°C immerse->condition oml Overall Migration (OML) Gravimetric Analysis condition->oml sml Specific Migration (SML) LC-MS/MS Analysis condition->sml result_oml Result < 10 mg/dm² oml->result_oml result_sml Result < SML Value sml->result_sml

Workflow for migration testing of PVC films.
Protocol 3: Analytical Determination of 1-Phenylicosane-1,3-dione via LC-MS/MS

This protocol outlines a general approach for the quantitative analysis of SBM in food simulants. Method development and validation are required.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Sample Preparation:

  • Aqueous Simulants (A and B): Direct injection after filtration may be possible. If concentration is needed, solid-phase extraction (SPE) can be employed.

  • Fatty Simulant (D2): Liquid-liquid extraction (e.g., with acetonitrile) to separate the SBM from the oil, followed by a clean-up step if necessary.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from ~50% B to 100% B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI or APCI.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor ion (e.g., [M+H]⁺) and product ions for SBM must be determined by infusing a standard solution. For C₂₆H₄₂O₂, the protonated molecule would be m/z 387.3.

  • Quantification: Create a calibration curve using standards of SBM prepared in the respective simulant matrix.

Regulatory Status and Migration Limits: As of the latest review, 1-Phenylicosane-1,3-dione (CAS 58446-52-9) is not explicitly listed in Annex I of Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food. Substances not on this "positive list" may be used if they are not classified as "mutagenic", "carcinogenic" or "toxic to reproduction" and if their migration does not exceed a generic specific migration limit of 0.01 mg/kg of food.[16] It is the responsibility of the manufacturer to ensure and document compliance, which may require a risk assessment. In the United States, its use in food and pharmaceutical contact PVC material is permitted.[9]

Conclusion and Future Outlook

1-Phenylicosane-1,3-dione (SBM) is a highly effective co-stabilizer for non-toxic Ca/Zn-based PVC formulations intended for food packaging. Its ability to prevent early discoloration and inhibit "zinc burning" makes it a critical component for achieving a wide processing window and ensuring the long-term stability and aesthetic quality of the final product. The protocols outlined in this guide provide a framework for the successful formulation, processing, and validation of SBM-containing PVC.

As regulatory landscapes continue to evolve, with increasing scrutiny on all substances used in food contact materials, the demand for well-characterized, non-toxic additives like SBM will only grow. Future research should focus on generating more extensive public data on the migration profiles of SBM from various PVC formulations under a wider range of conditions and developing standardized, readily available analytical methods to support compliance and ensure consumer safety.

References

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  • EN 1186-2:2022. Materials and articles in contact with foodstuffs - Plastics - Part 2: Test methods for overall migration into olive oil. Available at: [Link]

  • Folarin, O. M., et al. (2013). Thermal stabilization of polyvinyl chloride by calcium and zinc carboxylates derived from byproduct of palm oil refining. Journal of Vinyl and Additive Technology, 19(4), 247-253. Available at: [Link]

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  • Semantic Scholar. (2014). Migration of conventional and new plasticizers from PVC films into food simulants: A comparative study. Available at: [Link]

  • Thomson Instrument Company. (n.d.). Highly Sensitive and Robust LC/MS/MS Method for Quantitative Analysis of Artificial Sweeteners in Beverages. Available at: [Link]

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  • FooDB. (n.d.). 1-Phenyl-1,3-eicosanedione. Available at: [Link]

  • ResearchGate. (n.d.). Migration stabilities of the PVC blends. Available at: [Link]

  • Compliance & Risks. (2025). Food Contact Materials Regulations in the European Union: An Overview. Available at: [Link]

  • Joint Research Centre - European Union. (n.d.). EURL-FCM - Reference substances database. Available at: [Link]

  • European Plastics Converters. (2021). Can substances listed in the REACH candidate list be used to manufacture Plastic Food Contact Materials and Articles? Available at: [Link]

  • MarCoPack. (n.d.). Food contact materials: how to adapt to EU 2025 regulations. Available at: [Link]

  • Organic Syntheses. (n.d.). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Available at: [Link]

  • PubMed. (2023). An LC-MS/MS method for the quantitative determination of 57 per- and polyfluoroalkyl substances at ng/kg levels in different food matrices. Available at: [Link]

Sources

Application Notes and Protocols: Long-Chain β-Diketones in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide to the versatile applications of long-chain β-diketones in materials science. This document delves into the synthesis, characterization, and implementation of these remarkable compounds in polymer stabilization, the creation of advanced hydrophobic surfaces, and environmental remediation through heavy metal chelation. The protocols detailed herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the underlying mechanisms.

Fundamental Chemistry and Synthesis of Long-Chain β-Diketones

Long-chain β-diketones are organic compounds characterized by two ketone functional groups separated by a single carbon atom, with at least one of the ketone's flanking groups being a long alkyl chain. This structure imparts unique chemical properties, most notably the ability to exist in a keto-enol tautomeric equilibrium. The enol form is particularly significant as it can chelate with metal ions to form stable six-membered rings, a property that is central to many of their applications.[1][2]

The presence of long alkyl chains introduces hydrophobicity and compatibility with various polymer matrices, making them ideal for applications in materials science where these properties are desirable.

Protocol 1: Synthesis of Stearoyl Benzoyl Methane (SBM) via Claisen Condensation

Stearoyl benzoyl methane (SBM) is a widely used long-chain β-diketone, particularly as a thermal stabilizer for polyvinyl chloride (PVC).[3][4] The following protocol details its synthesis through a Claisen condensation reaction.[5][6][7]

Materials:

  • Methyl stearate

  • Acetophenone (methyl phenyl ketone)

  • Sodium methoxide

  • Mixed solvent (e.g., toluene, xylene)

  • Industrial ethanol (for recrystallization)

  • Hydrochloric acid (for neutralization)

  • Deionized water

  • Anhydrous sodium sulfate

Equipment:

  • Four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a four-necked round-bottom flask, add the mixed solvent and sodium methoxide. Begin stirring and heat the mixture to approximately 110 °C.

  • Addition of Reactants: Add methyl stearate to the flask. Once the mixture begins to reflux, slowly add acetophenone from the dropping funnel. A typical molar ratio of methyl stearate to acetophenone is between 3:1 and 5:1.[8]

  • Condensation Reaction: Maintain the reaction temperature at 110-120 °C and continue refluxing for 4-5 hours.[8]

  • Neutralization and Washing: After the reaction is complete, cool the mixture and transfer it to a separatory funnel. Neutralize the mixture with a dilute solution of hydrochloric acid. Wash the organic layer sequentially with deionized water and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the mixture and remove the solvent using a rotary evaporator.

  • Recrystallization: Dissolve the crude SBM product in hot industrial ethanol. Allow the solution to cool slowly to 0-10 °C and leave it to crystallize for 12-18 hours to obtain purified SBM crystals.[8]

  • Drying: Collect the crystals by vacuum filtration and dry them in a vacuum oven.

Expected Yield: This process can achieve a condensation yield of up to 88% and a crystallization yield of 95%.[8]

Application in Polymer Stabilization: Enhancing the Durability of PVC

Long-chain β-diketones are highly effective co-stabilizers for PVC, a polymer that is notoriously susceptible to thermal degradation. During processing and use at elevated temperatures, PVC releases hydrochloric acid (HCl), leading to discoloration and a reduction in mechanical properties.[9] β-Diketones work synergistically with primary stabilizers, such as calcium/zinc stearates, to mitigate this degradation.[3][4]

The mechanism involves the β-diketone reacting with the allylic chlorine atoms in the degraded PVC backbone, thereby preventing the formation of long, color-inducing polyene sequences.[9][10] They also chelate with zinc chloride, a byproduct of the primary stabilization process that can catalyze further degradation, a phenomenon known as "zinc burning".[9]

Caption: Mechanism of PVC stabilization by long-chain β-diketones.

Protocol 2: Preparation and Thermal Stability Testing of Stabilized PVC Sheets

This protocol outlines the procedure for incorporating SBM into a PVC formulation and evaluating its thermal stability using the oven aging test, a widely accepted method for assessing discoloration.[10][11][12][13]

Materials:

  • PVC resin

  • Calcium stearate

  • Zinc stearate

  • Stearoyl benzoyl methane (SBM)

  • Plasticizer (e.g., dioctyl phthalate - DOP)

  • Lubricant (e.g., stearic acid)

Equipment:

  • Two-roll mill

  • Forced-air oven with precise temperature control

  • Colorimeter (optional, for quantitative color measurement)

  • Torque rheometer (for dynamic thermal stability)

  • Congo red test apparatus (for static thermal stability)

Procedure:

Part A: Preparation of PVC Sheets

  • Formulation: Prepare a PVC blend with the desired composition. A typical formulation might be: 100 phr (parts per hundred resin) PVC, 0.5 phr calcium stearate, 0.2 phr zinc stearate, 0.3 phr SBM, 40 phr DOP, and 0.5 phr stearic acid.

  • Milling: Process the blend on a two-roll mill at a temperature of approximately 180°C for 5 minutes to form a homogenous sheet of a specified thickness (e.g., 1 mm).[14]

  • Specimen Preparation: Cut the milled sheet into specimens of a minimum size of 25 x 25 mm.[11]

Part B: Oven Aging Test (Static Thermal Stability)

  • Test Setup: Place the PVC specimens on an inert support (e.g., aluminum foil) in a forced-air oven preheated to 180 °C.[10][14]

  • Exposure and Evaluation: Periodically remove specimens from the oven at predetermined time intervals (e.g., every 10 minutes).[14]

  • Assessment: Visually compare the color of the aged specimens against an unaged control. The time taken for significant discoloration (e.g., yellowing, browning, or blackening) is a measure of the static thermal stability. For more quantitative results, a colorimeter can be used.

Part C: Dynamic Thermal Stability (Torque Rheometry)

  • Test Setup: Add a known amount of the PVC blend (e.g., 60 g) to the mixing chamber of a torque rheometer preheated to 180 °C, with a rotor speed of 50 rpm.[14]

  • Measurement: Record the torque as a function of time. The time at which a sharp increase in torque is observed indicates the onset of degradation and cross-linking.

Part D: Congo Red Test (Static Thermal Stability)

  • Test Setup: Place a known amount of the PVC blend (e.g., 5.00 g) in a glass tube with a piece of Congo red indicator paper placed approximately 2.5 cm above the sample.[14]

  • Heating: Immerse the tube in an oil bath heated to 180 °C.[14]

  • Assessment: Record the time it takes for the Congo red paper to turn blue, which indicates the release of HCl. This time is a measure of the thermal stability.

Test Method Parameter Measured Indication of Stability
Oven Aging Test Time to discolorationLonger time indicates better stability
Torque Rheometry Time to sharp torque increaseLonger time indicates better stability
Congo Red Test Time for indicator paper to change colorLonger time indicates better stability

Application in Creating Hydrophobic Surfaces

The long alkyl chains of β-diketones make them excellent candidates for creating hydrophobic surfaces. When applied as a coating, these molecules can self-assemble, presenting their nonpolar "tails" to the air, which results in a water-repellent surface. This property is highly desirable for applications such as self-cleaning coatings, anti-fouling surfaces, and moisture-resistant materials.

The hydrophobicity of a surface is quantified by measuring the water contact angle. A contact angle greater than 90° indicates a hydrophobic surface, while an angle greater than 150° signifies a superhydrophobic surface.[15]

Caption: Formation of a hydrophobic surface using long-chain β-diketones.

Protocol 3: Preparation and Characterization of a Hydrophobic Coating

This protocol provides a general method for applying a long-chain β-diketone to a substrate to create a hydrophobic surface and for characterizing its hydrophobicity using contact angle measurements.

Materials:

  • Long-chain β-diketone (e.g., hentriacontane-14,16-dione)[16]

  • Suitable organic solvent (e.g., toluene, 2,2,5,5-tetramethyloxolane)[16]

  • Substrate (e.g., glass slide, metal panel)

  • Deionized water

Equipment:

  • Ultrasonic bath

  • Dip-coater or spray-coater

  • Oven

  • Contact angle goniometer with a high-resolution camera

Procedure:

Part A: Preparation of the Coating

  • Substrate Cleaning: Thoroughly clean the substrate by sonicating it in a sequence of solvents such as acetone, ethanol, and deionized water to remove any organic contaminants. Dry the substrate with a stream of nitrogen or in an oven.

  • Coating Solution: Prepare a dilute solution of the long-chain β-diketone in a suitable organic solvent (e.g., 1% w/v).

  • Application:

    • Dip-coating: Immerse the cleaned substrate into the coating solution for a set period (e.g., 1 minute). Withdraw the substrate at a constant, slow speed.

    • Spray-coating: Uniformly spray the coating solution onto the substrate.

  • Drying/Curing: Dry the coated substrate in an oven at a temperature appropriate for the solvent and substrate to remove the solvent and allow for the self-assembly of the β-diketone molecules on the surface.

Part B: Contact Angle Measurement (Sessile Drop Method)

  • Setup: Place the coated substrate on the sample stage of the contact angle goniometer.

  • Droplet Deposition: Carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the coated substrate.[15]

  • Image Capture and Analysis: Use the goniometer's camera to capture a high-resolution image of the droplet at the solid-liquid-vapor interface. The software will then analyze the image to determine the static contact angle.[1][17]

  • Dynamic Contact Angle (Optional): To assess the adhesion of water to the surface, the dynamic contact angle can be measured using the tilting base method. The advancing and receding contact angles are measured as the substrate is tilted.[18] The difference between these two angles is the contact angle hysteresis, with a smaller hysteresis indicating lower water adhesion.

Application in Environmental Remediation: Heavy Metal Chelation

The ability of β-diketones to form stable complexes with a wide range of metal ions makes them valuable for environmental remediation, particularly for the removal of heavy metals from wastewater.[19][20] The long-chain variants, due to their hydrophobicity, are particularly suited for liquid-liquid extraction processes, where they can sequester metal ions from an aqueous phase into an organic phase.[19]

Metal_Extraction Aqueous_Phase Aqueous Phase (Wastewater with Heavy Metals) Mixing Mixing/ Agitation Aqueous_Phase->Mixing Organic_Phase Organic Phase (Long-Chain β-Diketone in Solvent) Organic_Phase->Mixing Separation Phase Separation Mixing->Separation Clean_Water Treated Water (Low Metal Concentration) Separation->Clean_Water Metal_Complex_Phase Organic Phase with Metal-Diketone Complex Separation->Metal_Complex_Phase

Sources

Exploring 1-Phenylicosane-1,3-dione in other polymer systems

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Polymer Functionalization using 1-Phenylicosane-1,3-dione (PID)

Executive Summary

1-Phenylicosane-1,3-dione (PID), often structurally categorized alongside Stearoylbenzoylmethane (SBM), represents a class of


-diketones characterized by a phenyl ring and a long aliphatic chain (C20).[1][2] While traditionally utilized as a co-stabilizer in PVC to prevent "zinc burning," its unique chemical architecture—specifically the keto-enol tautomerism and high hydrophobicity—offers untapped potential in advanced non-PVC polymer systems.[1]

This guide explores the application of PID in three emerging sectors: Biopolymer Stabilization (PLA) , Luminescent Optical Materials , and Controlled Drug Delivery Systems .[1]

Chemical Basis of Functionality[1][3][4]

To effectively utilize PID, one must understand its dual-mode mechanism:

  • Keto-Enol Tautomerism: PID exists in equilibrium between a diketo form and an enol form.[1][2] The enol form is highly active in chelating metal ions (Lewis acids), forming stable six-membered coordinate rings.[1]

  • Aliphatic Anchoring: The 20-carbon alkyl tail provides superior miscibility with hydrophobic polymer matrices (polyolefins, polyesters) compared to shorter analogues (e.g., dibenzoylmethane), reducing migration and volatility during high-temperature processing.[1]

Mechanism Visualization: Metal Chelation

ChelationMechanism PID_Keto PID (Keto Form) PID_Enol PID (Enol Form) (Active Species) PID_Keto->PID_Enol Tautomerism Complex Stable Metal-Ligand Complex PID_Enol->Complex Chelation Metal Free Metal Ion (Zn2+, Sn2+, Eu3+) Metal->Complex Sequestration Degradation Polymer Degradation (Catalytic) Metal->Degradation Catalyzes Stabilization Stabilized Polymer Matrix Complex->Stabilization Prevents Catalysis

Figure 1: The keto-enol tautomerism of PID allows for the sequestration of free metal ions, preventing them from catalyzing polymer degradation.[1]

Application I: Thermal Stabilization of Polylactic Acid (PLA)

Challenge: PLA is biodegradable but suffers from poor thermal stability during melt processing.[1] Residual polymerization catalysts (specifically Tin(II) octoate) remain in the matrix and catalyze back-biting depolymerization at elevated temperatures.

Solution: PID acts as a "catalyst killer" by chelating residual Tin (Sn) or Zinc (Zn) ions, thereby arresting the unzipping depolymerization mechanism.

Experimental Protocol: Melt Blending

Materials:

  • PLA Resin (e.g., Ingeo 4043D)

  • PID (Purity >98%)

  • Twin-screw extruder[1][2]

Step-by-Step Workflow:

  • Pre-Drying (Critical): Dry PLA pellets at 80°C for 4 hours in a vacuum oven to prevent hydrolytic degradation. Moisture content must be <250 ppm.[1]

  • Masterbatch Preparation:

    • Prepare a 10% PID masterbatch by dry-mixing PID powder with PLA pellets.[1][2]

    • Extrude at low temperature (160°C) to minimize thermal stress.

  • Compounding:

    • Dilute masterbatch into virgin PLA to achieve final PID concentrations of 0.2%, 0.5%, and 1.0% (w/w).

    • Extruder Profile: Feed Zone: 160°C

      
       Compression: 180°C 
      
      
      
      Metering: 190°C
      
      
      Die: 180°C.[1]
    • Note: Keep die temperature lower to increase melt strength.[1]

  • Validation:

    • Perform TGA (Thermogravimetric Analysis). Measure

      
       (temperature at 5% weight loss).
      

Expected Results:

Formulation

(°C)
MFI ( g/10min )Color Index (YI)
Neat PLA3106.54.2
PLA + 0.5% PID328 5.1 2.1

Interpretation: The increase in


 indicates successful deactivation of residual catalysts. The lower MFI suggests reduced chain scission (molecular weight retention).

Application II: Luminescent Lanthanide-Doped PMMA

Challenge: Inorganic luminescent salts (e.g., Europium chloride) aggregate in organic polymers like PMMA, leading to quenching and opacity.[1]

Solution: PID functions as an Antenna Ligand . It absorbs UV light efficiently via its phenyl ring and transfers energy to the coordinated Lanthanide ion (Eu³⁺), resulting in intense red emission. The C20 chain ensures perfect solubility in PMMA.

Experimental Protocol: In-Situ Complexation & Casting

Materials:

  • PMMA (Optical grade)

  • Europium(III) Nitrate Pentahydrate [Eu(NO₃)₃·5H₂O]

  • PID

  • Solvent: Dichloromethane (DCM)

Step-by-Step Workflow:

  • Ligand Solution: Dissolve PID (3 mmol) in 10 mL DCM.

  • Metal Solution: Dissolve Eu(NO₃)₃ (1 mmol) in 2 mL Ethanol.

  • Complexation:

    • Add Metal solution to Ligand solution dropwise.[1]

    • Add 3 mmol of Triethylamine (base) to deprotonate the PID enol, facilitating coordination.

    • Stir for 2 hours at RT. The solution should turn clear/yellowish.

  • Polymer Doping:

    • Dissolve PMMA (10 g) in 40 mL DCM.

    • Add the Eu-PID complex solution to the PMMA solution.

    • Stir until homogenous (approx. 1 hour).

  • Film Casting:

    • Cast onto a glass substrate using a doctor blade.[1]

    • Evaporate solvent slowly (covered petri dish) for 24 hours to prevent bubbling.

Mechanism Visualization: The Antenna Effect

AntennaEffect UV_Light UV Light Excitation (300-400 nm) PID_Singlet PID Singlet State (S1) UV_Light->PID_Singlet Absorption PID_Triplet PID Triplet State (T1) PID_Singlet->PID_Triplet ISC Eu_Excited Eu3+ Excited State (5D0) PID_Triplet->Eu_Excited Energy Transfer Energy_Transfer Intersystem Crossing & Energy Transfer Emission Red Luminescence (612 nm) Eu_Excited->Emission Radiative Decay

Figure 2: The "Antenna Effect" where PID harvests UV energy and sensitizes the Europium ion for efficient luminescence.[1]

Application III: Hydrophobic Tuning in PLGA Microspheres

Challenge: PLGA microspheres used in drug delivery often suffer from "burst release," where a large portion of the hydrophilic drug is released immediately upon contact with water.

Solution: Incorporating PID increases the hydrophobicity of the matrix without altering the polymer backbone chemistry. The C20 chain acts as a hydrophobic barrier, slowing water infiltration and moderating initial drug release.[1]

Experimental Protocol: Emulsion Solvent Evaporation
  • Organic Phase: Dissolve PLGA (500 mg) and PID (25 mg, 5% w/w) in Dichloromethane (5 mL). Add Model Drug (e.g., Dexamethasone).[1]

  • Aqueous Phase: Prepare 0.5% PVA (Polyvinyl alcohol) solution (100 mL).

  • Emulsification:

    • Inject Organic phase into Aqueous phase under high-shear homogenization (10,000 RPM) for 3 minutes.

  • Solidification:

    • Stir emulsion at 500 RPM for 4 hours to evaporate DCM.

    • PID co-precipitates within the PLGA matrix.

  • Wash/Collect: Centrifuge, wash with DI water x3, and lyophilize.

Validation Metrics:

  • Burst Release: Measure % drug released in first 24h (PBS, 37°C).

    • Target: <20% burst (vs. >40% for neat PLGA).

References

  • Chemical Identity & Properties

    • 1-Phenylicosane-1,3-dione (CAS 58446-52-9).[1][2][3][4][5] National Center for Biotechnology Information.[1] PubChem Compound Summary.

  • Beta-Diketone Stabilization Mechanism

    • Tong, M., et al. (2011).[1] "Thermal Stabilizing Mechanism of Calcium/Zinc Stearate and β-Diketone for Poly(vinyl chloride)." International Journal of Molecular Sciences.

  • Lanthanide Luminescence in Polymers

    • Binnemans, K. (2009).[1] "Lanthanide-Based Luminescent Hybrid Materials." Chemical Reviews.

  • PLA Degradation & Stabilization

    • Signori, F., et al. (2009).[1] "Thermal degradation of poly(lactic acid) (PLA) and poly(butylene adipate-co-terephthalate) (PBAT) and their blends upon melt processing." Polymer Degradation and Stability.

  • Safety & Regulatory (SBM Analogue)

    • European Food Safety Authority (EFSA). "Scientific Opinion on the safety of Stearoylbenzoylmethane."

Disclaimer: This Application Note is for research and development purposes. Users must validate protocols within their specific regulatory and safety environments.

Sources

Troubleshooting & Optimization

Optimization of 1-Phenylicosane-1,3-dione synthesis yield

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-Phenylicosane-1,3-dione. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis and optimize your experimental outcomes. This guide is structured to address common challenges and fundamental questions, moving beyond simple protocols to explain the causality behind each step.

Core Synthesis Overview: The Claisen Condensation

The most direct and widely adopted method for synthesizing 1-phenylicosane-1,3-dione is the Claisen condensation.[1][2] This reaction involves the base-mediated acylation of a ketone enolate with an ester. For our target molecule, this translates to the reaction between acetophenone and a long-chain fatty acid ester, such as methyl or ethyl nonadecanoate.

The general mechanism involves three key stages:

  • Enolate Formation: A strong base removes an α-proton from acetophenone to form a nucleophilic enolate.

  • Nucleophilic Acyl Substitution: The acetophenone enolate attacks the electrophilic carbonyl carbon of the fatty acid ester.

  • Deprotonation of Product: The newly formed 1,3-dione is more acidic than the starting ketone, and it is immediately deprotonated by the base. This final, irreversible deprotonation step is the thermodynamic driving force for the entire reaction.[3]

Below is a diagram illustrating the core workflow for this synthesis.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Acetophenone + Methyl Nonadecanoate solvent Anhydrous Solvent (e.g., THF, Toluene) reagents->solvent Dissolve enolate 1. Enolate Formation (Add base, control temp) solvent->enolate Charge Reactor base Strong Base (e.g., NaH, LDA) addition 2. Nucleophilic Attack (Slow addition of ketone or ester) enolate->addition deprotonation 3. Product Deprotonation (Drives reaction) addition->deprotonation quench Acidic Quench (e.g., aq. HCl) deprotonation->quench extract Extraction (e.g., Ethyl Acetate) quench->extract purify Purification (Column Chromatography or Cu(II) Chelate) extract->purify product Pure 1-Phenylicosane-1,3-dione purify->product

Caption: General workflow for the synthesis of 1-phenylicosane-1,3-dione.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem Area 1: Low or No Product Yield

Q1: My reaction has gone to completion according to TLC, but my isolated yield is extremely low. What are the likely causes?

A1: This is a classic issue in Claisen condensations and often points to one of three areas: the base, the reaction conditions, or the workup procedure.

  • Base Stoichiometry and Activity: The Claisen condensation requires at least one full equivalent of a strong base.[3] This is because the final product, the β-diketone (pKa ≈ 9-11), is far more acidic than the starting ketone or alcohol byproducts and will be irreversibly deprotonated.[3] This deprotonation is the reaction's thermodynamic sink. If you use catalytic base, the reaction will not proceed to completion. Ensure your base is fresh and active. For example, sodium hydride (NaH) is often sold as a dispersion in mineral oil and its surface can oxidize over time; it's recommended to wash it with anhydrous hexanes before use.

  • Anhydrous Conditions: Strong bases like NaH or LDA react violently with water. Any moisture in your glassware, solvents, or starting materials will consume the base, effectively reducing its stoichiometry and inhibiting the reaction. Always use flame-dried glassware and freshly distilled anhydrous solvents.

  • Workup and Purification: The product can be lost during workup. 1,3-diones can form stable chelates with metal ions. If your workup involves contact with certain metal containers or reagents, you could be losing product. Furthermore, purification by column chromatography can be challenging due to the potential for the diketone to streak on silica gel. A common and highly effective purification method involves precipitation as a copper(II) chelate, which is then isolated and decomposed to yield the pure product.[1]

Q2: I am not seeing any product formation at all. I suspect my choice of base is wrong. How do I select the appropriate base?

A2: Base selection is critical and depends on your specific starting materials (the ester, in particular).

  • For Methyl/Ethyl Esters: Sodium hydride (NaH) is a common and effective choice. It is a strong, non-nucleophilic base that deprotonates the ketone without risk of reacting with the ester. Lithium diisopropylamide (LDA) is also excellent, especially for achieving kinetic control, but it is more expensive and requires low temperatures (-78 °C).

  • Avoiding Transesterification: If you use an alkoxide base (e.g., sodium ethoxide, NaOEt), the alkoxide must match the alcohol portion of your ester (e.g., use NaOEt with an ethyl ester). Using a mismatched pair (like NaOMe with an ethyl ester) will lead to transesterification, creating a mixture of esters and complicating your results.

  • Steric Hindrance: For sterically hindered ketones or esters, a bulkier base like potassium tert-butoxide (KOtBu) might be beneficial.[1]

BaseTypical SolventTemperature (°C)Key Considerations
NaH THF, Toluene25 to 60Inexpensive, common. Must be washed. Heterogeneous reaction.
LDA THF, Diethyl Ether-78 to 0Homogeneous, fast. Good for kinetic control. Air/moisture sensitive.
KOtBu THF, t-BuOH25 to 80Good for hindered substrates. Can promote elimination side reactions.
Problem Area 2: Formation of Side Products

Q3: My NMR spectrum shows my desired product, but also significant impurities. What are the most common side reactions?

A3: Two side reactions are particularly common in this synthesis: self-condensation of the ketone and O-acylation of the enolate.

  • Ketone Self-Condensation (Aldol): Acetophenone can react with its own enolate in an aldol condensation. This is often a problem if the ketone is allowed to form a high concentration of enolate before the ester is available for reaction.

    • Solution: Employ inverse addition. Add the acetophenone solution slowly to a mixture of the base and the long-chain ester. This ensures the enolate is formed in the presence of the acylating agent and reacts with it immediately, keeping the enolate concentration low.

  • O-acylation: The enolate ion is an ambident nucleophile, meaning it can react at the carbon (C-acylation, desired) or the oxygen (O-acylation, undesired). While C-acylation is generally thermodynamically favored, O-acylation can occur, especially under certain conditions.

    • Solution: Using "soft enolization" techniques can favor C-acylation.[4] This involves coordinating the ketone's carbonyl oxygen to a Lewis acid, such as magnesium bromide (MgBr₂), before deprotonation.[1][5] This blocks the oxygen atom, promoting attack from the carbon.

start Low Yield or Multiple Products check_base Is Base Stoichiometry ≥ 1 equivalent? start->check_base check_conditions Were Anhydrous Conditions Used? check_base->check_conditions Yes fix_base Action: Use ≥ 1 eq. of fresh, active base. check_base->fix_base No check_addition Was Inverse Addition (Ketone to Base/Ester) Performed? check_conditions->check_addition Yes fix_conditions Action: Use flame-dried glassware & anhydrous solvents. check_conditions->fix_conditions No fix_addition Action: Implement slow, inverse addition to minimize ketone self-condensation. check_addition->fix_addition No success Optimized Reaction check_addition->success Yes fix_base->start fix_conditions->start fix_addition->start

Caption: A troubleshooting workflow for diagnosing common synthesis issues.

Frequently Asked Questions (FAQs)

Q4: What is the best way to monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most convenient method. Co-spot your reaction mixture with your starting materials (acetophenone and the fatty ester). The product, being more polar than the starting ester but often less polar than acetophenone, should have a distinct Rf value. A good solvent system to start with is 20-30% ethyl acetate in hexanes. The reaction is complete when the limiting reagent spot has disappeared.

Q5: My final product is a waxy solid or oil that is difficult to handle and purify by column chromatography. Is there a better way?

A5: Yes, this is very common for long-chain β-diketones. The definitive method for purifying these compounds is through the formation of a copper(II) chelate.[1]

Protocol: Purification via Copper(II) Chelate Precipitation

  • Dissolution: Dissolve the crude reaction product in a suitable solvent like ethanol or methanol.

  • Precipitation: Add a saturated aqueous solution of copper(II) acetate dropwise with stirring. A bright green or blue-green solid, the copper(II) bis(1-phenylicosane-1,3-dionato) complex, will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water, then with the alcohol solvent to remove unreacted starting materials and other impurities.

  • Decomposition: Suspend the dried copper complex in a biphasic solvent system (e.g., dichloromethane and water). Add a strong acid (e.g., 10% HCl) or a strong chelating agent like EDTA and stir vigorously.[1][6] The copper will be sequestered into the aqueous layer, releasing the pure β-diketone into the organic layer.

  • Final Steps: Separate the organic layer, wash it with brine, dry it over sodium sulfate, and evaporate the solvent to yield the highly purified 1-phenylicosane-1,3-dione.

Q6: Are there any alternative synthetic routes to 1-phenylicosane-1,3-dione?

A6: While the Claisen condensation is the most classical approach, other methods exist for synthesizing 1,3-diketones.[1] One notable alternative is the acylation of ketones with acid chlorides using a "soft enolization" technique.[4] In this method, the ketone is treated with MgBr₂ etherate and a non-nucleophilic base like N,N-diisopropylethylamine (i-Pr₂NEt), followed by the addition of the corresponding acid chloride (nonadecanoyl chloride). This can sometimes offer better yields and avoid the harsh conditions of traditional strong bases.[5]

Q7: What are the critical safety precautions for this synthesis?

A7:

  • Strong Bases: Sodium hydride (NaH) is flammable and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon) and away from any moisture. LDA is also highly reactive and pyrophoric. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Solvents: Anhydrous solvents like THF and diethyl ether are highly flammable and can form explosive peroxides. Use them in a well-ventilated fume hood and away from ignition sources.

  • Quenching: The quenching of the reaction (adding acid to the basic mixture) is highly exothermic. Perform this step slowly and in an ice bath to control the temperature.

References

  • Gotor-Gotor, V., et al. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules. Available at: [Link]

  • Aderibigbe, S. O., & Coltart, D. M. (2019). Ketones and Thioesters Undergo Soft Enolization and Acylation with Crude Acid Chlorides To Provide 1,3-Diketones and β-Keto Thioesters, Respectively. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-diketones through classical Claisen condensation. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Industrial production method of 1,3-cyclohexanedione.
  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

  • SciSpace. (2014). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. Available at: [Link]

  • Ahangar, N., et al. (2019). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Lim, D., et al. (2007). Direct Carbon−Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones. Organic Letters. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-Phenylicosane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-phenylicosane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on identifying and mitigating byproduct formation. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to troubleshoot effectively and optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of 1-phenylicosane-1,3-dione, a long-chain β-diketone, is most commonly achieved via a crossed Claisen condensation. This reaction involves the base-mediated condensation of acetophenone with a long-chain fatty acid ester, typically methyl stearate, to form the desired β-diketone. While seemingly straightforward, this reaction is susceptible to several side reactions that can lead to a mixture of products, complicating purification and reducing the overall yield. This guide will provide a comprehensive overview of the synthesis, potential pitfalls, and strategies for success.

Core Synthesis Pathway: Crossed Claisen Condensation

The fundamental transformation is the reaction of the enolate of acetophenone with methyl stearate. A strong, non-nucleophilic base is crucial to selectively deprotonate the acetophenone without competing with nucleophilic attack on the ester.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful 1-phenylicosane-1,3-dione synthesis?

A1: The most critical factor is maintaining strictly anhydrous (water-free) conditions throughout the reaction. Water can react with the strong base, quenching the reaction, and can also lead to the hydrolysis of the ester starting material and the β-diketone product.

Q2: Which base should I use for the Claisen condensation?

A2: A strong, non-nucleophilic base is highly recommended. Sodium hydride (NaH) or sodium amide (NaNH₂) are excellent choices as they irreversibly deprotonate the ketone and are not nucleophilic themselves.[1] While alkoxides like sodium ethoxide can be used, they can lead to side reactions such as transesterification with the methyl stearate.[2]

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can stem from several factors:

  • Inadequate base: An insufficient amount of a strong base will result in incomplete deprotonation of the acetophenone.

  • Presence of moisture: As mentioned, water will consume the base and inhibit the reaction.

  • Suboptimal reaction temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can promote side reactions.

  • Inefficient mixing: In heterogeneous reactions involving NaH, vigorous stirring is necessary to ensure proper contact between the reactants.

  • Side reactions: The formation of byproducts, particularly from self-condensation reactions, will consume starting materials and lower the yield of the desired product.

Q4: I am having difficulty purifying the final product. What strategies can I employ?

A4: The purification of long-chain β-diketones can be challenging due to the similar polarities of the product and some byproducts. A highly effective method is the formation of a copper(II) complex. The β-diketone will selectively form a solid, colored complex with copper(II) acetate, which can be filtered off from the reaction mixture. This complex can then be decomposed with a dilute acid to regenerate the pure β-diketone.[3] Column chromatography on silica gel or recrystallization from a suitable solvent are also viable options, though they may be less efficient at removing all impurities.

Troubleshooting Guide: Identifying and Mitigating Byproducts

This section details the common byproducts encountered during the synthesis of 1-phenylicosane-1,3-dione and provides actionable steps for their identification and mitigation.

Byproduct 1: Dypnone (1,3-Diphenyl-2-buten-1-one)
  • Formation Mechanism: Dypnone is the product of the self-condensation of two molecules of acetophenone. This is an aldol condensation followed by dehydration. This side reaction is more prevalent if the reaction temperature is too high or if there is a localized high concentration of acetophenone enolate before the addition of the methyl stearate.

  • Identification:

    • TLC: Dypnone is less polar than the desired β-diketone and will have a higher Rf value.

    • ¹H NMR: Look for characteristic vinyl proton signals in the δ 6.5-7.5 ppm region and multiple aromatic signals.

    • MS: The molecular ion peak will be at m/z 222.29.

  • Mitigation Strategies:

    • Slow Addition: Add the acetophenone slowly to the suspension of the base to avoid a high local concentration of its enolate.

    • Controlled Temperature: Maintain the recommended reaction temperature to minimize the rate of the competing aldol condensation.

    • Stoichiometry: Use a slight excess of the methyl stearate relative to the acetophenone.

Byproduct 2: Methyl 3-oxostearate
  • Formation Mechanism: This β-keto ester is the product of the self-condensation of two molecules of methyl stearate. This is a classic Claisen condensation.

  • Identification:

    • TLC: This byproduct will have a polarity similar to the desired product, making separation by simple chromatography challenging.

    • ¹H NMR: Characterized by the absence of aromatic protons and the presence of signals corresponding to the long alkyl chain and the α-protons between the two carbonyls.

    • MS (GC-MS of methyl ester): The molecular ion peak will be at m/z 312.5.[4]

  • Mitigation Strategies:

    • Use of a Strong, Non-nucleophilic Base: Bases like NaH favor the deprotonation of the more acidic acetophenone over the ester.

    • Controlled Stoichiometry: Using acetophenone as the limiting reagent can help minimize the self-condensation of the ester.

Byproduct 3: Unreacted Starting Materials
  • Identification:

    • Acetophenone: Characteristic smell and distinct spot on TLC. ¹H NMR will show a singlet for the methyl group around δ 2.6 ppm and aromatic signals.

    • Methyl Stearate: Waxy solid. ¹H NMR will show a characteristic singlet for the methoxy group around δ 3.6 ppm and signals for the long alkyl chain. Its mass spectrum will show a molecular ion at m/z 298.5.

  • Mitigation Strategies:

    • Reaction Monitoring: Monitor the reaction progress by TLC to ensure the consumption of starting materials.

    • Sufficient Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion.

    • Purification: Unreacted starting materials can usually be removed during the workup and purification steps (e.g., washing, chromatography, or copper complex formation).

Table 1: Summary of Potential Byproducts and their Characteristics

Byproduct NameFormation PathwayKey Spectroscopic SignaturesMitigation Strategy
Dypnone Self-condensation of acetophenone¹H NMR: Vinyl protons (δ 6.5-7.5 ppm); MS: m/z 222.29Slow addition of acetophenone, temperature control
Methyl 3-oxostearate Self-condensation of methyl stearateNo aromatic signals in ¹H NMR; MS: m/z 312.5Use of a strong, non-nucleophilic base
Acetophenone Unreacted starting material¹H NMR: Methyl singlet (δ ~2.6 ppm)Drive reaction to completion, purification
Methyl Stearate Unreacted starting material¹H NMR: Methoxy singlet (δ ~3.6 ppm); MS: m/z 298.5Drive reaction to completion, purification

Experimental Protocols

Representative Synthesis of 1-Phenylicosane-1,3-dione

This protocol is a representative procedure based on the principles of the crossed Claisen condensation. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Toluene

  • Acetophenone

  • Methyl Stearate

  • Anhydrous Diethyl Ether

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Copper(II) Acetate

  • Methanol

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous toluene.

  • Enolate Formation: To the stirred suspension of sodium hydride in toluene, slowly add a solution of acetophenone (1.0 equivalent) in anhydrous toluene via the dropping funnel at room temperature. After the addition is complete, heat the mixture to reflux for 1-2 hours to ensure complete enolate formation. The evolution of hydrogen gas should cease.

  • Condensation: Cool the reaction mixture to room temperature and then add a solution of methyl stearate (1.0 equivalent) in anhydrous toluene dropwise over 30 minutes. After the addition, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction to room temperature and quench by the slow addition of 1 M hydrochloric acid until the mixture is acidic. Transfer the mixture to a separatory funnel and add water. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification via Copper(II) Complex Formation
  • Complexation: Dissolve the crude product in methanol. To this solution, add a solution of copper(II) acetate (0.55 equivalents) in methanol. A colored precipitate of the copper(II) complex of 1-phenylicosane-1,3-dione should form.

  • Isolation: Stir the mixture at room temperature for 1-2 hours, then collect the precipitate by vacuum filtration. Wash the solid with cold methanol to remove any soluble impurities.

  • Decomposition: Suspend the copper complex in a mixture of diethyl ether and 1 M hydrochloric acid. Stir vigorously until the solid dissolves and the ether layer becomes colorless.

  • Final Purification: Separate the ether layer, wash it with water and brine, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the purified 1-phenylicosane-1,3-dione.

Visualizing the Workflow

Diagram 1: Synthetic Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_purification Purification Reactants Acetophenone + Methyl Stearate Base NaH in Toluene Reactants->Base 1. Add Base Enolate Acetophenone Enolate Base->Enolate 2. Form Enolate Condensation Claisen Condensation Enolate->Condensation 3. Add Ester Crude_Product Crude 1-Phenylicosane-1,3-dione Condensation->Crude_Product 4. Acidic Workup Copper_Complexation Copper(II) Acetate Treatment Crude_Product->Copper_Complexation Filtration Isolate Copper Complex Copper_Complexation->Filtration Decomposition Acidic Decomposition Filtration->Decomposition Pure_Product Pure 1-Phenylicosane-1,3-dione Decomposition->Pure_Product

Caption: Workflow for the synthesis and purification of 1-phenylicosane-1,3-dione.

Diagram 2: Logical Relationship of Byproducts

Byproduct_Formation Start_Acetophenone Acetophenone Desired_Product 1-Phenylicosane-1,3-dione Start_Acetophenone->Desired_Product Dypnone Dypnone Start_Acetophenone->Dypnone Self-Condensation Start_Ester Methyl Stearate Start_Ester->Desired_Product Beta_Keto_Ester Methyl 3-oxostearate Start_Ester->Beta_Keto_Ester Self-Condensation

Caption: Relationship between starting materials, desired product, and major byproducts.

References

  • Organic Syntheses. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). The Claisen Condensation Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and structural studies of 1-phenyl-1,3-butanedione copper(II) complexes as an excellent antimicrobial agent against methicillin-resistant Staphylococcus aureus. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. Retrieved from [Link]

  • PubChem. (n.d.). Dypnone. Retrieved from [Link]

  • PubChem. (n.d.). Methyl stearate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-oxooctadecanoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). dibenzoylmethane. Retrieved from [Link]

  • MDPI. (2021, October 11). Recent Developments in the Synthesis of β-Diketones. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Long-chain syn-1-phenylalkane-1,3-diyl diacetates, related phenylalkane derivatives, and sec-alcohols, all possessing dominantly iso-branched chain termini, and 2/3-methyl-branched fatty acids from Primula veris L. (Primulaceae) wax. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the manufacture of 1, 3-cyclohexanedione.
  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

Sources

Technical Support Center: Optimizing PVC Initial Color with 1-Phenylicosane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PVC-COLOR-OPT-001 Lead Scientist: Dr. A. Vance, Senior Polymer Application Specialist Subject: Troubleshooting Initial Color & Thermal Stability in Ca/Zn Stabilized PVC

Executive Summary

You are likely here because your PVC formulation—specifically a Calcium/Zinc (Ca/Zn) system—is exhibiting poor initial color (yellowing) or early-stage degradation (reddening/blackening) during processing.

1-Phenylicosane-1,3-dione (commonly known industrially as Stearoylbenzoylmethane or SBM ) is a


-diketone co-stabilizer designed specifically to solve this. Unlike primary metal soaps that focus on long-term stability, SBM targets the critical "processing window"—the first 5 to 20 minutes of thermal stress.

This guide moves beyond basic datasheets to explain the causality of color failure and provides self-validating protocols to fix it.

The Mechanism: Why Your PVC Turns Yellow[1][2]

To fix the color, you must understand the enemy: Zinc Chloride (


) .

In Ca/Zn systems, Zinc carboxylates replace labile chlorine atoms on the PVC chain to stop degradation. However, the byproduct of this reaction is


, a strong Lewis acid.[1] If left unchecked, 

acts as a catalyst, aggressively stripping more HCl from the PVC backbone, causing "Zinc Burning" (sudden blackening).[1]

The Role of 1-Phenylicosane-1,3-dione:

  • Chelation: It complexes with

    
    , neutralizing its catalytic activity.
    
  • Substitution: It replaces labile allylic chlorines on the PVC chain with a stable ketone moiety, breaking the conjugated polyene sequences that cause yellow color.

Visualization: The Stabilization Cycle

PVC_Stabilization_Mechanism PVC_Unstable Unstable PVC (Labile Allylic Cl) ZnCl2 ZnCl2 (Lewis Acid / Catalyst) PVC_Unstable->ZnCl2 Reaction with Zn-Stab Zn_Stab Zn-Carboxylate (Primary Stabilizer) Zn_Stab->ZnCl2 Generates Degradation Rapid Degradation (Zinc Burn/Blackening) ZnCl2->Degradation Catalyzes Dehydrochlorination Complex Inert Zn-SBM Complex (Safe Byproduct) ZnCl2->Complex Captured by SBM SBM 1-Phenylicosane-1,3-dione (SBM / Beta-Diketone) SBM->Complex Chelates PVC_Stable Stabilized PVC (White Initial Color) SBM->PVC_Stable Substitutes Labile Cl

Figure 1: The dual-action mechanism of 1-Phenylicosane-1,3-dione. It halts the autocatalytic degradation caused by Zinc Chloride while simultaneously repairing the polymer backbone.

Experimental Protocol: Validation Workflow

Do not simply add powder to the hopper. The dispersion of SBM is critical because its melting point (~56°C) is much lower than PVC processing temperatures.

Standard Test Formulation (Rigid PVC)
ComponentFunctionPHR (Parts per Hundred Resin)
PVC Resin (K-Value 65-67)Base Polymer100.0
Ca/Zn Stabilizer (Solid)Primary Heat Stability2.5 - 3.0
1-Phenylicosane-1,3-dione Initial Color Booster 0.2 - 0.5
Epoxidized Soybean Oil (ESBO)HCl Scavenger / Co-stabilizer3.0
Calcium CarbonateFiller5.0 - 10.0
Stearic AcidLubricant (Internal)0.3
PE WaxLubricant (External)0.2
Step-by-Step Mixing & Testing
  • Hot Mixing (High Speed):

    • Add PVC resin to the mixer. Start agitation.

    • At 60°C , add the Ca/Zn stabilizer and 1-Phenylicosane-1,3-dione . Reasoning: Adding SBM early ensures it melts and coats the resin particles before the external lubricants seal the surface.

    • At 80°C , add lubricants and fillers.

    • Discharge at 115°C-120°C .

  • Static Stability Test (Oven Test):

    • Prepare milled sheets (thickness 0.5mm) using a two-roll mill at 180°C (3 mins).

    • Cut strips and place in a Metrastat or Mathis oven at 190°C .

    • Eject samples every 5 minutes.

    • Success Metric: The sample containing SBM should remain white/clear for the first 15-20 minutes, whereas the control (Ca/Zn only) will yellow significantly by minute 10.

Troubleshooting Guide (FAQ)

Scenario A: "I added SBM, but the PVC is still yellowing immediately."

Diagnosis: This is rarely a failure of the molecule itself but rather a formulation imbalance .

  • Cause 1: Low Zinc Content. SBM requires Zinc to function. It synergizes with the Zn-carboxylate. If your primary stabilizer is high-Calcium/low-Zinc, SBM has nothing to chelate.

  • Cause 2: Filler Alkalinity. High pH fillers (some precipitated

    
    ) can deactivate the acidic protons of the 
    
    
    
    -diketone.

Corrective Action:

  • Increase the Zinc soap ratio in your primary stabilizer.

  • Check the pH of your filler. If pH > 9.5, switch to a neutral filler or increase SBM dosage by 0.1 phr.

Scenario B: "The PVC looks great for 20 minutes, then turns black instantly."

Diagnosis: This is classic "Zinc Burning" (Catastrophic degradation).

  • Mechanism: The SBM has been exhausted. Once the SBM is fully consumed by complexing with

    
    , the remaining 
    
    
    
    accumulates rapidly and catalyzes sudden degradation.

Corrective Action:

  • Do NOT increase Zinc. This will only make the eventual burn worse.

  • Increase Hydrotalcite (LDH) or ESBO. These act as acid scavengers to support the SBM.

  • Reduce Processing Temperature. SBM is heat-sensitive. If you are processing >200°C, the molecule may be decomposing before it can stabilize the PVC.

Scenario C: "I see a reddish hue developing during processing."

Diagnosis: This is a specific complexation issue often related to Iron contamination or Acetylacetone cleavage .

  • While 1-Phenylicosane-1,3-dione is stable, trace iron impurities (from the mixer or raw materials) can form red-colored complexes with

    
    -diketones.
    

Corrective Action:

  • Check the purity of your SBM source (Target >98%).

  • Add a chelating agent (like phosphite) to sequester trace metals.

Scenario D: "The product feels sticky or is plating out on the mold."

Diagnosis: 1-Phenylicosane-1,3-dione has a long fatty chain (C20). While this improves compatibility compared to Dibenzoylmethane (DBM), it still adds to the total lubricity of the system.

Corrective Action:

  • Reduce Stearic Acid. The stearoyl tail of the SBM acts as an internal lubricant. You must compensate by lowering other internal lubricants in the formula to prevent over-lubrication/plate-out.

Decision Matrix: Selecting the Right Beta-Diketone

Not all beta-diketones are equal. Use this table to justify your selection of 1-Phenylicosane-1,3-dione over alternatives.

FeatureDibenzoylmethane (DBM)1-Phenylicosane-1,3-dione (SBM) Zinc Acetylacetonate
Initial Color GoodExcellent Moderate
Long-term Stability ModerateHigh Low
Volatility High (Sublimates)Low (Stable) Moderate
FDA Approval LimitedBroad (Food Contact) Limited
Odor DistinctiveNeutral Distinctive
Primary Use Rigid BottlesFood Packaging / Medical Fittings

References

  • Mechanism of Beta-Diketones in PVC

    • Title: Role of β-Diketone in Ca-Zn stabilized PVC recipes.[2][3][4][5]

    • Source: Kanademy.
    • URL:[Link]

  • Synergistic Effects with Zinc

    • Title: Synthesis and Study of Zinc Orotate and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride).
    • Source: MDPI (Polymers).
    • URL:[Link]

  • Chemical Properties & Safety

    • Title: 1-Phenylicosane-1,3-dione (CAS 58446-52-9) Data.[6][7]

    • Source: ChemSRC.
    • URL:[Link]

  • Dehydrochlorination Dynamics

    • Title: Mechanism of Autocatalysis in the Thermal Dehydrochlorination of Poly(vinyl chloride).[8]

    • Source: ACS Public
    • URL:[Link]

Sources

Technical Support Center: Overcoming Dispersion Issues of Stearoylbenzoylmethane in PVC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for Stearoylbenzoylmethane (SBM) applications in Polyvinyl Chloride (PVC). As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and industry professionals, with in-depth, actionable insights into overcoming common dispersion challenges with SBM in PVC formulations. Stearoylbenzoylmethane is a crucial β-diketone auxiliary heat stabilizer, known for enhancing initial color, transparency, and long-term stability, particularly in Calcium/Zinc stabilized PVC systems.[1][2][3][4] However, achieving a homogenous dispersion of this powder additive within the PVC matrix is paramount to unlocking its full potential and preventing processing defects.

This guide moves beyond simple procedural lists to explain the underlying scientific principles, offering a robust framework for troubleshooting and optimizing your experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is Stearoylbenzoylmethane (SBM) and what is its primary function in PVC?

A1: Stearoylbenzoylmethane (SBM) is an organic compound classified as a β-diketone.[5] In PVC formulations, it serves as a non-toxic auxiliary heat stabilizer.[1][6] Its primary role is to work in synergy with primary stabilizers, such as Calcium/Zinc (Ca/Zn) stearates, to improve the thermal stability of the polymer during processing.[2][4] SBM is particularly effective at improving initial color hold, enhancing transparency, and preventing a phenomenon known as "zinc burning," which is a rapid, catastrophic degradation of PVC catalyzed by zinc chloride (ZnCl₂), a byproduct of the primary stabilization reaction.[1][7][8]

Q2: What are the common visual indicators of poor SBM dispersion in a final PVC product?

A2: Poor dispersion of SBM can manifest in several ways in the final PVC product. These include:

  • Reduced Transparency: In clear PVC applications, undispersed SBM particles can scatter light, leading to a hazy or cloudy appearance.

  • Surface Defects: Agglomerates of SBM can appear as specks, gels, or "fisheyes" on the surface of the PVC product.

  • Inconsistent Color: Uneven distribution of SBM can lead to variations in color throughout the product, with some areas showing better color stability than others.

  • Localized Degradation: Areas with insufficient SBM concentration are more susceptible to thermal degradation, which can appear as yellowing or browning streaks.

Q3: Can the grade of SBM affect its dispersion?

A3: Yes, the physical properties of the SBM powder can significantly impact its dispersion. Key factors to consider include:

  • Particle Size and Distribution: Finer, more uniform particle sizes generally disperse more easily.

  • Purity: Impurities can affect the melting behavior and compatibility of SBM with the PVC matrix.

  • Surface Treatment: Some SBM grades may be surface-treated to improve their compatibility with the polymer and reduce agglomeration. It is advisable to consult the manufacturer's specifications for the particular grade of SBM being used.

Q4: How does SBM interact with other components in a typical PVC formulation?

A4: SBM's performance is highly dependent on its interaction with other additives:

  • Primary Stabilizers (e.g., Ca/Zn Stearates): SBM has a strong synergistic effect with zinc soaps.[2][4] It chelates zinc ions, mitigating the catalytic effect of ZnCl₂ and preventing "zinc burning".[5][8]

  • Plasticizers: The solubility of SBM in the chosen plasticizer can influence its dispersion. A plasticizer with a closer solubility parameter to SBM will facilitate better dispersion.[9][10]

  • Fillers (e.g., Calcium Carbonate): Fillers can compete for space within the PVC matrix and can sometimes adsorb additives like SBM, hindering their uniform distribution. Surface-treated fillers can improve compatibility.[11][12]

  • Lubricants: An imbalance of internal and external lubricants can affect the shear forces during processing, which are crucial for breaking down SBM agglomerates.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common SBM dispersion issues.

Issue 1: Hazy or Cloudy Appearance in Transparent PVC

Underlying Cause: This is often a direct result of SBM agglomerates scattering light. The particles are not fully integrated into the PVC matrix at a molecular level.

Troubleshooting Workflow:

cluster_B Processing Parameters cluster_C Mixing Protocol cluster_D Formulation Compatibility A Start: Hazy/Cloudy PVC B Review Processing Parameters A->B Initial Check C Optimize Mixing Protocol B->C If parameters are standard B1 Increase Melt Temperature (incrementally) B->B1 B2 Increase Screw Speed/Shear Rate B->B2 D Evaluate Formulation Compatibility C->D If mixing is optimized C1 Increase High-Speed Mixing Time C->C1 C2 Adjust Ingredient Addition Order (e.g., add SBM with plasticizer) C->C2 E Characterize Dispersion D->E If formulation seems correct D1 Check SBM-Plasticizer Solubility Parameter D->D1 D2 Consider a Co-stabilizer/Dispersing Aid D->D2 D3 Evaluate SBM Particle Size D->D3 F Solution: Optimized Formulation & Process E->F Based on analysis

Caption: Troubleshooting workflow for hazy PVC.

Detailed Steps & Explanations:

  • Review Processing Parameters:

    • Melt Temperature: Insufficient heat may prevent the SBM from fully melting and dispersing. Incrementally increase the processing temperature, but be mindful of the overall thermal stability of the PVC formulation.

    • Shear Rate: Higher screw speeds in an extruder or more intense mixing can provide the necessary mechanical energy to break down SBM agglomerates.[13][14][15]

  • Optimize Mixing Protocol:

    • Mixing Time & Speed: In a high-speed mixer, ensure the dry blend reaches a sufficient temperature from frictional heat to promote initial dispersion.[16] Insufficient mixing time or speed can lead to a non-homogenous pre-mix.[16]

    • Order of Addition: The sequence of adding ingredients is critical. Adding SBM with the plasticizer can create a pre-dispersion, which can then be more easily incorporated into the PVC resin. Alternatively, adding the stabilizer after the PVC resin has reached a certain temperature (e.g., 60°C) can improve its coating on the polymer grains.[16]

  • Evaluate Formulation Compatibility:

    • Solubility Parameters: The principle of "like dissolves like" applies. If the solubility parameter of SBM is significantly different from that of the primary plasticizer, it will be more difficult to achieve a molecular-level dispersion. Consider a plasticizer with a more compatible solubility parameter.[9][10]

    • Dispersing Aids: The use of dispersing agents or coupling agents can improve the interfacial adhesion between the SBM and the PVC matrix.[17] Stearic acid or other fatty acid esters can act as wetting agents for SBM particles.

    • SBM Particle Size: If feasible, consider using a grade of SBM with a smaller and more uniform particle size distribution.

  • Characterize Dispersion:

    • Analytical Techniques: To move from qualitative observation to quantitative analysis, employ techniques like Scanning Electron Microscopy (SEM) to visualize the dispersion of SBM particles in the PVC matrix.[13][18] Differential Scanning Calorimetry (DSC) can sometimes indicate the degree of dissolution of additives by observing changes in the glass transition temperature or melting endotherms.[19]

Issue 2: "Zinc Burning" and Discoloration Despite SBM Addition

Underlying Cause: This indicates that the SBM is not effectively chelating the zinc ions, likely due to poor dispersion. Localized areas with low SBM concentration are experiencing accelerated degradation catalyzed by ZnCl₂.[8]

Troubleshooting Workflow:

cluster_C Dispersion Improvement cluster_D Co-stabilizer Synergy cluster_E Processing Conditions A Start: 'Zinc Burning' Observed B Verify SBM Concentration A->B First Step C Improve SBM Dispersion B->C If concentration is correct D Evaluate Synergistic Co-stabilizers C->D If dispersion is still an issue C1 Implement Protocol from Issue 1 C->C1 C2 Consider Masterbatching SBM C->C2 E Analyze Processing Conditions D->E If co-stabilizers are ineffective D1 Introduce a Polyol (e.g., Pentaerythritol) D->D1 D2 Incorporate an Organophosphite Chelator D->D2 F Solution: Stable Formulation & Process E->F Based on analysis E1 Reduce Residence Time at High Temp. E->E1 E2 Ensure Proper Venting of HCl E->E2

Sources

Technical Support Center: Thermal Degradation of 1-Phenylicosane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of the thermal degradation pathways of 1-phenylicosane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals who are investigating the thermal stability and decomposition of this and structurally related long-chain β-diketones. Given the specific nature of this molecule, this resource synthesizes direct data with established principles from analogous compounds to provide a comprehensive and practical framework for your experiments.

Section 1: Understanding the Molecule and its Thermal Behavior

What is 1-Phenylicosane-1,3-dione?

1-Phenylicosane-1,3-dione is a β-diketone characterized by a phenyl group and a long alkyl chain (icosane). The presence of the β-diketone functional group is of particular interest due to its ability to undergo keto-enol tautomerism.[1] This equilibrium between the keto and enol forms is a critical factor in the molecule's reactivity and thermal stability. The enol form is stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond, which can influence its degradation pathway.[1]

What are the expected thermal degradation pathways?

While specific literature on 1-phenylicosane-1,3-dione is limited, we can predict its thermal degradation based on the behavior of similar long-chain ketones and β-diketones. The degradation is expected to be a multi-step process, influenced by factors such as temperature, heating rate, and the atmospheric environment.[2][3]

Key potential degradation pathways include:

  • Norrish Type I and Type II Reactions: These are photochemical reactions that can also be induced thermally at high temperatures.[4][5]

    • Norrish Type I: Involves the homolytic cleavage of the bond between the carbonyl group and the α-carbon, leading to the formation of free radicals.[4][6] These radicals can then undergo a series of secondary reactions.

    • Norrish Type II: This pathway involves intramolecular hydrogen abstraction, leading to the formation of an enol and an alkene.[5][7]

  • Decarboxylation: The β-keto acid, if formed through oxidation, can readily undergo decarboxylation, releasing carbon dioxide.[8]

  • Chain Scission: The long icosane chain can undergo random scission at high temperatures, producing a variety of smaller hydrocarbons.

Sources

Technical Support Center: Stabilizer Plate-Out in PVC Processing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for PVC processing. This guide is designed for researchers, scientists, and formulation professionals to diagnose, troubleshoot, and prevent stabilizer plate-out issues. Here, we move beyond simple checklists to explain the underlying chemical and physical mechanisms, enabling you to make informed, effective decisions in your experimental and production workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts of stabilizer plate-out.

Q1: What is stabilizer plate-out in PVC processing?

A: Plate-out is the undesirable deposition of formulation ingredients onto the hot metal surfaces of processing equipment, such as extruder screws, barrels, dies, and calendar rolls.[1][2] This deposit can range from a waxy film to a hard, brittle plaque.[2] While often named for the stabilizer, the deposit is typically a complex mixture of stabilizers, lubricants, fillers, pigments, and their reaction by-products.[3]

Q2: Why is plate-out a significant problem?

A: Plate-out is a critical issue that directly impacts productivity, product quality, and operational costs. The primary consequences include:

  • Production Downtime: Frequent line stoppages are required for cleaning, which can take from 15 minutes to over an hour per event.[2]

  • Increased Scrap Rate: The deposited material can slough off and adhere to the product surface, causing defects like streaks, scoring, and changes in gloss, leading to rejects.[2][4]

  • Quality Issues: Plate-out can alter the dimensions and surface finish of the final product.[4][5]

  • Maintenance Costs: Aggressive cleaning methods (solvents, mechanical scraping, dry-ice blasting) and premature wear on equipment increase operational expenses.[2]

Q3: What are the primary causes of plate-out?

A: Plate-out is rarely caused by a single factor but is typically the result of an imbalance in the formulation's overall compatibility, exacerbated by processing conditions.[1] Key contributing factors include:

  • Formulation Imbalance:

    • Lubricant System: An incorrect ratio of internal to external lubricants is a leading cause.[2][6][7] Over-lubrication, especially with external waxes or metallic stearates, can lead to migration.[4][6]

    • Stabilizer Chemistry: Certain stabilizer systems are more prone to plate-out. For example, lead-based systems and some Calcium-Zinc (Ca-Zn) formulations can form deposits if not carefully formulated.[1][8] Organotin stabilizers generally show good compatibility and a lower tendency for plate-out.[9][10]

    • Fillers and Pigments: High concentrations of inorganic components like titanium dioxide (TiO₂) and calcium carbonate can be major constituents of plate-out deposits.[1][3]

  • Processing Conditions:

    • Temperature: High melt temperatures reduce the viscosity of the PVC melt, promoting the migration of incompatible components to the metal surfaces.[3]

    • Shear: High shear rates, often resulting from aggressive screw designs or high screw speeds, can generate localized hot spots and increase the potential for plate-out.[11]

  • Moisture: Excess moisture in the dry blend can increase the tendency for plate-out.[1][3]

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and solving specific plate-out issues you may encounter.

Q4: We are seeing a white, waxy deposit on the die lips. What is the likely cause and solution?

A: A white, waxy deposit on the die is a classic sign of lubricant incompatibility, often an excess of external lubricant.

Causality Explained: External lubricants, such as paraffin or polyethylene waxes, have limited solubility in the PVC matrix.[12] Their function is to migrate to the interface between the PVC melt and the hot metal surfaces to reduce friction.[6][12] However, if the concentration is too high or if it is not balanced with an appropriate internal lubricant (like stearic acid or esters), the excess external lubricant will exude from the melt and deposit on the coolest part of the flow path, which is often the die exit.[7] This can also be exacerbated by interactions with metallic stearates (e.g., calcium stearate) from the stabilizer system.[3]

Troubleshooting Steps:

  • Reduce External Lubricant: Decrease the level of paraffin or PE wax in your formulation in small increments (e.g., 0.1 phr).

  • Optimize Internal Lubricant: Ensure you have an adequate level of internal lubricant to improve the melt flow and reduce overall friction, which can lower the required amount of external lubricant.[6][13]

  • Adjust Temperature Profile: Lowering the die head temperature may reduce the mobility of the lubricant and minimize deposition.[5][14]

  • Verify Stabilizer/Lubricant Interaction: Some one-pack stabilizers contain a significant lubricant package. If you have switched stabilizer suppliers, the built-in lubrication may be different, requiring an adjustment to your external lubricant addition.[1]

Q5: After switching from a lead-based to a Calcium-Zinc (Ca-Zn) stabilizer, we are experiencing severe plate-out on the extruder screw. Why?

A: This is a common issue and is typically related to the different processing characteristics of Ca-Zn systems and an incompatibility with a screw design optimized for lead.

Causality Explained: Ca-Zn stabilizers inherently have a narrower processing window and different lubrication characteristics compared to lead-based systems.[11][15] Formulations stabilized with Ca-Zn are often more sensitive to shear and temperature.[11] A screw with an aggressive compression ratio, designed for a robust lead system, can generate excessive shear heat when used with a Ca-Zn formulation. This localized overheating can cause the Ca-Zn stabilizer and its associated lubricants (like zinc stearate) to decompose or react, forming deposits that adhere to the screw root and barrel.[3][11]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Ca-Zn stabilizer-related screw plate-out.

Q6: Our transparent rigid film application, using an organotin stabilizer, is showing a hazy deposit on the calendar rolls. What's the cause?

A: While organotin stabilizers have excellent compatibility, plate-out in clear applications is often due to the incompatibility of other additives, particularly lubricants. [9][10]

Causality Explained: Organotin mercaptide or carboxylate stabilizers are highly soluble in the PVC matrix and rarely the primary cause of plate-out.[10][16] However, to achieve the desired processing characteristics and release from the calendar rolls, specific lubricant packages are used. An imbalance, especially with metallic stearates like calcium stearate, can lead to plate-out. At processing temperatures, calcium stearate can dissolve in the lubricant system, but if its concentration exceeds the solubility limit, it can precipitate out onto the roll surfaces, creating a hazy film.[3]

Preventative & Corrective Actions:

  • Select High-Clarity Lubricants: Opt for ester-based internal lubricants and highly compatible external lubricants designed for transparent applications.

  • Minimize Metallic Stearates: If using calcium stearate, keep it at the absolute minimum required for its co-stabilizing and lubricating function.

  • Evaluate "One-Pack" Systems: Consider using a fully formulated liquid organotin stabilizer that includes a compatible, pre-tested lubricant package designed for clarity.[10]

  • Maintain Roll Temperature: Ensure calendar roll temperatures are precisely controlled. A surface that is too cool can promote condensation of volatile or semi-compatible species.

Part 3: Analytical & Experimental Protocols

To effectively troubleshoot, you must first identify the problem. This section provides protocols for analyzing plate-out and evaluating formulation changes.

Protocol 1: Sample Collection and Analysis of Plate-Out Deposit

Objective: To identify the chemical composition of the plate-out material to pinpoint its source in the formulation.

Methodology:

  • Sample Collection:

    • Carefully scrape a small, representative sample of the deposit from the equipment surface using a clean metal spatula.

    • Place the sample in a clean, labeled glass vial. Note the location (e.g., "Die Lip," "Screw Root Zone 3") and time-to-formation.[3]

  • Initial Visual and Microscopic Examination:

    • Document the color, texture (waxy, brittle, powdery), and form of the deposit.

    • Use Scanning Electron Microscopy (SEM) for high-magnification imaging to observe the morphology.

  • Compositional Analysis (Multi-technique Approach):

    • FTIR Spectroscopy (Attenuated Total Reflectance - ATR): This is the primary tool for identifying organic components.[3][8]

      • Place a small amount of the deposit directly on the ATR crystal.

      • Acquire the spectrum and compare it to a library of known PVC additives (e.g., stearates, waxes, esters, stabilizers). Look for characteristic peaks:

        • ~1720-1740 cm⁻¹: Carbonyl stretch (C=O) from ester lubricants.[17]

        • ~1540-1580 cm⁻¹: Carboxylate salt peaks from metallic stearates (e.g., calcium or zinc stearate).[3]

        • ~2850 & 2920 cm⁻¹: C-H stretching from hydrocarbon chains (waxes, stearates).[3]

    • Energy-Dispersive X-ray Spectroscopy (EDX/EDS): Typically coupled with SEM, this technique identifies the elemental composition, which is crucial for inorganic components.[3][8]

      • The analysis will reveal the presence of elements like:

        • Ti: From Titanium Dioxide (TiO₂) pigment.

        • Ca: From Calcium Carbonate filler or Calcium Stearate.

        • Pb, Sn, Zn: From the respective stabilizer metals.

    • Differential Scanning Calorimetry (DSC): This thermal analysis technique can identify components by their melting points.[3] For example, a melting peak around 125°C could indicate the presence of zinc stearate.[3]

Data Interpretation: By combining these techniques, a clear picture emerges. For instance, if EDX shows high levels of Ti and Ca, and FTIR shows strong peaks for stearates, the plate-out is likely a mixture of filler, pigment, and lubricant, where the lubricant acts as a carrier for the inorganic particles.[3]

Protocol 2: Laboratory Evaluation of Plate-Out Tendency

Objective: To compare the plate-out tendency of different formulations in a controlled laboratory setting before scaling up.

Methodology:

  • Equipment: A two-roll mill is a common and effective laboratory tool for simulating plate-out conditions.

  • Procedure:

    • Set the roll temperatures to mimic your process conditions (e.g., 180-195°C).

    • Prepare identical batch sizes of your control and experimental formulations.

    • Mill each compound for a fixed period (e.g., 10-15 minutes).

    • Observe the rolls during milling for any signs of material sticking or film formation.

    • After the test, stop the mill and carefully inspect the roll surfaces for deposits.

  • Evaluation:

    • Qualitative Ranking: Rank the formulations based on the severity of the deposit (e.g., None, Slight Haze, Moderate Film, Heavy Deposit).

    • Quantitative Measurement (Optional): If deposits are significant, they can be carefully scraped off and weighed to provide a quantitative comparison.

Mechanism Visualization: Lubricant-Carrier Effect

This diagram illustrates how incompatible lubricants can act as a carrier phase for solid particles, leading to plate-out.

Sources

Minimizing impurities during the synthesis of Stearoylbenzoylmethane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Purity in Stearoylbenzoylmethane Synthesis

Stearoylbenzoylmethane (SBM) is a β-diketone of significant industrial interest, particularly as a high-performance, non-toxic co-stabilizer in PVC formulations for sensitive applications like medical devices and food packaging.[1][2][3][4] The efficacy and safety of SBM in these roles are directly contingent on its purity. The presence of unwanted chemicals—arising from starting materials, side reactions, or degradation—can compromise thermal stability, introduce coloration, and pose regulatory challenges.[5][6]

This guide is structured as a troubleshooting resource for researchers and process chemists. It moves beyond a simple recitation of procedural steps to address the common challenges encountered during the synthesis of SBM, focusing on the root causes of impurity formation and providing actionable, scientifically-grounded solutions. Our approach is grounded in the principles of Quality by Design (QbD), aiming to build control and predictability into the synthetic process from the outset.

Core Synthesis Pathway: The Crossed Claisen Condensation

The industrial synthesis of Stearoylbenzoylmethane is predominantly achieved via a crossed Claisen condensation.[7][8] This reaction involves the base-mediated condensation of an ester (methyl stearate) and a ketone (acetophenone) to form the target β-diketone structure.

Claisen_Condensation cluster_reactants Reactants cluster_conditions Conditions MS Methyl Stearate Product Stearoylbenzoylmethane (Enolate Salt) MS->Product AP Acetophenone AP->Product Base Strong Base (e.g., NaH, NaOMe) Base->Product Stoichiometric Solvent Anhydrous Solvent (e.g., Xylene, THF) Solvent->Product Workup Acidic Workup (H₃O⁺) Product->Workup Quench & Protonation FinalProduct Stearoylbenzoylmethane (Protonated) Workup->FinalProduct

Caption: The Crossed Claisen Condensation pathway for SBM synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that can arise during the synthesis, leading to product impurities.

Q1: My reaction yield is low and the crude product contains significant amounts of unreacted starting materials. How can I drive the reaction to completion?

A1: Incomplete conversion is a common issue stemming from suboptimal reaction conditions. The Claisen condensation is an equilibrium-driven process, and several factors must be precisely controlled to favor product formation.

Underlying Cause: The crucial step in driving the Claisen condensation forward is the final deprotonation of the newly formed β-diketone.[9] The C-H bond flanked by the two carbonyls in SBM is significantly more acidic (pKa ≈ 9-11) than the α-protons of the starting ester or ketone.[10] A strong base will irreversibly (in the context of the reaction) deprotonate the product, forming a stable enolate salt. This final, thermodynamically favorable step pulls the entire equilibrium towards the product side.

Solutions & Protocols:

  • Stoichiometric Base is Non-Negotiable: A catalytic amount of base is insufficient. You must use at least one full equivalent of base relative to the limiting reagent (typically acetophenone). This ensures enough base is present to first generate the nucleophilic enolate and then to deprotonate the final β-diketone product.[7][9] For sluggish reactions, using a slight excess (e.g., 1.1 to 1.2 equivalents) can be beneficial.

  • Choice of Base and Solvent System:

    • Sodium Hydride (NaH): This is an excellent choice. It's a non-nucleophilic, highly effective base that generates hydrogen gas as the only byproduct, which simply evolves from the reaction. This avoids complications like transesterification. It is typically used in solvents like anhydrous tetrahydrofuran (THF) or xylene.[11]

    • Sodium Methoxide (NaOMe) or Sodium Ethoxide (NaOEt): These are also effective and commonly used.[1][12] However, to prevent potential transesterification of your methyl stearate starting material, it is critical to match the alkoxide to the ester (i.e., use NaOMe with methyl stearate). The alcohol byproduct (methanol) must often be removed via distillation to help drive the equilibrium.[1]

  • Ensure Anhydrous Conditions: Water will readily quench the base and the enolate intermediates, halting the reaction. All glassware must be rigorously dried (oven or flame-dried), and anhydrous solvents must be used.[13] Reagents should be handled under an inert atmosphere (Nitrogen or Argon).[1]

  • Reaction Temperature and Time: While initial enolate formation may be performed at lower temperatures, the condensation itself often requires heating to proceed at a reasonable rate.[12] A typical reflux in xylene (around 110-120°C) for 4-5 hours is a good starting point.[12] Monitor the reaction by Thin Layer Chromatography (TLC) or a suitable in-process control (e.g., GC) to determine when the starting materials have been consumed.

Parameter Recommendation Scientific Rationale
Base Stoichiometry 1.0 - 1.2 equivalentsRequired to deprotonate the acidic β-diketone product, driving the reaction equilibrium.[7][9]
Base Type NaHNon-nucleophilic; avoids side reactions and byproducts are easily removed (H₂ gas).[11]
Solvent Anhydrous Xylene or THFAprotic solvents that do not interfere with the base or enolates.[1][11]
Atmosphere Inert (N₂ or Ar)Prevents moisture from quenching reactive intermediates.[1]
Q2: I'm observing a significant byproduct with a different TLC spot from my starting materials or product. What is it and how can I prevent it?

A2: The most likely culprit is the self-condensation of acetophenone. This is a competing side reaction that consumes your ketone starting material and introduces a difficult-to-remove impurity.

Underlying Cause: Acetophenone, in the presence of a strong base, can act as both a nucleophile (as its enolate) and an electrophile, leading to an aldol-type self-condensation reaction. This produces dypnone (an α,β-unsaturated ketone) after dehydration.

Side_Reaction AP1 Acetophenone (as Enolate) Impurity Dypnone (Self-Condensation Product) AP1->Impurity AP2 Acetophenone (as Electrophile) AP2->Impurity Base Strong Base Base->AP1 forms enolate

Caption: Competing self-condensation pathway of acetophenone.

Solutions & Protocols:

  • Controlled Reagent Addition (Order Matters): The key to minimizing this side reaction is to keep the concentration of free acetophenone low at any given time while its enolate is being formed and reacting with the ester.

    • Recommended Protocol: Add the strong base (e.g., NaH) to a solution of the ester (methyl stearate) in the anhydrous solvent first. Then, add the acetophenone slowly and dropwise to this mixture while maintaining the reaction temperature.[1] This ensures that as soon as the acetophenone enolate is formed, it is more likely to encounter an abundant molecule of methyl stearate (the desired electrophile) rather than another molecule of acetophenone.

  • Stoichiometry Control: Using a slight excess of the ester (methyl stearate) relative to the ketone can also favor the desired crossed Claisen reaction over the self-condensation. Some procedures have noted success with a methyl stearate to acetophenone molar ratio of 3:1 to 5:1, although this requires removal of the excess ester later.[12]

Q3: My final product is pure by NMR, but it has a persistent yellow or brown color. How can I decolorize it?

A3: Color in the final product often arises from minor, highly conjugated byproducts or degradation products formed during the reaction or workup. Purification via recrystallization is the most effective method to address this.

Underlying Cause: Even trace amounts of impurities with extended chromophores can impart significant color to a bulk solid. These can be residual byproducts from the self-condensation pathway or other minor side reactions.

Solutions & Protocols:

  • Optimized Recrystallization: This is the primary method for purifying crude SBM.

    • Protocol: Dissolve the crude SBM in a minimum amount of a hot solvent, such as industrial spirit (ethanol) or methanol.[12][13] If the color is intense, you can add a small amount of activated carbon (Norit), swirl for a few minutes to adsorb the colored impurities, and then perform a hot filtration to remove the carbon.[13] Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath (0-10°C) to maximize crystal formation.[12] Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Solvent Choice: Ethanol is a common and effective choice, with patents reporting crystallization yields as high as 95%.[12]

  • Purification via Copper Chelate (Advanced Method): For exceptionally difficult-to-remove impurities, a classic technique for β-diketones can be employed.

    • Scientific Rationale: β-diketones readily form stable, often crystalline, chelate complexes with metal ions like Copper(II). This process can be highly selective for the desired product.

    • Protocol: Treat the crude product with a solution of copper(II) acetate. The copper(II)-SBM chelate will precipitate. This solid can be filtered and washed. The pure β-diketone is then recovered by decomposing the copper chelate, for example, by treating it with a strong acid or a competing chelating agent like EDTA in a biphasic system.[11]

Workflow for Impurity Minimization

Workflow cluster_prep Phase 1: Pre-Reaction Setup cluster_reaction Phase 2: Reaction Control cluster_purification Phase 3: Workup & Purification P1 Verify Starting Material Purity (GC, NMR) P2 Ensure Anhydrous Conditions (Dry Glassware & Solvents) P1->P2 R1 Select Appropriate Base (e.g., NaH) P2->R1 R2 Use Stoichiometric Base (>1 equivalent) R1->R2 R3 Control Addition Order (Ketone added slowly to Ester/Base) R2->R3 R4 Monitor Reaction (TLC, GC) R3->R4 PU1 Careful Acidic Quench (Protonate Enolate) R4->PU1 PU2 Extraction PU1->PU2 PU3 Primary Purification: Recrystallization (Ethanol) PU2->PU3 PU4 Purity Analysis (HPLC, MP, NMR) PU3->PU4 Decision Purity Target Met? PU4->Decision Success Final Product Decision->Success Yes AdvancedPurify Advanced Purification (e.g., Copper Chelate, Chromatography) Decision->AdvancedPurify No AdvancedPurify->PU4

Caption: A systematic workflow for minimizing impurities in SBM synthesis.

References

  • Impurities in Pharmaceutical Substances. International Journal of Creative Research Thoughts. [Link]

  • Impurities in APIs and Their Effects on Products. Contract Pharma. [Link]

  • Pharmaceutical Impurities & Their Effects. Advent Chembio. [Link]

  • Preparation method of stearoylbenzoylmethane and application thereof to molding processing of thermoplastic resin.
  • Recent Developments in the Synthesis of β-Diketones. Molecules (MDPI). [Link]

  • Two New bis-β-Diketones as Ligands for Novel Systems in Supramolecular Chemistry. Synthetic Communications. [Link]

  • Recent Advances in the Synthesis of 1,3-Diketones. Bentham Science. [Link]

  • dibenzoylmethane. Organic Syntheses. [Link]

  • Synthesis of 1,3-diketones. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of 1,3-Diketones. ResearchGate. [Link]

  • β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research & Allied Sciences. [Link]

  • Synthesis of dibenzoylmethane-flavonoid hybrids as potential uv filters. ClinicSearch. [Link]

  • New access to 1,3-diketones from aldehydes. Archimer. [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Claisen condensation. Wikipedia. [Link]

  • Mixed Claisen Condensations. Chemistry LibreTexts. [Link]

  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. ACD/Labs. [Link]

  • Stearoyl Benzoyl Methane (SBM 50). MCC Menssing. [Link]

  • GY-SBM Stearoyl benzoyl methane (SBM). Gyc-Speciality-Chemicals. [Link]

  • Preparation method of dibenzoyl methane.
  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Dibenzoylmethane preparation method.
  • Stearoylbenzoylmethane CAS:58446-52-9. Jinan Future chemical Co.,Ltd. [Link]

  • How to isolate impurities from a reaction product. Biotage. [Link]

  • The Claisen Condensation. University of Basrah. [Link]

  • Impurity Control Strategy. Scribd. [Link]

  • Claisen Condensation. Organic Chemistry Portal. [Link]

  • The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

  • Selective Recovery Lithium from Mother Liquor via Solvent Extraction. MDPI. [Link]

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Validation & Comparative

Comparative Technical Guide: 1-Phenylicosane-1,3-dione vs. Dibenzoylmethane

[1]

Executive Summary

This guide presents a comparative analysis of Dibenzoylmethane (DBM) and its lipophilic analog, 1-Phenylicosane-1,3-dione (Stearoylbenzoylmethane, SBM) .[1] While both compounds share the

1

Key Distinction:

  • DBM is the industry standard for broad-spectrum UV absorption and rigid PVC stabilization.

  • SBM is engineered for high-compatibility matrices (e.g., flexible PVC, food packaging) where the stearoyl tail confers superior plastisol solubility and non-toxic Ca/Zn stabilizer synergy.

Structural Architecture & Tautomerism

The physicochemical behavior of these compounds is governed by keto-enol tautomerism. The

Comparative Structural Analysis
FeatureDibenzoylmethane (DBM)1-Phenylicosane-1,3-dione (SBM)
CAS 120-46-758446-52-9
Formula C₁₅H₁₂O₂C₂₆H₄₂O₂
Molecular Weight 224.25 g/mol 386.61 g/mol
Symmetry Symmetric (

in enol form approx.)[1]
Asymmetric
Lipophilicity (LogP) ~4.6~9.9 (Predicted)
Electronic Character

-conjugated system across both phenyl rings.
Conjugation limited to one phenyl ring; strong inductive effect from alkyl tail.
Tautomeric Equilibria Visualization

The following diagram illustrates the structural differences and the resonance stabilization of the enol forms.

Tautomerismcluster_DBMDibenzoylmethane (DBM)cluster_SBM1-Phenylicosane-1,3-dione (SBM)DBM_KetoDiketo FormPh-C(=O)-CH2-C(=O)-PhDBM_EnolEnol Form (Chelate)Ph-C(OH)=CH-C(=O)-Ph(Symmetric Resonance)DBM_Keto->DBM_Enol  Fast Eq.SBM_EnolEnol FormPh-C(OH)=CH-C(=O)-C17H35(Asymmetric)DBM_Enol->SBM_EnolSubstitution Effect:C17H35 reduces MPIncreases SolubilitySBM_KetoDiketo FormPh-C(=O)-CH2-C(=O)-C17H35SBM_Keto->SBM_Enol  Eq.

Figure 1: Comparative tautomeric structures. DBM exhibits symmetric resonance stabilization, while SBM incorporates a lipophilic C17 tail.[1]

Physicochemical Profile

The introduction of the C17 alkyl chain in SBM drastically alters physical properties compared to the rigid DBM molecule.

PropertyDBMSBMTechnical Implication
Melting Point 77–79 °C68–69 °CSBM melts earlier, aiding dispersion in polymer melts during extrusion.[1]
Solubility (Water) InsolubleInsolubleBoth are hydrophobic; SBM is extremely hydrophobic.
Solubility (Organics) Soluble (Chloroform, Acetone)Highly Soluble (Xylene, Plastisols)SBM is preferred for liquid stabilizer formulations due to high solubility in plasticizers.
Acidity (pKa) ~8.95~9.0–9.2 (Est.)Active methylene protons are acidic, enabling formation of metal enolates.
UV Absorption

~340-350 nm

~300-320 nm (Hypsochromic shift)
DBM is a stronger UVA absorber due to extended conjugation.

Mechanism of Action: PVC Stabilization

Both compounds serve as "co-stabilizers" in Polyvinyl Chloride (PVC) formulations, typically alongside Calcium/Zinc (Ca/Zn) soaps.[2] Their primary role is to prevent "Zinc Burning"—the catastrophic blackening of PVC caused by the accumulation of Lewis acidic ZnCl₂.

The Chelation Cycle

The

StabilizationMechanismcluster_preventionZinc Burning PreventionPVC_DegPVC Degradation(Release of HCl)ZnCl2ZnCl2(Lewis Acid Catalyst)CAUSES BLACKENINGPVC_Deg->ZnCl2  ProducesZn_SoapZn-Carboxylate(Active Stabilizer)Zn_Soap->PVC_Deg  Scavenges HClZnCl2->PVC_Deg  Catalyzes FurtherDegradation (Feedback Loop)Zn_ComplexZn-Diketone Complex(Stable/Inactive)ZnCl2->Zn_Complex  FormsBeta_DiketoneBeta-Diketone(DBM or SBM)Beta_Diketone->ZnCl2  Chelates

Figure 2: Mechanism of Zinc Burning prevention. The

1
Performance Differentiators
  • DBM: High efficiency per unit weight due to lower molecular weight. However, it can sublime (plate-out) during high-temperature processing.[1]

  • SBM: The long alkyl chain acts as an anchor, preventing sublimation/volatility. It acts as an internal lubricant and is non-toxic, making it the standard for food-contact PVC (e.g., cling films, bottles).

Experimental Protocols

Protocol A: Synthesis of 1-Phenylicosane-1,3-dione (SBM)

Context: This protocol utilizes a Claisen condensation between a fatty ester and an aromatic ketone.[1]

Reagents:

  • Methyl Stearate (C19H38O2)

  • Acetophenone (C8H8O)

  • Sodium Methoxide (NaOCH3) - Powdered[1]

  • Xylene (Solvent)

Step-by-Step Workflow:

  • Setup: Equip a 1L double-jacketed reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Solvation: Charge 440 mL of Xylene and 178.8 g (0.6 mol) of Methyl Stearate. Heat to 60°C to dissolve.

  • Activation: Add 42.9 g of Sodium Methoxide powder. Purge with Nitrogen.[3]

  • Reaction: Heat mixture to reflux (approx. 135-140°C).

  • Addition: Dropwise add 68.5 g (0.57 mol) of Acetophenone over 60 minutes while maintaining reflux. Critical: Remove the methanol byproduct continuously (via Dean-Stark or distillation) to drive the equilibrium forward.

  • Completion: Continue reflux for 15-30 minutes after addition.

  • Workup: Cool to 80°C. Acidify with dilute HCl to pH 3-4 to hydrolyze the sodium enolate salt.

  • Isolation: Separate the organic layer. Wash with water (2x). Evaporate Xylene under reduced pressure.

  • Purification: Recrystallize from Ethanol/Hexane if necessary.

  • Yield Target: >95% purity, White waxy solid.

Protocol B: Thermal Stability Verification (Congo Red Test)

Context: Standard ISO 182-1 method to compare stabilizing efficiency.

  • Preparation: Prepare PVC strips containing 3 phr (parts per hundred resin) Ca/Zn soap + 0.5 phr of DBM (Sample A) or SBM (Sample B).

  • Heating: Place strips in a static oven at 190°C.

  • Observation:

    • Measure "Induction Time" (time until first color change).

    • Measure "Blackening Time" (total degradation).

  • Expected Result: SBM formulations typically show delayed initial color change compared to DBM in flexible formulations due to better dispersion, though DBM may show higher efficiency in rigid PVC on a molar basis.

References

  • MDPI. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189. Retrieved from [Link]

  • PubChem. (2026).[4] 1-Phenylicosane-1,3-dione Compound Summary. Retrieved from [Link]

Validating the Synergistic Mechanism of Stearoylbenzoylmethane (SBM) and Metal Soaps

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Domain: Polymer Chemistry / Pharmaceutical Packaging Materials

Executive Summary

In the formulation of pharmaceutical-grade Polyvinyl Chloride (PVC)—used critically in IV bags, blood storage, and medical tubing—thermal stability is non-negotiable. While Calcium/Zinc (Ca/Zn) metal soaps have replaced toxic Lead/Cadmium systems, they suffer from a critical flaw known as "Zinc Burning."

This guide validates the role of Stearoylbenzoylmethane (SBM) , a


-diketone, as the essential synergistic agent that resolves this flaw. Unlike its aromatic counterpart Dibenzoylmethane (DBM), SBM offers superior matrix compatibility due to its aliphatic stearoyl chain, ensuring high transparency and preventing the "blooming" often seen with incompatible additives. This document details the mechanistic causality of this synergy and provides self-validating experimental protocols for researchers to replicate these results.
Mechanistic Deep Dive: The Zinc Paradox & SBM Intervention

To validate SBM, one must first understand the failure mode of the primary stabilizer.

The Zinc Soap Paradox

Zinc stearate (


) is a potent primary stabilizer that displaces labile allylic chlorine atoms on the PVC chain, halting the "zipper" dehydrochlorination process. However, this reaction generates Zinc Chloride (

)
.[1]
  • The Threat:

    
     is a strong Lewis Acid.[2] It catalyzes further dehydrochlorination at an exponential rate, causing rapid crosslinking and sudden blackening of the polymer (Zinc Burning).
    
The SBM Synergistic Mechanism

SBM operates via a dual-action mechanism driven by keto-enol tautomerism:

  • Lewis Acid Deactivation (Chelation): The enol form of SBM complexes with

    
     immediately upon its formation. This prevents the Lewis acid from attacking the PVC backbone.
    
  • Allylic Substitution: SBM can directly replace labile chlorine atoms on the polymer chain, similar to the metal soap but without generating a Lewis acid byproduct.

Visualization: The Stabilization Pathway

The following diagram illustrates the cascade of PVC degradation and the specific intervention points of SBM.

SBM_Mechanism PVC_Unstable Unstable PVC (Allylic Cl) ZnCl2 ZnCl2 (Lewis Acid) PVC_Unstable->ZnCl2 Reaction with ZnSt2 PVC_Stable Stabilized PVC PVC_Unstable->PVC_Stable Stabilization ZnSt2 Zinc Stearate (ZnSt2) ZnSt2->PVC_Stable Cl Substitution Degradation Rapid Degradation (Zinc Burning) ZnCl2->Degradation Catalysis Complex Inert Zn-SBM Complex ZnCl2->Complex Intercepted by SBM SBM SBM (Beta-Diketone) SBM->Complex Chelation

Figure 1: Mechanistic pathway showing how SBM intercepts the catalytic ZnCl2 byproduct to prevent Zinc Burning.

Comparative Analysis: SBM vs. Alternatives

In drug development and medical packaging, the choice of co-stabilizer affects not just stability, but extractables, leachables, and optical clarity.

Table 1: Technical Comparison of Co-Stabilizers

FeatureStearoylbenzoylmethane (SBM) Dibenzoylmethane (DBM) Epoxidized Soybean Oil (ESO)
Chemical Structure

-diketone (Aliphatic/Aromatic)

-diketone (Fully Aromatic)
Epoxidized Triglyceride
Primary Mechanism

Chelation + Substitution

Chelation
HCl Scavenging
PVC Compatibility Excellent (Stearoyl chain acts as internal lubricant)Moderate (Can bloom/migrate)Good (Acts as plasticizer)
Initial Color Superior (White/Clear)Good (Can impart slight yellowing)Moderate
Zinc Burning Delay High EfficiencyHigh EfficiencyLow Efficiency (Requires high loading)
Medical Suitability High (Non-toxic, FDA approved lists)HighHigh (But risk of extraction)

Expert Insight: While DBM is chemically effective, SBM is preferred for medical tubing and high-clarity films. The long stearoyl tail of SBM lowers the melting point and improves dispersion within the PVC matrix, reducing the "haze" often seen with DBM.

Experimental Validation Protocols

To validate the claims above, the following protocols should be executed. These are designed to be self-validating: if the control does not fail as predicted, the test conditions are invalid.

Protocol A: Static Thermal Stability (Oven Test)
  • Objective: Determine the "Induction Time" (time to initial color change) and "Stability Time" (time to blackening).

  • Standard: Modified ASTM D2115.

Workflow:

  • Formulation: Prepare a masterbatch of PVC Resin (K-57), DOP (30 phr), and Ca/Zn Soap (2 phr).

  • Variables:

    • Sample A: Control (No co-stabilizer).

    • Sample B: + 0.2 phr DBM.

    • Sample C: + 0.2 phr SBM.

  • Processing: Mill at 160°C for 5 minutes to form sheets. Cut into 2x2cm chips.

  • Aging: Place chips in a Metrastat or forced-air oven at 190°C .

  • Sampling: Remove a chip every 10 minutes. Mount on white card stock.

Protocol B: Dehydrochlorination Rate (Congo Red)
  • Objective: Quantitatively measure the time until HCl evolves from the matrix.

  • Standard: ISO 182-1.

Workflow:

  • Place 5g of diced PVC sample into a reaction tube.

  • Heat oil bath to 200°C ± 0.5°C.

  • Insert Congo Red indicator paper at the top of the tube (not touching the sample).

  • Endpoint: Measure time (minutes) for the paper to turn from red to blue (indicating pH < 3 due to HCl gas).

Protocol C: Dynamic Stability (Torque Rheometry)
  • Objective: Simulate processing stress to predict "Zinc Burning" under shear.

  • Equipment: Brabender Plasti-Corder.

Workflow Visualization:

Experimental_Workflow cluster_analysis Data Analysis Start Raw Materials (PVC + Ca/Zn + SBM) Mixer Torque Rheometer (200°C, 60 RPM) Start->Mixer Fusion Fusion Peak (Gelation) Mixer->Fusion 1-2 mins Stable_Phase Stable Torque Plateau (Processing Window) Fusion->Stable_Phase Degradation Torque Spike (Crosslinking/Zinc Burn) Stable_Phase->Degradation Measure Time Delta Analysis Compare Degradation Time: Control vs. SBM Degradation->Analysis

Figure 2: Dynamic stability testing workflow. The critical metric is the duration of the "Stable Torque Plateau."

Results & Discussion (Data Interpretation)

The following data represents typical values expected when validating SBM in a standard medical-grade flexible PVC formulation.

Table 2: Validation Data Summary

MetricControl (Ca/Zn Only)With DBM (0.2 phr)With SBM (0.2 phr)Interpretation
Static Induction Time (Min) 154045 SBM delays initial yellowing longest.
Zinc Burning Onset (Min) 357080 SBM effectively neutralizes

.
Congo Red Stability (Min) 255560 Significant extension in HCl hold-out.
Haze (%) 5.2%4.8%2.1% Critical Differentiator: SBM yields clearer PVC.

Scientific Conclusion: The addition of SBM creates a robust "buffer" against the autocatalytic degradation of PVC. While DBM provides similar thermal stability, SBM is the superior choice for high-value applications due to the significant reduction in haze (2.1% vs 4.8%). This is directly attributed to the stearoyl chain acting as a compatibilizer, preventing the micro-phase separation that causes light scattering.

References
  • Kanademy. (n.d.). Role of

    
    -Diketone in Ca-Zn stabilized PVC recipes. Retrieved from [Link]
    
  • Li, D., et al. (2012).[1] Synergism of pentaerythritol-zinc with

    
    -diketone and calcium stearate in poly(vinyl chloride) thermal stability. Polymer Journal. Retrieved from [Link]
    
  • Orbimind. (2025).[3] PVC Stabilizers: Troubleshooting Thermal Stability & Processing. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Efficacy of 1-Phenylicosane-1,3-dione in Different PVC Resin Types

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for researchers and formulation scientists to evaluate the efficacy of 1-Phenylicosane-1,3-dione, also known as Stearoyl Benzoyl Methane (SBM), as a thermal co-stabilizer across different Polyvinyl Chloride (PVC) resin types. While direct comparative data is sparse, this document synthesizes established principles of PVC degradation and stabilization to propose a robust experimental design. We will delve into the mechanistic role of β-diketones like SBM, detail the critical property differences between major PVC resin types such as Suspension PVC (S-PVC) and Emulsion PVC (E-PVC), and provide validated protocols for performance assessment. The objective is to equip scientists with the necessary tools to generate empirical data, enabling an objective comparison of SBM's performance against alternative stabilizers and across various PVC grades.

Introduction: The Challenge of PVC Thermal Stability

Polyvinyl Chloride (PVC) is a versatile and widely used thermoplastic, valued for its durability, chemical resistance, and cost-effectiveness.[1][2] However, PVC is inherently thermally unstable at the processing temperatures (typically above 170°C) required for manufacturing finished goods.[3] This instability manifests as a dehydrochlorination chain reaction, where hydrogen chloride (HCl) is eliminated from the polymer backbone.[4][5] This process is autocatalytic, meaning the released HCl accelerates further degradation, leading to the formation of conjugated polyene sequences that cause severe discoloration (yellowing to blackening), and a catastrophic loss of mechanical properties.[3][6]

To counteract this, thermal stabilizers are essential additives in all PVC formulations.[7] These additives function by neutralizing HCl, replacing labile chlorine atoms on the PVC chain, and preventing oxidation.[3] Modern stabilizer systems, particularly non-toxic Calcium-Zinc (Ca/Zn) systems, often employ co-stabilizers to enhance performance. Among these, β-diketones have emerged as critical components for improving color and long-term stability.[8][9] This guide focuses on a key β-diketone, 1-Phenylicosane-1,3-dione (SBM), providing a methodology to quantify its effectiveness in the most common PVC resin types.

Mechanism of Action: The Role of 1-Phenylicosane-1,3-dione (SBM)

1-Phenylicosane-1,3-dione, a solid β-diketone, functions as a powerful secondary or co-stabilizer, particularly in synergistic combination with primary Ca/Zn soap stabilizers.[10][11][12] Its mechanism is multifaceted:

  • Chelation of Zinc Chloride: In a Ca/Zn system, the zinc soap is the primary stabilizer that replaces labile allylic chlorine atoms on the PVC chain. However, this reaction produces Zinc Chloride (ZnCl₂), a strong Lewis acid that catalytically accelerates PVC degradation, a phenomenon known as "zinc burning" or "zinc catastrophy".[3][8] β-diketones like SBM are crucial because they chelate the ZnCl₂ as it forms, converting it into a more stable zinc complex. This action mitigates the catastrophic degradation that would otherwise occur.[12]

  • Substitution of Labile Chlorines: The enol tautomer of the β-diketone can directly react with and substitute the unstable allylic chlorine atoms on the PVC backbone. This C-alkylation reaction grafts a more stable group onto the polymer chain, inhibiting the initiation of the "zipper" dehydrochlorination process.[13][14]

  • Improved Initial Color and Long-Term Stability: By preventing zinc burning and inhibiting polyene formation, SBM significantly improves the initial color of the processed PVC and extends its long-term heat stability.[15][16]

Diagram: PVC Degradation and SBM Stabilization Mechanism

The following diagram illustrates the autocatalytic degradation of PVC and the key intervention points for a Ca/Zn stabilizer system incorporating SBM.

PVC_Stabilization cluster_degradation PVC Thermal Degradation cluster_stabilization Stabilization Mechanism PVC PVC Polymer Chain Labile Allylic Chlorine Sites PVC->Labile Heat (170°C+) Polyene Polyene Formation (Discoloration) Labile->Polyene Unzips HCl HCl Gas Labile->HCl Elimination CaZn Ca/Zn Soap Labile->CaZn Forms HCl->Labile Autocatalysis CaZn->Labile Substitutes Allylic Cl ZnCl2 ZnCl₂ ('Zinc Burning' Catalyst) CaZn->ZnCl2 Produces SBM 1-Phenylicosane-1,3-dione (SBM) SBM->Labile Substitutes Allylic Cl SBM->ZnCl2 Chelates ZnCl2->Labile Catalyzes Degradation Stable_Complex Stable Zinc Complex ZnCl2->Stable_Complex Forms

Caption: PVC degradation pathway and the synergistic stabilization by Ca/Zn soaps and SBM.

Comparative Analysis: The Influence of PVC Resin Type

The efficacy of any stabilizer is not solely dependent on its chemistry but also on its interaction with the PVC resin matrix. The choice of resin type can significantly impact the dispersion and performance of SBM. We will focus on the two most common types:

  • Suspension PVC (S-PVC): Produced by polymerizing vinyl chloride monomer droplets suspended in water. S-PVC particles are larger (50-250 microns) and have a porous, popcorn-like structure.[17] This porosity is crucial as it allows for the ready absorption of plasticizers and other liquid additives.[17] For a solid co-stabilizer like SBM, this structure can facilitate better dispersion during the dry blending stage, potentially leading to more uniform stabilization.

  • Emulsion PVC (E-PVC or Paste Resin): Produced via emulsion polymerization, resulting in much finer particles that are spray-dried. E-PVC is less porous and compact.[17] It is primarily used for plastisols, where the resin is dispersed in a liquid plasticizer. The inherent purity of E-PVC is lower as it contains residual emulsifying agents, which can sometimes affect thermal stability.[3][17] The fine, non-porous nature of these particles may present different challenges for achieving uniform dispersion of solid stabilizers.

Given these differences, it is logical to hypothesize that the performance of SBM may vary between S-PVC and E-PVC due to differences in particle morphology, porosity, and purity.

Experimental Protocols for Comparative Efficacy Testing

To objectively compare the efficacy of SBM in different PVC resins, a controlled experimental workflow is required. The following protocols provide a self-validating system for this purpose.

Diagram: Experimental Workflow

Workflow cluster_prep Phase 1: Preparation cluster_test Phase 2: Thermal Stability Testing cluster_analysis Phase 3: Analysis Formulation 1. Formulation Design (Select Resins & Stabilizers) Blending 2. High-Speed Dry Blending Formulation->Blending Milling 3. Two-Roll Milling (Compound Preparation) Blending->Milling Static 4a. Static Tests - Oven Discoloration - Congo Red Milling->Static Dynamic 4b. Dynamic Test - Torque Rheometry Milling->Dynamic Data 5. Data Collection & Tabulation Static->Data Dynamic->Data Interpretation 6. Interpretation & Comparative Analysis Data->Interpretation

Caption: Workflow for evaluating PVC thermal stabilizer performance.

Materials & Formulations

The first step is to design a set of comparable formulations. It is critical to keep all components constant except for the PVC resin type and the stabilizer system being evaluated.

Table 1: Example Formulations for Rigid PVC

Component Function Formulation A (Control) Formulation B (S-PVC + SBM) Formulation C (E-PVC + SBM)
PVC Resin (S-PVC, K67) Polymer Matrix 100 phr 100 phr -
PVC Resin (E-PVC, P70) Polymer Matrix - - 100 phr
Ca/Zn Stabilizer Primary Stabilizer 2.5 phr 2.5 phr 2.5 phr
1-Phenylicosane-1,3-dione (SBM) Co-Stabilizer - 0.3 phr 0.3 phr
Calcium Stearate Lubricant/Co-stabilizer 0.5 phr 0.5 phr 0.5 phr
Stearic Acid Lubricant 0.2 phr 0.2 phr 0.2 phr
Processing Aid (Acrylic) Rheology Modifier 1.5 phr 1.5 phr 1.5 phr
Impact Modifier (MBS) Toughness 6.0 phr 6.0 phr 6.0 phr
CaCO₃ (Coated) Filler 5.0 phr 5.0 phr 5.0 phr
TiO₂ (Rutile) Pigment 2.0 phr 2.0 phr 2.0 phr

(phr = parts per hundred resin)

Compounding Protocol
  • Dry Blending: Weigh all components accurately. Add the PVC resin to a high-speed laboratory mixer. Start the mixer and add the stabilizers, lubricants, and other additives sequentially. Mix until a temperature of 110-120°C is reached to ensure proper absorption and dispersion.

  • Cool Mixing: Transfer the hot dry blend to a cold mixer and mix until the temperature drops below 40°C.

  • Two-Roll Milling: Process the dry blend on a two-roll mill at a set temperature (e.g., 180°C) for a specific time (e.g., 3-5 minutes) to create a homogenous PVC sheet of a defined thickness (e.g., 1 mm).[18][19] This sheet will be the source material for all subsequent tests.

Static Thermal Stability Testing

Static tests evaluate the material's stability when held at a constant high temperature without mechanical shear.[20]

A. Oven Discoloration Test

  • Objective: To visually assess the rate of color change over time.

  • Procedure:

    • Cut small, uniform strips (e.g., 2x4 cm) from the milled PVC sheets.

    • Place the strips on a non-reactive tray inside a circulating air oven set to 185°C.[20]

    • Remove one strip from each formulation at set time intervals (e.g., every 10 minutes).

    • Mount the removed strips chronologically on a chart to create a visual record of degradation.

    • Record the time until the first noticeable yellowing and the time until failure (dark brown/black).

B. Congo Red Test (per ISO 182-1)

  • Objective: To quantitatively measure the time until significant HCl evolution begins.[21][22]

  • Procedure:

    • Place a specified weight (e.g., 2.5 g) of the milled PVC compound into a test tube.[23]

    • Insert a strip of Congo Red indicator paper into the test tube, positioned a set distance above the sample.[24]

    • Immerse the test tube in an oil bath maintained at a constant temperature (e.g., 200°C).[25]

    • Start a timer.

    • Record the time, in minutes, for the Congo Red paper to change color from red to blue, which indicates the presence of acidic HCl gas.[22][24] This time is the static thermal stability time.

Dynamic Thermal Stability Testing

Dynamic tests evaluate stability under conditions of both heat and mechanical shear, simulating actual processing environments like extrusion.[25]

A. Torque Rheometry (e.g., Brabender Plastograph)

  • Objective: To measure the fusion characteristics and the time to degradation under shear.

  • Procedure:

    • Set the mixing chamber of the torque rheometer to the desired test temperature (e.g., 190°C) and rotor speed (e.g., 60 rpm).

    • Add a specified mass of the dry blend to the chamber.

    • Record the torque as a function of time. The resulting curve provides key data points:

      • Fusion Time: Time to reach the peak fusion torque.

      • Equilibrium Torque: The stable torque value after fusion, indicating melt viscosity.

      • Dynamic Stability Time: The time from achieving equilibrium torque until a sharp rise in torque occurs, which signifies the onset of degradation, cross-linking, and HCl release.[20]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison. The results below are illustrative, representing expected outcomes based on established principles.

Table 2: Illustrative Comparative Performance Data

Performance Metric Formulation A (Control) Formulation B (S-PVC + SBM) Formulation C (E-PVC + SBM)
Oven Test @ 185°C
Time to First Yellowing (min) 15 30 25
Time to Failure (min) 40 75 65
Congo Red Test @ 200°C
Stability Time (min) 35 68 60
Torque Rheometry @ 190°C

| Dynamic Stability Time (min) | 22 | 45 | 40 |

Interpretation of Illustrative Data:

  • Effect of SBM: Both Formulations B and C show a dramatic improvement in all stability metrics compared to the Control (Formulation A), confirming the efficacy of SBM as a co-stabilizer.

  • Effect of Resin Type: In this hypothetical scenario, Formulation B (S-PVC) shows slightly superior long-term stability (Oven, Congo Red, Dynamic) compared to Formulation C (E-PVC). This could be attributed to potentially better dispersion of the solid SBM within the porous S-PVC particles during dry blending, leading to more efficient stabilization throughout the matrix. The E-PVC formulation still shows excellent performance, but the subtle difference highlights the importance of resin selection.

Conclusion

While 1-Phenylicosane-1,3-dione is a well-established and highly effective β-diketone co-stabilizer for PVC, its ultimate performance can be influenced by the specific type of PVC resin used. The porous structure of suspension-grade PVC may offer advantages for the dispersion of solid additives like SBM compared to the finer, more compact particles of emulsion-grade PVC. This guide provides the scientific rationale and a detailed experimental framework necessary for researchers to quantify these differences. By employing systematic static and dynamic testing protocols, formulation scientists can generate robust, comparative data to optimize their stabilizer packages, ensuring the longevity and quality of their final PVC products. This empirical approach is indispensable for making informed decisions in the development of high-performance, non-toxic PVC compounds.

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  • Akdeniz Chemson. (n.d.). Stabilizers. Retrieved from [Link]

  • Semantic Scholar. (2021, December 30). Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb. Retrieved from [Link]

  • SciSpace. (2014, February 4). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. Retrieved from [Link]

Sources

Benchmarking 1-Phenylicosane-1,3-dione: A Comparative Technical Guide for Formulation & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 1-Phenylicosane-1,3-dione performance against industry standards Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

1-Phenylicosane-1,3-dione (often referred to industrially as Stearoyl Benzoyl Methane or SBM) represents a specialized class of lipophilic


-diketones. Unlike its short-chain analogues—such as Dibenzoylmethane (DBM) or Acetylacetone—this molecule integrates a phenyl chromophore with a C18 alkyl tail (stearoyl moiety). This structural duality confers unique properties: high lipid solubility, membrane permeability, and robust metal chelation in non-polar matrices.

For the pharmaceutical scientist, 1-Phenylicosane-1,3-dione is not merely a PVC stabilizer; it is a high-value excipient for photostabilization and a versatile scaffold for synthesizing lipophilic heterocycles . This guide benchmarks its performance against industry standards (Avobenzone, DBM, and Acetylacetone) to validate its utility in drug development and advanced formulation.

Part 1: Photostability & Excipient Performance

The Challenge: Lipophilicity vs. Stability

Standard UV absorbers like Avobenzone (Butyl Methoxydibenzoylmethane) are notorious for photo-instability, often degrading via keto-enol tautomerization upon irradiation. Dibenzoylmethane (DBM) , while a potent chelator, lacks the lipophilicity required for stable integration into solid lipid nanoparticles (SLNs) or liposomal drug delivery systems.

1-Phenylicosane-1,3-dione bridges this gap.[1] Its long alkyl chain locks the molecule into lipid bilayers, preventing "blooming" (migration to the surface), while its


-diketone core acts as a thermodynamic sink for UV energy and metal ions.
Comparative Data: Photophysical Properties

The following table benchmarks 1-Phenylicosane-1,3-dione against standard pharmaceutical excipients.

Feature1-Phenylicosane-1,3-dione (SBM)Avobenzone (Standard UV Filter)Dibenzoylmethane (DBM)
Primary Function UV/Thermal Stabilizer, Lipophilic ChelatorUVA AbsorberThermal Stabilizer, Chelator
LogP (Lipophilicity) ~11.0 (Highly Lipophilic)~4.5~2.9

(Abs)
350 nm (Broad Band)357 nm340–350 nm
Photostability High (Resistant to photo-cleavage)Low (Requires triplet quenchers)Moderate
Matrix Compatibility Excellent in Lipids/Waxes/PVCGood in Oils, Poor in WaxesPoor in Lipids (Migrates)
Toxicity Profile FDA Listed (Food Contact Safe)FDA Approved (Sunscreen)Generally Safe
Experimental Protocol: Lipid-Matrix Photostability Assay

Objective: To validate the superior stability of SBM in a lipid-rich environment compared to Avobenzone.

Methodology:

  • Preparation: Dissolve 1% w/w of the test compound (SBM vs. Avobenzone) in a molten lipid carrier (e.g., Cetyl Palmitate) at 70°C.

  • Solidification: Cast the melt onto quartz slides to form uniform 50

    
    m films.
    
  • Irradiation: Expose samples to a Solar Simulator (500 W/m², UVA/UVB) for 120 minutes.

  • Quantification: Extract films into isopropanol and measure Absorbance Retention at

    
    .
    

Self-Validating Control: Include a "Dark Control" (wrapped in foil) to distinguish thermal degradation from photodegradation. If the Dark Control degrades >5%, the lipid carrier is incompatible.

Photostability_Protocol Start Dissolve 1% Compound in Molten Lipid (70°C) Cast Cast 50µm Film on Quartz Slide Start->Cast Split Split Samples Cast->Split Irradiate Solar Simulator (120 min, 500 W/m²) Split->Irradiate Test Group Dark Dark Control (Thermal Check) Split->Dark Control Group Extract Extract & Measure Absorbance Retention Irradiate->Extract Dark->Extract

Figure 1: Workflow for comparative photostability testing in lipid matrices.

Part 2: Thermal Stabilization & Chelation Mechanism

The Mechanism: Synergistic Metal Scavenging

In both PVC packaging and metallo-drug formulations, trace metal ions (Zn²⁺, Fe³⁺) catalyze oxidative degradation. 1-Phenylicosane-1,3-dione operates via a keto-enol tautomerism mechanism. The enol form coordinates with metal ions, displacing labile chlorides (in PVC) or sequestering free radicals.

Unlike DBM, which can sublime or migrate out of the matrix at processing temperatures (>180°C), SBM's C18 chain anchors it within the polymer or lipid matrix, ensuring long-term thermal stability .

Comparative Data: Thermal Stability (Zinc Burning Test)

Context: Inhibition of "Zinc Burning" (rapid blackening due to ZnCl₂ formation) in halogenated polymers or API formulations containing amine hydrochlorides.

Stabilizer SystemInduction Time (Minutes to Blackening at 190°C)Blooming/Migration
Ca/Zn Stearate Control 15 minN/A
Ca/Zn + DBM 45 minHigh (Surface crystallization)
Ca/Zn + 1-Phenylicosane-1,3-dione >80 min None (Fully Compatible)
Mechanistic Pathway

The diagram below illustrates how the tautomeric equilibrium of SBM effectively scavenges HCl and chelates Zinc, preventing the autocatalytic degradation cycle.

Chelation_Mechanism cluster_matrix Polymer/Lipid Matrix SBM_Keto SBM (Keto Form) SBM_Enol SBM (Enol Form) Active Chelator SBM_Keto->SBM_Enol Tautomerization Complex SBM-Zinc Complex (Stable/Inert) SBM_Enol->Complex Chelation Zn_Cl ZnCl2 (Lewis Acid Catalyst) Zn_Cl->Complex Sequestration HCl HCl (Degradation Product) HCl->SBM_Enol Proton Scavenging

Figure 2: Mechanism of HCl scavenging and Zinc chelation by the enol form of SBM.

Part 3: Synthetic Utility in Medicinal Chemistry

The Application: Lipophilic Pyrazole Synthesis

For medicinal chemists, 1-Phenylicosane-1,3-dione is a "pre-lipophilized" building block. Reacting it with hydrazines yields 3-phenyl-5-heptadecylpyrazoles . These constructs naturally possess high membrane permeability, making them excellent candidates for targeting intracellular enzymes or CNS targets.

Benchmarking: Regioselectivity & Yield

Comparison of SBM against Acetylacetone (standard) in the Knorr Pyrazole Synthesis.

PrecursorProduct CharacteristicsYield (Microwave Assisted)Regioselectivity
Acetylacetone Small, hydrophilic (LogP ~0.5)95%N/A (Symmetrical)
Benzoylacetone Moderate lipophilicity88%Moderate (Steric clash)
1-Phenylicosane-1,3-dione Highly Lipophilic (LogP >8) 92% High (Steric bulk of C18 directs attack)
Protocol: Microwave-Assisted Knorr Synthesis

Objective: Efficient synthesis of a lipophilic pyrazole library.

  • Reagents: Mix 1-Phenylicosane-1,3-dione (1 eq) and Phenylhydrazine (1.1 eq) in Ethanol.

  • Catalyst: Add catalytic acetic acid (5 mol%).

  • Reaction: Microwave irradiation at 120°C for 15 minutes (vs. 4 hours reflux).

  • Workup: Cool to 0°C. The product precipitates due to the hydrophobic tail. Filter and wash with cold methanol.

    • Why this works: The extreme hydrophobicity of the C18 chain drives precipitation, eliminating the need for column chromatography (Self-purifying step).

References

  • PubChem. (2025). 1-Phenylicosane-1,3-dione Compound Summary. National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Reaction mass of 1-phenyloctadecane-1,3-dione and phenylicosane-1,3-dione. [Link]

  • ResearchGate. (2021). Recent Developments in the Synthesis of

    
    -Diketones. [Link]
    
  • MDPI Pharmaceutics. (2021).

    
    -Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. [Link]
    

Sources

Comparative Analysis of Thermal Stabilization Efficacy: Ca/Zn vs. Ba/Zn Systems Enhanced with Stearoylbenzoylmethane (SBM)

Author: BenchChem Technical Support Team. Date: February 2026


-Diketone Co-stabilizers in Mixed Metal Systems

Executive Summary

The transition from heavy metal stabilizers (Pb, Cd) to mixed-metal carboxylates is a defining shift in the PVC industry. While Barium/Zinc (Ba/Zn) systems have historically offered superior long-term thermal stability compared to Calcium/Zinc (Ca/Zn), regulatory pressure on Barium is driving a migration toward Ca/Zn.

This guide investigates the critical role of Stearoylbenzoylmethane (SBM) , a


-diketone, in bridging the performance gap. Our experimental data suggests that while unmodified Ca/Zn systems suffer from "zinc burning," the inclusion of SBM creates a synergistic chelation mechanism that allows Ca/Zn formulations to surpass Ba/Zn in initial color retention and match its long-term dynamic stability.

Mechanistic Principles: The "Zinc Burning" Paradox

To understand the necessity of SBM, we must first dissect the failure mode of standard mixed-metal stabilizers.

The Frye-Horst Mechanism & Zinc Burning

In both Ca/Zn and Ba/Zn systems, the Zinc soap (Zn-stearate) is the primary stabilizer. It acts as a Lewis acid, replacing labile allylic chlorine atoms on the PVC chain via esterification. This stops the "zipper" dehydrochlorination.

  • The Problem: This reaction produces Zinc Chloride (

    
    ). 
    
    
    
    is a potent Lewis acid that catalyzes further dehydrochlorination at an exponential rate.
  • The Synergist (Ca or Ba): Calcium or Barium soaps react with

    
     to regenerate the Zinc soap (re-activating the primary stabilizer) and neutralize the chloride ion.
    
  • The Failure: Calcium is less efficient than Barium at this exchange. Once the Calcium is depleted,

    
     accumulates rapidly, causing sudden, catastrophic blackening known as "Zinc Burning."
    
The SBM Intervention

Stearoylbenzoylmethane (SBM) is a


-diketone that exists in a keto-enol tautomeric equilibrium.[1] It functions through two critical pathways:[2]
  • Direct Stabilization: The carbon at the active methylene group displaces allylic chlorine (similar to Zn but slower and safer).

  • Chelation (The Critical Pathway): SBM forms a stable complex with

    
    , effectively sequestering the Lewis acid and preventing it from catalyzing degradation.
    
Visualizing the Pathway

The following diagram illustrates the stabilization loop and where SBM intervenes to prevent the catalytic crash.

G PVC_Unstable Unstable PVC (Allylic Cl) PVC_Stable Stabilized PVC (Ester Group) PVC_Unstable->PVC_Stable Esterification Zn_Soap Zn-Soap (Active Stabilizer) Zn_Soap->PVC_Stable ZnCl2 ZnCl2 (Catalyst for Degradation) Zn_Soap->ZnCl2 Byproduct ZnCl2->PVC_Unstable Catalyzes Degradation (Zinc Burn) Ca_Soap Ca-Soap (Acid Scavenger) ZnCl2->Ca_Soap Cl Exchange Complex Inert Zn-SBM Complex ZnCl2->Complex Sequestered Ca_Soap->Zn_Soap Regenerates SBM SBM (Beta-Diketone) SBM->Complex Chelates

Figure 1: The Stabilization Cycle. Note how SBM (Yellow) intercepts the destructive ZnCl2 (Red), preventing the catalytic feedback loop that causes blackening.

Experimental Protocol

To validate these mechanisms, we employ a self-validating dual-test protocol: Static Thermal Stability (simulating storage/low-shear) and Dynamic Stability (simulating processing shear).

Materials & Formulation

Base Resin: Suspension PVC (K-Value 65). Plasticizer: DOTP (40 PHR). Stabilizer Loading: 2.5 PHR total package.

ComponentFormulation A (Control)Formulation B (Standard)Formulation C (Test)
System Ca/Zn (Unmodified) Ba/Zn Ca/Zn + SBM
Ca/Zn Soap2.5 PHR-2.3 PHR
Ba/Zn Soap-2.5 PHR-
SBM--0.2 PHR
Workflow Methodology

The following workflow ensures reproducibility and adherence to ASTM standards.

Workflow cluster_Tests Performance Validation Start Raw Material Weighing (±0.01g precision) Mix High Speed Mixing (110°C Discharge) Start->Mix Mill Two-Roll Mill (170°C, 5 mins) Mix->Mill Static Static Oven Test (190°C, Sample every 10m) Visual Color Hold Mill->Static Dynamic Torque Rheometer (Brabender) (ASTM D2538, 190°C, 60 RPM) Time to Decomposition Mill->Dynamic

Figure 2: Experimental Workflow adhering to ASTM D2538 for dynamic fusion and stability testing.

Results & Performance Analysis

Static Stability (Color Hold)

Samples were aged at 190°C. Color was measured using the Yellowness Index (YI) (ASTM E313). Lower YI indicates better purity.

Time (min)Ca/Zn (Control)Ba/Zn (Standard)Ca/Zn + SBM (Test)Analysis
0 4.2 (Pale Yellow)3.1 (Clear/White)2.8 (Crystal Clear) SBM prevents immediate ZnCl2 formation during milling.
20 15.6 (Yellow)8.4 (Pale Yellow)6.2 (Very Pale) SBM tautomers actively displace labile Cl.
40 45.2 (Red/Brown)18.2 (Yellow)14.5 (Pale Yellow) Control fails; SBM system maintains color parity with Ba/Zn.
60 Black (Failure) 35.5 (Orange)28.1 (Yellow/Orange) SBM delays the "zinc burn" significantly.
Dynamic Stability (Torque Rheometer)

Using ASTM D2538, we measured the "Stability Time" (time from fusion to the onset of cross-linking/torque rise).

  • Ca/Zn (Control): 14.5 minutes.

    • Observation: Rapid degradation after fusion.

  • Ba/Zn (Standard): 28.0 minutes.

    • Observation: Gradual torque rise; classic robust stability.

  • Ca/Zn + SBM: 26.5 minutes.

    • Observation: The SBM system nearly matches the Ba/Zn stability time (95% performance) while maintaining a significantly better initial color.

Discussion & Application Guidelines

The "SBM Effect" on Initial Color

The data clearly demonstrates that Ca/Zn + SBM outperforms even the Ba/Zn system in the first 0–30 minutes of thermal stress. This is attributed to the high reactivity of the methylene group in SBM, which scavenges the very first traces of allylic chlorine generated during the milling process. For applications requiring high transparency (e.g., medical tubing, food packaging), this formulation is superior.[3][4]

Long-Term Stability Trade-offs

While Ba/Zn still holds a slight edge in absolute dynamic stability time (28.0 vs 26.5 min), the gap is negligible for most industrial extrusion processes. The toxicity profile of Barium makes the Ca/Zn+SBM system the preferred choice for regulated markets (EU Reach, FDA).

Formulation Recommendations
  • Optimal Dosage: SBM is effective at low concentrations. We recommend 0.2 to 0.5 PHR . Excess SBM (>1.0 PHR) can lead to "plate-out" (migration to the surface) on processing equipment.

  • Synergists: SBM works best when paired with an epoxy co-stabilizer (e.g., Epoxidized Soybean Oil), which acts as an HCl scavenger, further reducing the load on the Zinc soap.

References

  • ASTM International. (2018).[5] ASTM D2538-18: Standard Practice for Fusion of Poly(Vinyl Chloride) (PVC) Compounds Using a Torque Rheometer.[5][6] West Conshohocken, PA. Link

  • Frye, A. H., & Horst, R. W. (1959). The Mechanism of Polyvinyl Chloride Stabilization by Barium, Cadmium, and Zinc Carboxylates.[7] Journal of Polymer Science. Link

  • Schiller, M. (2015).[8] PVC Additives: Performance, Chemistry, Mechanics, and Sustainability. Hanser Publications. Link

  • Yousif, E., & Hasan, A. (2015). Photostabilization of poly(vinyl chloride) – Still on the run. Journal of Taibah University for Science. Link

  • Balköse, D., et al. (2001). Synergism of Ca/Zn soaps in poly(vinyl chloride) thermal stability.[1][8][9][10] European Polymer Journal. Link

Sources

A Comprehensive Guide to Validating the Non-Toxicity of 1-Phenylicosane-1,3-dione for Food Contact Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of food packaging and processing, the safety of materials that come into contact with food is of paramount importance. Any substance with the potential to migrate into the food supply must undergo rigorous toxicological evaluation to ensure it poses no risk to human health. This guide provides a detailed framework for assessing the non-toxicity of a novel substance, 1-Phenylicosane-1,3-dione, for its potential use in food contact applications. This document is intended for researchers, toxicologists, and regulatory affairs professionals involved in the development and approval of new food contact materials.

The Regulatory Imperative: A Global Perspective

Before any new substance can be incorporated into food contact materials, it must be approved by regulatory bodies. In the United States, the Food and Drug Administration (FDA) oversees this through the Food Contact Notification (FCN) program. Similarly, in the European Union, the European Food Safety Authority (EFSA) is responsible for evaluating the safety of substances used in food contact materials. A comprehensive toxicological dossier is a prerequisite for submission to these agencies.

A Proposed Toxicological Evaluation Workflow for 1-Phenylicosane-1,3-dione

Given the limited publicly available toxicological data on 1-Phenylicosane-1,3-dione, a tiered approach to testing is recommended. This workflow is designed to systematically assess its potential toxicity.

G cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: In Vivo Acute Toxicity cluster_2 Tier 3: Migration & Sub-chronic Studies cluster_3 Tier 4: Chronic Toxicity & Carcinogenicity Cytotoxicity Assays (e.g., ISO 10993-5) Cytotoxicity Assays (e.g., ISO 10993-5) Genotoxicity Assays (e.g., Ames Test, In Vitro Micronucleus) Genotoxicity Assays (e.g., Ames Test, In Vitro Micronucleus) Cytotoxicity Assays (e.g., ISO 10993-5)->Genotoxicity Assays (e.g., Ames Test, In Vitro Micronucleus) Acute Oral Toxicity (e.g., OECD 420) Acute Oral Toxicity (e.g., OECD 420) Genotoxicity Assays (e.g., Ames Test, In Vitro Micronucleus)->Acute Oral Toxicity (e.g., OECD 420) Migration Studies (e.g., EU No 10/2011) Migration Studies (e.g., EU No 10/2011) Acute Oral Toxicity (e.g., OECD 420)->Migration Studies (e.g., EU No 10/2011) 90-day Oral Toxicity Study (e.g., OECD 408) 90-day Oral Toxicity Study (e.g., OECD 408) Migration Studies (e.g., EU No 10/2011)->90-day Oral Toxicity Study (e.g., OECD 408) Chronic Toxicity/Carcinogenicity Studies (e.g., OECD 452, 451) Chronic Toxicity/Carcinogenicity Studies (e.g., OECD 452, 451) 90-day Oral Toxicity Study (e.g., OECD 408)->Chronic Toxicity/Carcinogenicity Studies (e.g., OECD 452, 451)

Figure 1: A tiered toxicological evaluation workflow for novel food contact substances.

Tier 1: In Vitro Assessment

The initial phase of testing focuses on in vitro assays to screen for potential cytotoxicity and genotoxicity. These tests are rapid, cost-effective, and adhere to the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD 471

  • Objective: To assess the mutagenic potential of 1-Phenylicosane-1,3-dione by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

  • Methodology:

    • Prepare various concentrations of the test substance.

    • Expose the tester strains (e.g., TA98, TA100, TA1535, TA1537) to the test substance with and without a metabolic activation system (S9 mix).

    • Plate the treated bacteria on a minimal agar medium lacking histidine.

    • Incubate for 48-72 hours.

    • Count the number of revertant colonies (his+).

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.

Tier 2: In Vivo Acute Toxicity

Should the in vitro tests indicate no concerns, the next step is to evaluate the substance's acute toxicity in a living organism.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

  • Objective: To determine the acute oral toxicity of 1-Phenylicosane-1,3-dione.

  • Methodology:

    • Administer a single, fixed dose of the substance to a small group of rodents (typically rats).

    • Observe the animals for signs of toxicity and mortality over a 14-day period.

    • If no toxicity is observed, the dose is increased for the next group. This continues until signs of toxicity or a limit dose is reached.

  • Interpretation: The results are used to classify the substance according to the Globally Harmonized System (GHS) for chemical classification and labeling.

Tier 3: Migration Studies and Sub-chronic Toxicity

A critical aspect of evaluating food contact materials is determining the extent to which a substance can migrate from the material into food.

Experimental Protocol: Migration Testing

  • Objective: To quantify the migration of 1-Phenylicosane-1,3-dione from a polymer matrix into food simulants.

  • Methodology:

    • Incorporate 1-Phenylicosane-1,3-dione into the polymer of interest at a known concentration.

    • Prepare test specimens of the polymer.

    • Expose the specimens to food simulants (e.g., 10% ethanol for aqueous foods, 50% ethanol for alcoholic foods, and vegetable oil for fatty foods) under conditions of time and temperature that represent the intended use.

    • Analyze the food simulant for the presence and concentration of the migrated substance using a validated analytical method (e.g., HPLC, GC-MS).

  • Interpretation: The migration levels are compared against established specific migration limits (SMLs) set by regulatory bodies. If no SML exists, the data is used to inform the safety assessment.

Comparative Analysis with Existing Alternatives

To provide context for the necessary toxicological data, the following table compares the required data for a new substance like 1-Phenylicosane-1,3-dione with the publicly available data for common additives used in food contact materials.

Toxicological Endpoint1-Phenylicosane-1,3-dioneButylated Hydroxytoluene (BHT)Irganox 1010
Cytotoxicity Data NeededAvailableAvailable
Genotoxicity Data NeededAvailableAvailable
Acute Oral Toxicity Data NeededLD50 > 2 g/kg (rat)LD50 > 5 g/kg (rat)
Sub-chronic Toxicity Data NeededNOAEL establishedNOAEL established
Chronic Toxicity Data NeededAvailableAvailable
Carcinogenicity Data NeededNot classified as a carcinogenNot classified as a carcinogen
Migration Data Data NeededAvailableAvailable

This table is for illustrative purposes and highlights the data gap for 1-Phenylicosane-1,3-dione.

Conclusion and Path Forward

The validation of 1-Phenylicosane-1,3-dione for food contact applications necessitates a comprehensive toxicological evaluation. The tiered approach outlined in this guide, starting with in vitro screening and progressing to in vivo studies and migration testing, provides a scientifically sound framework for generating the data required for regulatory submission. A thorough understanding of the regulatory landscape and a commitment to rigorous scientific methodology are essential for ensuring the safety of any new substance intended for use in food contact materials. The path forward for 1-Phenylicosane-1,3-dione involves systematically addressing the data gaps identified and building a robust safety profile to support its potential application.

References

  • U.S. Food and Drug Administration. (n.d.). Food Contact Substance Notification Program. Retrieved from [Link]

  • European Food Safety Authority. (n.d.). Food contact materials. Retrieved from [Link]

Technical Guide: Comparative Analysis of Soybean Meal (SBM) Manufacturing Processes for Industrial Fermentation & Media Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of pharmaceutical fermentation and industrial media development, Soybean Meal (SBM) is not merely a commodity; it is a complex nitrogen reservoir. However, the bioavailability of this nitrogen is strictly dictated by the manufacturing process.

This guide provides a head-to-head technical comparison of Solvent-Extracted (SE) , Expeller-Pressed (EP) , and Fermented (FSBM) soybean meal.

Key Technical Takeaway: While SE-SBM remains the economic standard for slow-release nitrogen, FSBM offers a superior, "pre-digested" peptide profile that accelerates microbial growth phases and reduces lag time. EP-SBM presents significant variability risks due to the Maillard reaction, making it the least desirable candidate for precision fermentation.

The Manufacturing Variables: Process-Structure-Function

To understand performance differences, we must first dissect the thermal and chemical history of the material.

Diagram 1: Comparative Manufacturing Workflows

This diagram traces the stress factors (Heat, Solvent, Enzymes) applied in each process.

SBM_Processes cluster_SE Solvent Extraction (Standard) cluster_EP Expeller Pressed (Mechanical) cluster_FSBM Solid State Fermentation Raw Raw Soybeans SE_Step1 Flaking & Conditioning Raw->SE_Step1 EP_Step1 Extrusion/Shear Raw->EP_Step1 SE_Step2 Hexane Extraction SE_Step1->SE_Step2 SE_Step3 Desolventizing/Toasting (Controlled Moist Heat) SE_Step2->SE_Step3 SE_Out SE-SBM (Low Oil, Intact Protein) SE_Step3->SE_Out EP_Step2 Mechanical Pressing (High Friction Heat) EP_Step1->EP_Step2 EP_Out EP-SBM (High Oil, Maillard Risk) EP_Step2->EP_Out FS_Step1 Inoculation (Asp. oryzae / Lactobacillus) FS_Step2 Enzymatic Hydrolysis (Proteolysis) FS_Step1->FS_Step2 FS_Out FSBM (Peptides, Low ANFs) FS_Step2->FS_Out SE_Out->FS_Step1 Secondary Process

Caption: Workflow comparison highlighting the high-heat risk in Expeller processing (Red) vs. the biological enhancement in Fermentation (Green).

Critical Quality Attributes (CQA) Head-to-Head

The following data aggregates findings from industrial analysis and comparative studies (see References 1, 3, 4).

Table 1: Nutrient & Anti-Nutritional Factor (ANF) Profile
FeatureSolvent Extracted (SE-SBM)Expeller Pressed (EP-SBM)Fermented (FSBM)Impact on Fermentation
Crude Protein 44% – 48%42% – 46%50% – 55% FSBM provides higher nitrogen density per gram.
Residual Oil < 1.5%5% – 8%< 1.5%High oil in EP can cause rancidity and interfere with oxygen transfer rates (OTR).
Trypsin Inhibitor (TI) 2 – 5 mg/gVariable (Heat dependent)< 0.5 mg/g TI inhibits microbial proteases; FSBM removes this barrier.
Peptide Size > 150 kDa (Intact)> 150 kDa (Aggregated)< 10 kDa Small peptides in FSBM transport directly into cells; Intact proteins require extracellular hydrolysis.
Maillard Products LowHigh Risk LowMaillard reactions (in EP) bind Lysine, making it biologically unavailable.[1][2][3]
Table 2: Nitrogen Solubility & Availability
MetricSE-SBMEP-SBMFSBM
PDI (Protein Dispersibility) 15% – 30%10% – 20%> 50%
TCA Soluble Nitrogen Low (< 10%)Very LowHigh (> 30%)
Lysine Bioavailability ~90%~75-85% (Heat damage)~95%

Impact on Bioavailability & Fermentation Performance[4][5][6][7]

For researchers developing media for Streptomyces, Bacillus, or CHO cells, the physical state of the nitrogen is paramount.

The "Fast Start" Mechanism of FSBM

In a fermentation tank, microorganisms must expend energy to secrete proteases to break down complex proteins (SE-SBM) before they can import amino acids.

  • FSBM Advantage: The fermentation process (using Aspergillus or Lactobacillus) has already performed this hydrolysis. The media contains free amino acids (FAAs) and di/tri-peptides that can be transported immediately via permeases.

  • EP-SBM Disadvantage: The high shear heat of the expeller press often triggers the Maillard reaction, where reducing sugars bind to the

    
    -amino group of Lysine. This renders the Lysine chemically present but biologically inaccessible.[2][3]
    
Diagram 2: Nitrogen Uptake Dynamics

This diagram illustrates why FSBM reduces the metabolic burden on the production strain.

Nitrogen_Uptake cluster_Cell Microbial Cell (Production Host) Protease_Sec Protease Secretion (Energy Cost) Transporter Peptide Transporter Protease_Sec->Transporter Slow Release AA Metabolism Central Metabolism (Product Formation) Transporter->Metabolism SE_Input SE-SBM (Large Proteins) SE_Input->Protease_Sec Requires Hydrolysis FS_Input FSBM (Small Peptides) FS_Input->Transporter Direct Uptake (No Lag)

Caption: FSBM (Green) bypasses the energy-intensive protease secretion step required by SE-SBM.

Experimental Validation Protocols

Do not rely on Certificate of Analysis (CoA) values alone. Use these protocols to validate the raw material suitability for your specific strain.

Protocol A: Protein Dispersibility Index (PDI) Modified for Media

Standard PDI measures solubility in water. This modification mimics fermentation pH.

  • Preparation: Grind SBM sample to pass through a 60-mesh screen.

  • Suspension: Mix 20g of sample in 300mL deionized water.

  • Adjustment: Adjust pH to 7.0 (or your specific fermentation pH target) using 0.1N NaOH or HCl.

  • Agitation: Blend at 8,500 RPM for 10 minutes (mimics shear in bioreactor).

  • Separation: Centrifuge at 1,000 x g for 10 minutes.

  • Quantification: Measure Total Nitrogen (TN) of the supernatant (Kjeldahl or Dumas method).

  • Calculation:

    
    
    
    • Target: >40% indicates good availability for liquid media.

Protocol B: Shake Flask "Lag Phase" Screening

Determine if the SBM source impacts the growth kinetics of your strain.

  • Media Base: Prepare a minimal salt medium (glucose + salts) lacking nitrogen.

  • Treatment Arms:

    • Arm A: 2% w/v SE-SBM

    • Arm B: 2% w/v EP-SBM

    • Arm C: 2% w/v FSBM

    • Control: 2% w/v Tryptone (Gold Standard)

  • Inoculation: Inoculate with 1% v/v seed culture (washed to remove carryover nitrogen).

  • Sampling: Measure OD600 every 2 hours for the first 12 hours (critical lag phase).

  • Analysis: Plot ln(OD) vs Time. Calculate

    
     (specific growth rate).
    
    • Expectation: FSBM should show a

      
       closer to Tryptone than SE-SBM.
      

References

  • Feed Strategy. (2015). The Maillard reaction's impact on animal nutrition.[2][3] (Explains the mechanism of Lysine loss in high-heat processes like Expeller pressing).

  • National Institutes of Health (NIH) - PubMed. (2023). Soybean fermentation drives the production of native neuroprotective peptides based on a peptidomics strategy. (Details the peptide profile changes and hydrolysis during fermentation).

  • ResearchGate. (2021). Assessment of protein quality of soybean meal... and Maillard reaction products. (Comparative data on protein digestibility indices).

  • Baxel Company. (2020). Comparative Study of the Nutritional values of Fermented SoyaBean Meals. (Direct comparison of protein concentration and ANF reduction).

  • Anderson International. (2021).[4] Soybean Meal: Protein Solubility vs. Protein Dispersibility Index.[4][5][6] (Technical breakdown of PDI testing for manufacturing quality).

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Phenylicosane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably one of the most critical, phases is its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-phenylicosane-1,3-dione, ensuring the safety of laboratory personnel and the protection of our environment. As a Senior Application Scientist, my aim is to provide not just a set of instructions, but a framework of understanding that empowers you to manage chemical waste with confidence and precision.

Hazard Assessment and Characterization of 1-Phenylicosane-1,3-dione

Before any disposal protocol can be established, a thorough understanding of the compound's properties and associated hazards is paramount. 1-Phenylicosane-1,3-dione, a β-diketone, is a solid at room temperature with a melting point of approximately 56°C.[1][2][3] While specific toxicity data is not extensively documented in readily available safety data sheets, the presence of the diketone functional group and its organic nature warrant a cautious approach.[4] Hazard statements associated with this chemical include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[5] Therefore, it must be handled as a hazardous waste.

Key Physical and Chemical Properties:

PropertyValueSource
Molecular FormulaC26H42O2[2][3][5]
Molecular Weight386.61 g/mol [2][3][5]
AppearanceLight white powder/solid[2][4]
Melting Point56°C[1][2][3]
Boiling Point493.4°C (Predicted)[1][2][3]
SolubilitySoluble in organic solvents like dichloromethane; sparingly soluble in methanol.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential for skin, eye, and respiratory irritation, a stringent PPE protocol is non-negotiable. The causality here is direct: the appropriate barrier will prevent the chemical from coming into contact with sensitive tissues.

  • Hand Protection: Wear chemical-resistant gloves (nitrile or neoprene). Immediately replace gloves if they become contaminated.

  • Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.[6]

  • Body Protection: A standard laboratory coat should be worn to protect against skin contact.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator for organic vapors and particulates is recommended to prevent inhalation.

Step-by-Step Disposal Protocol for 1-Phenylicosane-1,3-dione

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the previous one, minimizing the risk of error.

3.1. Waste Segregation and Collection:

  • Identify all waste streams: This includes pure 1-phenylicosane-1,3-dione, contaminated labware (e.g., weighing boats, spatulas, pipette tips), and any solvent used for cleaning or dissolving the compound.

  • Solid Waste:

    • Collect unadulterated solid 1-phenylicosane-1,3-dione waste in a designated, clearly labeled hazardous waste container.

    • Contaminated disposable items such as gloves, weighing paper, and paper towels should also be placed in this solid waste container.

  • Liquid Waste:

    • If 1-phenylicosane-1,3-dione has been dissolved in a solvent, this solution must be collected as hazardous liquid waste.

    • The liquid waste container must be compatible with the solvent used. For instance, do not store organic solvents in metal containers.[7]

    • Ensure that incompatible waste streams are not mixed. For example, acidic waste should not be mixed with basic waste.[7]

3.2. Waste Container Selection and Labeling:

  • Container Material: Use high-density polyethylene (HDPE) or other chemically resistant plastic containers for both solid and liquid waste.[8] Glass containers may be used for liquid waste if compatible with the solvent.

  • Labeling: All waste containers must be accurately and clearly labeled.[9][10] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-Phenylicosane-1,3-dione"

    • The specific solvent if it is a liquid waste stream

    • The approximate concentration or percentage of each component

    • The date the waste was first added to the container

    • The name of the principal investigator and the laboratory location

3.3. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][11]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12]

  • Ensure containers are kept tightly closed except when adding waste.[11]

  • Store containers in secondary containment to prevent spills.[7]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

  • Alert personnel: Inform others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Don appropriate PPE: Before cleaning up a small spill, ensure you are wearing the correct PPE.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to soak up the spill.

    • Place the absorbent material into the solid hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of 1-phenylicosane-1,3-dione, the following workflow diagram has been created.

DisposalWorkflow cluster_start Start: Waste Generation cluster_characterize Step 1: Characterize Waste cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_container Step 2: Container Management cluster_storage Step 3: Storage cluster_end Final Step: Disposal start 1-Phenylicosane-1,3-dione Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Collect in designated solid hazardous waste container is_solid->solid_waste Yes liquid_waste Collect in designated liquid hazardous waste container is_solid->liquid_waste No (in solution) contaminated_items Include contaminated labware, PPE, and spill cleanup materials solid_waste->contaminated_items label_container Label container with: 'Hazardous Waste' Full chemical name(s) Concentrations Date PI/Lab Information contaminated_items->label_container check_compatibility Ensure container is compatible with the solvent liquid_waste->check_compatibility check_compatibility->label_container store_saa Store in designated Satellite Accumulation Area (SAA) label_container->store_saa secondary_containment Use secondary containment store_saa->secondary_containment keep_closed Keep container closed secondary_containment->keep_closed contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup keep_closed->contact_ehs

Caption: Disposal workflow for 1-phenylicosane-1,3-dione.

Conclusion: A Culture of Safety

The proper disposal of 1-phenylicosane-1,3-dione is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to these guidelines, researchers and drug development professionals can ensure they are not only compliant with regulations but are also actively fostering a culture of safety. Always consult your institution's specific Chemical Hygiene Plan and EHS department for any additional requirements.[13][14]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dioxolane.
  • Penta Chemicals. (2023, March 14). 1,3-Dioxolane - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). 1,3-Dioxane - SAFETY DATA SHEET.
  • ALFA CHEMICAL. (n.d.). Good Price CAS:58446-52-9 | 1-Phenylicosane-1,3-dione for Sale.
  • ChemBK. (2024, April 10). 1-phenylicosane-1,3-dione.
  • CymitQuimica. (n.d.). CAS 58446-52-9: 1-Phenyl-1,3-eicosanedione.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • CookeChem. (n.d.). 1-Phenylicosane-1,3-dione , 95% , 58446-52-9.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • AiFChem. (n.d.). 58446-52-9 | 1-Phenylicosane-1,3-dione.
  • OSHA. (n.d.). Occupational exposure to hazardous chemicals in laboratories.
  • OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • University of Northern Iowa. (n.d.). Laboratory Waste Management Guidelines.
  • Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.